molecular formula C24H40O4 B1216041 Isochenodeoxycholic acid CAS No. 566-24-5

Isochenodeoxycholic acid

Katalognummer: B1216041
CAS-Nummer: 566-24-5
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: RUDATBOHQWOJDD-JGFDLHJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3beta,7alpha-dihydroxy-5beta-cholan-24-oic acid is a dihydroxy-5beta-cholanic acid in which the two hydroxy groups are located at positions 3beta and 7alpha. The 3beta-hydroxy epimer of chenodeoxycholic acid. It has a role as a human metabolite. It is a bile acid, a 7alpha-hydroxy steroid, a 3beta-hydroxy steroid and a dihydroxy-5beta-cholanic acid. It is a conjugate acid of a 3beta,7alpha-dihydroxy-5beta-cholan-24-oate.

Eigenschaften

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-JGFDLHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266009
Record name (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,7a-Dihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-24-5
Record name (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,7-dihydroxy-, (3beta,5beta,7alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,5β,7α)-3,7-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3b,7a-Dihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isochenodeoxycholic Acid: A Technical Guide to its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochenodeoxycholic acid (isoCDCA), a stereoisomer of the primary bile acid chenodeoxycholic acid (CDCA), is emerging as a significant modulator of nuclear receptor signaling with potential therapeutic applications. Distinguished by the 3β-axial orientation of its hydroxyl group, isoCDCA exhibits unique biological activities, primarily as a potent agonist of the farnesoid X receptor (FXR). This document provides a comprehensive overview of the structure and function of isoCDCA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Structure of this compound

This compound, systematically named (3β,5β,7α)-3,7-dihydroxycholan-24-oic acid, is a C24 steroid bile acid.[1] It shares the same molecular formula (C₂₄H₄₀O₄) and molecular weight (approximately 392.57 g/mol ) as chenodeoxycholic acid (CDCA).[2][3] The critical structural difference lies in the stereochemistry at the C-3 position of the steroid nucleus. While CDCA possesses a 3α-hydroxyl group (equatorial), isoCDCA has a 3β-hydroxyl group (axial). This seemingly minor alteration in spatial arrangement significantly influences its biological activity.

PropertyValue
Systematic Name (3β,5β,7α)-3,7-dihydroxycholan-24-oic acid
Common Synonyms isoCDCA, 3β-CDCA, 3β,7α-dihydroxy-5β-cholanic acid
CAS Number 566-24-5
Molecular Formula C₂₄H₄₀O₄
Molecular Weight 392.57 g/mol
SMILES C--INVALID-LINK--[C@H]1CC[C@H]2[C@@]1(C)--INVALID-LINK--C[C@H]2C--INVALID-LINK--CC[C@@]12C">C@HO
InChI InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1

Function and Biological Activity

The primary biological function of isoCDCA revolves around its potent agonism of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.

Farnesoid X Receptor (FXR) Agonism

IsoCDCA is a more potent activator of FXR than its 3α-epimer, CDCA.[4][5][6] This enhanced activity has been demonstrated in various experimental settings, including cell-based reporter assays and FRET (Förster Resonance Energy Transfer) assays that measure the recruitment of coactivators to the FXR ligand-binding domain. In a FRET-based real-time monitoring assay, 100 µM isoCDCA was shown to elicit a maximal FXR activation response, a level not achieved by the same concentration of CDCA.[5][6] This suggests that isoCDCA is a full agonist of FXR, capable of inducing a more robust conformational change in the receptor, leading to greater coactivator recruitment and downstream gene transcription.

FXR_Activation_Pathway isoCDCA This compound (isoCDCA) FXR Farnesoid X Receptor (FXR) isoCDCA->FXR Binds and Activates RXR Retinoid X Receptor (RXR) FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in DNA RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF19, BSEP) FXRE->TargetGenes Initiates BiologicalEffects Biological Effects: - Bile Acid Homeostasis - Lipid & Glucose Metabolism TargetGenes->BiologicalEffects Leads to

Regulation of FXR Target Genes

As a potent FXR agonist, isoCDCA modulates the expression of a suite of genes involved in metabolic regulation. Key target genes include:

  • Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain and primarily functions as a transcriptional corepressor. Upregulation of SHP by FXR is a critical negative feedback mechanism that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

  • Fibroblast Growth Factor 19 (FGF19): An endocrine hormone primarily expressed in the ileum upon FXR activation. FGF19 travels to the liver and signals through the FGFR4/β-Klotho receptor complex to repress CYP7A1 expression, thus providing another layer of feedback control on bile acid synthesis. Studies have shown that CDCA can induce FGF19 expression in human ileal explants by approximately 300-fold at a concentration of 50 µM.[7][8] Given its higher potency, isoCDCA is expected to elicit a similar or even more pronounced effect.

  • Bile Salt Export Pump (BSEP): A transporter protein located on the canalicular membrane of hepatocytes responsible for pumping bile salts into the bile. Upregulation of BSEP by FXR enhances the clearance of bile acids from the liver, protecting hepatocytes from their cytotoxic effects.

The precise fold-change in the expression of these genes upon treatment with isoCDCA has not been definitively quantified in the reviewed literature, but its superior potency to CDCA suggests a more significant regulatory impact.

Cytoprotective and Anti-tumorigenic Effects

IsoCDCA has demonstrated cytoprotective properties, particularly against ethanol-induced cell injury in HepG2 cells. In the context of intestinal health, isoCDCA plays a role opposite to that of 7-oxo-deoxycholic acid (7-oxo-DCA). While 7-oxo-DCA can promote intestinal tumorigenesis, isoCDCA acts as a potent FXR agonist that can inhibit this process. This opposing effect is mediated through the differential regulation of the Wnt signaling pathway, where isoCDCA acts as an inhibitor.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compounds.

ParameterCompoundValueCell/SystemReference
FXR Activation isoCDCAMore potent than CDCAFRET-based real-time assay[4][5][6]
CDCAEC₅₀ ≈ 10-17 µMReporter gene assays
FGF19 mRNA Induction CDCA~300-fold at 50 µMHuman ileal explants[7][8]

Note: Specific EC₅₀, Kᵢ, or Kₐ values for the binding of this compound to the farnesoid X receptor are not yet firmly established in the public domain literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Farnesoid X Receptor (FXR) Activation Assays

This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with plasmids encoding human FXR, its heterodimeric partner retinoid X receptor (RXR), and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

  • Compound Treatment: Twenty-four hours post-transfection, the culture medium is replaced with a medium containing various concentrations of isoCDCA, a positive control (e.g., GW4064 or CDCA), and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After an incubation period of 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Data Analysis: The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC₅₀ value.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (HEK293T or HepG2) Transfection Co-transfection: - FXR plasmid - RXR plasmid - FXRE-Luciferase plasmid CellCulture->Transfection CompoundTreatment Treatment with isoCDCA (24 hours) Transfection->CompoundTreatment CellLysis Cell Lysis CompoundTreatment->CellLysis Luminescence Measure Luciferase Activity CellLysis->Luminescence Normalization Normalize to Control Luminescence->Normalization DoseResponse Generate Dose-Response Curve Normalization->DoseResponse EC50 Calculate EC₅₀ DoseResponse->EC50

This in vitro assay directly measures the ligand-dependent interaction between FXR and a coactivator peptide.

  • Reagents: Purified, recombinant human FXR ligand-binding domain (LBD) fused to a donor fluorophore (e.g., terbium chelate) and a biotinylated coactivator peptide (e.g., from SRC-1) labeled with an acceptor fluorophore (e.g., fluorescein).

  • Assay Procedure: The assay is performed in a low-volume 384-well plate. The FXR-LBD, coactivator peptide, and streptavidin-acceptor conjugate are mixed in an assay buffer. Various concentrations of isoCDCA are added.

  • Signal Detection: After a 1-2 hour incubation at room temperature, the plate is read on a time-resolved fluorescence reader. The donor fluorophore is excited, and the emission from both the donor and acceptor is measured.

  • Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide to the FXR-LBD.

In Vivo Studies in Mice
  • Animal Models: Wild-type C57BL/6J mice are commonly used. For specific studies, genetically modified mice (e.g., Fxr knockout) may be employed.

  • Compound Administration: IsoCDCA is typically dissolved in a vehicle such as corn oil or a 0.5% carboxymethylcellulose solution and administered by oral gavage. Dosing regimens can vary, for example, a single dose or daily administration for several days.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and tissues (liver, ileum) and blood are collected.

  • Analysis:

    • Gene Expression: RNA is extracted from tissues, and the expression of FXR target genes (e.g., Shp, Fgf15, Cyp7a1) is quantified by quantitative real-time PCR (qRT-PCR).

    • Bile Acid Profiling: Bile acid concentrations in plasma, liver, and bile are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of Bile Acids by LC-MS/MS
  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation with a solvent like methanol or acetonitrile, often containing deuterated internal standards. The supernatant is then evaporated and reconstituted in a suitable solvent.

  • Chromatographic Separation: The extracted bile acids are separated on a C18 reversed-phase column using a gradient of mobile phases, typically water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The separated bile acids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard to ensure specificity and accurate quantification.

Conclusion and Future Directions

This compound is a potent endogenous FXR agonist with significant potential for therapeutic development, particularly in the context of metabolic and intestinal diseases. Its unique stereochemistry confers a higher biological activity compared to its well-studied epimer, CDCA. Future research should focus on elucidating the precise quantitative parameters of its interaction with FXR, including its binding affinity and EC₅₀ values for the activation of specific target genes in various tissues. Furthermore, comprehensive in vivo studies are warranted to fully understand its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic efficacy in preclinical models of disease. The development of isoCDCA-based analogues could also pave the way for novel, highly selective FXR modulators with improved therapeutic profiles.

References

The Biological Role of Isochenodeoxycholic Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid synthesized by the gut microbiota, playing a nuanced role in metabolic regulation. As a stereoisomer of the more abundant chenodeoxycholic acid (CDCA), isoCDCA's metabolic functions are primarily mediated through its interaction with nuclear receptors, most notably the farnesoid X receptor (FXR), and potentially the G-protein coupled receptor TGR5. Emerging evidence suggests that isoCDCA acts not as a classical agonist but as a modulator of FXR signaling, influencing bile acid homeostasis, lipid metabolism, and glucose control. This technical guide provides a comprehensive overview of the current understanding of isoCDCA's role in metabolism, detailing its synthesis, signaling pathways, and effects on key metabolic processes. It includes a summary of available quantitative data, detailed experimental protocols for studying its activity, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction: The Emergence of this compound as a Metabolic Signaling Molecule

Bile acids, traditionally known for their role in dietary lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic pathways.[1] The composition of the bile acid pool is a dynamic interplay between host synthesis of primary bile acids and subsequent modification by the gut microbiota into a diverse array of secondary bile acids. This compound (isoCDCA), the 3β-hydroxy epimer of chenodeoxycholic acid (CDCA), is a product of this microbial metabolism.[2] While less abundant than major secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), isoCDCA is gaining attention for its distinct biological activities.[2]

This guide delves into the technical details of isoCDCA's metabolic functions, providing researchers and drug development professionals with a foundational understanding of its synthesis, molecular interactions, and systemic effects.

Synthesis of this compound

The synthesis of isoCDCA is a multi-step process involving both host and microbial enzymes.

  • Host Synthesis of Primary Bile Acids: The liver synthesizes the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol.[1]

  • Microbial 7α-dehydroxylation: In the gut, specific bacteria, such as Clostridium scindens and Clostridium hiranonis, possess the bai gene cluster which enables the 7α-dehydroxylation of primary bile acids.[2] This process converts CA to deoxycholic acid (DCA) and CDCA to lithocholic acid (LCA).

  • Microbial Epimerization to Iso-forms: Certain gut commensals, including Eggerthella lenta and Ruminococcus gnavus, can then act on these secondary bile acids.[2] The conversion of DCA to isoDCA involves the sequential action of 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 3β-hydroxysteroid dehydrogenase (3β-HSDH).[2] The 3α-HSDH oxidizes the 3α-hydroxyl group of DCA to a 3-oxo intermediate, which is then reduced by a 3β-HSDH to form the 3β-hydroxyl group characteristic of isoDCA.[2] A similar pathway is presumed for the conversion of CDCA to isoCDCA.

cluster_host Host (Liver) cluster_gut Gut Microbiota Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Cholesterol->CDCA CYP7A1, etc. LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA 7α-dehydroxylation (e.g., Clostridium scindens) isoCDCA This compound (isoCDCA) (Secondary Bile Acid) LCA->isoCDCA 3α-HSDH, 3β-HSDH (e.g., Eggerthella lenta)

Biosynthesis of this compound.

Signaling Pathways of this compound

The metabolic effects of isoCDCA are primarily mediated through its interaction with nuclear receptors and G-protein coupled receptors.

Farnesoid X Receptor (FXR) Signaling

FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[3] While CDCA is a potent natural agonist of FXR, evidence suggests that isoCDCA acts as a modulator, and potentially a context-dependent antagonist, of FXR signaling.[3] This modulatory role is significant, as the overall physiological effect of the bile acid pool depends on the ratio of FXR agonists to antagonists.[3]

Canonical FXR Signaling Pathway:

  • Ligand Binding: An agonist binds to the ligand-binding domain (LBD) of FXR.

  • Conformational Change and Heterodimerization: This binding induces a conformational change in FXR, promoting its heterodimerization with the retinoid X receptor (RXR).

  • Co-regulator Recruitment: The FXR/RXR heterodimer releases co-repressors and recruits co-activators.

  • DNA Binding and Gene Transcription: The activated complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3]

  • Negative Feedback on Bile Acid Synthesis: Key target genes include Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). Both SHP and FGF19 act to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus creating a negative feedback loop.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoCDCA isoCDCA FXR FXR isoCDCA->FXR Binds to LBD RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) FXR->FXRE Binds to RXR->FXRE Binds to TargetGenes Target Genes (e.g., SHP, FGF19) FXRE->TargetGenes Regulates Transcription SHP SHP TargetGenes->SHP FGF19 FGF19 TargetGenes->FGF19 CYP7A1 CYP7A1 Gene SHP->CYP7A1 Suppresses FGF19->CYP7A1 Suppresses

Modulation of FXR Signaling by isoCDCA.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is another important bile acid receptor, particularly known for its role in regulating energy expenditure and glucose homeostasis.[4] While the interaction of isoCDCA with TGR5 is less characterized than its interaction with FXR, its structural similarity to DCA, a known TGR5 agonist, suggests it may also activate this pathway.[4]

Canonical TGR5 Signaling Pathway:

  • Ligand Binding: A bile acid agonist binds to the extracellular domain of TGR5.

  • G-protein Activation: This activates the associated Gαs protein, leading to the exchange of GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: Increased intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular isoCDCA isoCDCA TGR5 TGR5 isoCDCA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1

Potential TGR5 Signaling by isoCDCA.

Role of this compound in Metabolism

Lipid Metabolism

The influence of isoCDCA on lipid metabolism is primarily inferred from its interaction with FXR. By modulating FXR activity, isoCDCA can indirectly influence the expression of genes involved in lipogenesis and lipid transport.

  • Regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): FXR activation is known to suppress the expression of SREBP-1c, a master transcriptional regulator of fatty acid and triglyceride synthesis.[6] As a potential FXR antagonist, isoCDCA might counteract this suppression, although direct quantitative data on isoCDCA's effect on SREBP-1c is currently limited.

  • Cholesterol Homeostasis: Through its modulation of FXR, isoCDCA participates in the negative feedback regulation of bile acid synthesis from cholesterol via the suppression of CYP7A1.[3]

Glucose Metabolism

The potential role of isoCDCA in glucose metabolism is linked to both FXR and TGR5 signaling.

  • Insulin Sensitivity and Glucose Production: FXR activation in the liver can impact insulin sensitivity and hepatic glucose production.

  • GLP-1 Secretion: As a potential TGR5 agonist, isoCDCA may stimulate the secretion of GLP-1 from intestinal L-cells. GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glycemic control.[5]

Quantitative Data

Direct quantitative data for isoCDCA's interaction with metabolic receptors and its downstream effects are sparse in the literature. The following table summarizes available data and provides comparative values for related bile acids.

CompoundAssayReceptor/TargetSpeciesActivityEC50 / IC50Reference(s)
isoCDCA Luciferase Reporter AssayFXRHumanWeak Agonist~47 µM[3]
isoDCA Luciferase Reporter AssayFXRHumanVery Weak Agonist>100 µM[2]
CDCA Luciferase Reporter AssayFXRHumanPotent Agonist~17-29 µM[3][7]
GW4064 (synthetic) Luciferase Reporter AssayFXRHumanPotent Agonist~3 nM[3]
Guggulsterone (natural) TR-FRET Co-activator AssayFXRHumanAntagonist~12-25 µM[3]
LCA cAMP AssayTGR5HumanPotent Agonist0.53 µM[4]
DCA cAMP AssayTGR5HumanAgonist-[4]
CDCA cAMP AssayTGR5HumanAgonist-[4]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of isoCDCA in biological samples.

  • Sample Preparation (Human Plasma):

    • To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., d4-DCA in methanol, 1 µg/mL).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Use a C18 reversed-phase column with an optimized gradient elution to achieve baseline separation from its isomers.[2]

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). Optimized parameters for isoDCA (as a proxy for isoCDCA) include a capillary voltage of 3.0 kV, source temperature of 150°C, and desolvation temperature of 400°C.[2]

    • MRM Transitions: Monitor specific precursor and product ion transitions for isoCDCA and the internal standard. For example, for d4-DCA, a transition of 395.3 > 395.3 can be used.[2]

  • Data Analysis:

    • Integrate the peak areas for both isoCDCA and the internal standard.

    • Calculate the peak area ratio of isoCDCA to the internal standard.

    • Determine the concentration of isoCDCA using a standard curve.

Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Supernatant Evaporation Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis (C18 column, MRM) Reconstitution->LCMS Quantification Quantification (Peak Area Ratio vs. Standard Curve) LCMS->Quantification

Workflow for isoCDCA Quantification by LC-MS/MS.
FXR Reporter Gene Assay

This cell-based assay measures the ability of isoCDCA to functionally activate or inhibit FXR-mediated gene transcription.[3]

  • Cell Culture and Seeding:

    • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate overnight.[3]

  • Transfection:

    • Prepare a transfection mix containing an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a normalization control plasmid (e.g., Renilla luciferase).

    • Add the transfection mix to the cells and incubate for 4-6 hours.[3]

  • Compound Treatment:

    • Replace the transfection medium with fresh medium containing various concentrations of isoCDCA.

    • Include a vehicle control (e.g., DMSO), a positive control agonist (e.g., 10 µM CDCA), and for antagonist mode, co-treat with an EC80 concentration of the agonist.

    • Incubate for 24 hours.[3]

  • Lysis and Luminescence Reading:

    • Lyse the cells and add the appropriate luciferase assay substrates.

    • Measure firefly and Renilla luminescence using a plate-reading luminometer.[3]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized data against the concentration of isoCDCA and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.[3]

Seed Seed Cells (HEK293T or HepG2) Transfect Transfect with FXR, FXRE-Luc, & Renilla Plasmids Seed->Transfect Treat Treat with isoCDCA, Controls (Vehicle, Agonist) Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse Cells & Add Luciferase Substrates Incubate->Lyse Read Read Luminescence (Firefly & Renilla) Lyse->Read Analyze Normalize & Calculate EC50 / IC50 Read->Analyze

Workflow for FXR Reporter Gene Assay.

Conclusion and Future Directions

This compound is emerging as a significant modulator of metabolic pathways, primarily through its interaction with the farnesoid X receptor. While its direct quantitative effects are still being elucidated, its role as a potential FXR antagonist or modulator suggests that it could have important implications for diseases characterized by dysregulated bile acid, lipid, and glucose metabolism. For drug development professionals, understanding the nuanced effects of isoCDCA and other secondary bile acids is crucial for designing targeted therapies that modulate FXR and TGR5 signaling.

Future research should focus on:

  • Precise Quantification of Receptor Interactions: Determining the exact binding affinities (Ki) and functional potencies (EC50/IC50) of isoCDCA for FXR and TGR5.

  • Elucidating Downstream Gene Regulation: Quantifying the direct effects of isoCDCA on the expression of key metabolic genes such as SREBP-1c, CYP7A1, and those involved in glucose transport and metabolism.

  • In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to understand the physiological and pathophysiological consequences of modulating isoCDCA levels.

  • Human Studies: Investigating the correlation between fecal and serum levels of isoCDCA and the prevalence and progression of metabolic diseases in human populations.

By addressing these knowledge gaps, the scientific and medical communities can fully harness the therapeutic potential of modulating the activity of this intriguing gut microbiota-derived metabolite.

References

The Discovery and History of Isochenodeoxycholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isochenodeoxycholic acid (isoCDCA), a secondary bile acid and stereoisomer of chenodeoxycholic acid (CDCA), has emerged as a significant modulator of nuclear receptor signaling, particularly as an antagonist of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of isoCDCA. It details the historical context of bile acid research that led to its identification, the pivotal role of the gut microbiota in its formation, and its interaction with key signaling pathways. This guide also includes detailed experimental protocols for the study of isoCDCA and presents quantitative data on its physiological concentrations and receptor interactions.

Introduction: The Expanding World of Bile Acids

The study of bile acids has a rich history, dating back to the 19th century with the isolation of cholic acid in 1848.[1] For many years, the focus remained on the primary bile acids synthesized in the liver and their roles in digestion. However, the development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), revolutionized the field, enabling the identification and quantification of a diverse array of bile acid metabolites.[1][2] This led to the discovery of secondary bile acids, which are modifications of primary bile acids by the gut microbiota. This compound (isoCDCA), the 3β-epimer of chenodeoxycholic acid (CDCA), is one such microbially-derived secondary bile acid that has garnered increasing interest for its unique biological activities.

Discovery and Historical Context

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical literature, its identification is intrinsically linked to the broader history of bile acid research and the development of stereospecific analytical methods.

Early Bile Acid Research: The foundational work on the structures of primary bile acids like cholic acid and chenodeoxycholic acid was laid in the early 20th century.[1] Chenodeoxycholic acid itself was first isolated from the bile of the domestic goose, which is reflected in its name.[3]

The Advent of Chromatography: The application of chromatographic techniques in the mid-20th century was a critical turning point.[1] These methods allowed for the separation of complex mixtures of bile acids, revealing a greater diversity than previously understood. The ability to separate stereoisomers, or epimers, was crucial for distinguishing between molecules like CDCA (3α,7α-dihydroxy-5β-cholan-24-oic acid) and isoCDCA (3β,7α-dihydroxy-5β-cholan-24-oic acid).

Identification as a Microbial Metabolite: The understanding that gut bacteria are responsible for the conversion of primary to secondary bile acids solidified in the latter half of the 20th century. It was through the study of these microbial transformations that isoCDCA was recognized as a product of bacterial metabolism in the gut.[4] Specifically, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) was identified as the catalyst for the epimerization of the 3α-hydroxyl group of CDCA to the 3β-hydroxyl group of isoCDCA.[5]

Physicochemical Properties and Synthesis

Structure: this compound is a C24 steroid with a carboxylic acid side chain. Its chemical formula is C₂₄H₄₀O₄, and its molecular weight is 392.58 g/mol . The key structural feature that distinguishes it from its more abundant isomer, chenodeoxycholic acid, is the orientation of the hydroxyl group at the C-3 position of the steroid nucleus, which is in the beta (β) configuration in isoCDCA and the alpha (α) configuration in CDCA.

Synthesis: While historical details of its first chemical synthesis are sparse, modern synthetic routes to 3β-hydroxy bile acids often involve selective reduction of a 3-oxo intermediate or epimerization of the 3α-hydroxyl group.[6] Enzymatic synthesis, mimicking the action of the gut microbiota, is also a viable method for producing isoCDCA for research purposes. This typically involves the use of bacterial strains expressing 3β-hydroxysteroid dehydrogenase.[5]

Quantitative Data

The concentration of this compound in biological fluids and its interaction with nuclear receptors are key parameters for understanding its physiological and pharmacological roles.

Table 1: Concentration of this compound in Human Biological Samples

Biological MatrixConcentration RangeAnalytical MethodReference(s)
Feces (Healthy Adults)0.25 - 5.00 µmol/gGC-MS[7][8]
Serum (Healthy Adults)0.14 - 0.19 µmol/L (total)Isotope Dilution-Mass Spectrometry[9]

Table 2: In Vitro Activity of this compound and Related Compounds

CompoundAssay TypeReceptorActivityValueReference(s)
This compound (isoCDCA)FXR Reporter AssayFXRAntagonistIC50 not widely reported[10]
Chenodeoxycholic Acid (CDCA)FXR Reporter AssayFXRAgonistEC50: ~10-50 µM[11]
GuggulsteroneFXR Reporter AssayFXRAntagonistIC50: 15-17 µM[12]
DY268FXR Reporter AssayFXRAntagonistIC50: 7.5 nM[3]

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.

Antagonism of the Farnesoid X Receptor (FXR)

Unlike its 3α-epimer, chenodeoxycholic acid, which is a potent FXR agonist, isoCDCA acts as an FXR antagonist.[10] The canonical FXR signaling pathway is initiated when an agonist, such as CDCA, binds to the ligand-binding domain of FXR. This induces a conformational change that leads to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[10]

As an antagonist, isoCDCA is thought to bind to the FXR ligand-binding domain without inducing the conformational change necessary for coactivator recruitment. This prevents the activation of the receptor by endogenous agonists, thereby inhibiting the transcription of FXR target genes.

FXR_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDCA CDCA (Agonist) FXR_RXR_inactive FXR/RXR (Inactive) CDCA->FXR_RXR_inactive Binds and Activates isoCDCA isoCDCA (Antagonist) isoCDCA->FXR_RXR_inactive Binds and Blocks Activation FXR_RXR_active FXR/RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates

Figure 1: Antagonistic action of isoCDCA on the FXR signaling pathway.

Interaction with Takeda G-protein-coupled Receptor 5 (TGR5)

Bile acids are also known to signal through the G-protein-coupled receptor, TGR5. The activation of TGR5 is implicated in various metabolic processes, including glucose homeostasis and energy expenditure. While the interaction of isoCDCA with TGR5 is less well-characterized than its effects on FXR, some studies suggest that bile acids, in general, can activate this receptor. Further research is needed to fully elucidate the specific role of isoCDCA in TGR5 signaling.

Experimental Protocols

The study of this compound and its interaction with nuclear receptors involves a variety of biochemical and cell-based assays.

Isolation and Quantification of this compound

Historical Methods: Early methods for the separation and identification of bile acids relied on techniques such as paper chromatography and thin-layer chromatography (TLC).[1] These methods, while foundational, were often qualitative or semi-quantitative and required significant expertise.

Modern Methods (GC-MS and LC-MS/MS): Today, the gold standard for the quantification of isoCDCA in biological samples is mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[2][13]

Sample Preparation (Feces):

  • A known weight of fecal material is homogenized.

  • An internal standard (e.g., a deuterated analog of a bile acid) is added.

  • Bile acids are extracted using an organic solvent, often after a saponification step to deconjugate amidated bile acids.

  • The extract is purified using solid-phase extraction (SPE).

  • For GC-MS analysis, the bile acids are derivatized to increase their volatility (e.g., by methylation and silylation).

  • The prepared sample is injected into the GC-MS or LC-MS/MS system for analysis.

Farnesoid X Receptor (FXR) Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an FXR agonist or antagonist.

Principle: Cells are co-transfected with two plasmids: one expressing the FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with FXR response elements (FXREs). If a compound activates FXR, the receptor binds to the FXREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light production). To screen for antagonists, the assay is performed in the presence of a known FXR agonist. A reduction in the signal indicates antagonism.[10]

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection: Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

  • Treatment: After allowing time for plasmid expression, treat the cells with the test compound (isoCDCA), a known agonist (e.g., CDCA or GW4064) for antagonist assays, and appropriate vehicle controls.

  • Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the primary and control reporters using a luminometer.

  • Data Analysis: Normalize the primary reporter signal to the control reporter signal. For antagonist assays, calculate the percent inhibition of the agonist-induced signal. Determine the IC50 value by fitting the data to a dose-response curve.

Reporter_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection - FXR Expression Plasmid - FXRE-Luciferase Plasmid Cell_Culture->Transfection Treatment 3. Treatment - isoCDCA (Test Compound) - CDCA (Agonist Control) - Vehicle Control Transfection->Treatment Incubation 4. Incubation Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luminometry 6. Measure Luciferase Activity Lysis->Luminometry Data_Analysis 7. Data Analysis - Normalize Signal - Calculate % Inhibition - Determine IC50 Luminometry->Data_Analysis

Figure 2: Experimental workflow for an FXR reporter gene assay.

Conclusion

This compound, once an obscure microbial metabolite, is now recognized as an important endogenous modulator of FXR signaling. Its discovery and characterization have been driven by advancements in analytical chemistry and a deeper understanding of the gut microbiome's role in host physiology. As a natural FXR antagonist, isoCDCA represents a fascinating example of how the interplay between host and microbe can influence metabolic regulation. Further research into the precise mechanisms of action of isoCDCA and its therapeutic potential is warranted, particularly in the context of metabolic diseases where FXR modulation is a therapeutic strategy. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the complex and evolving story of this compound.

References

Isochenodeoxycholic Acid Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isochenodeoxycholic acid (isoCDCA), a stereoisomer of the primary bile acid chenodeoxycholic acid (CDCA), is an endogenous molecule whose interactions with nuclear and cell surface receptors are of growing interest in metabolic and signaling research. This technical guide provides a comprehensive overview of the current understanding of the receptor binding profile of isoCDCA. A key finding is the complex and context-dependent interaction of isoCDCA with the Farnesoid X Receptor (FXR), where it exhibits both weak agonistic and potentially strong modulatory activities depending on the experimental system. Data regarding its interaction with other major bile acid-sensing receptors, such as TGR5, VDR, and PXR, is notably scarce in publicly available literature. This guide summarizes the available quantitative and qualitative data, details the experimental protocols used to assess these interactions, and provides visual representations of key signaling pathways and experimental workflows.

Receptor Binding Profile of this compound

The interaction of this compound with key bile acid receptors is complex and not yet fully elucidated. The primary focus of existing research has been on the Farnesoid X Receptor (FXR), with conflicting reports on its activity. There is a significant lack of data on the binding and activity of isoCDCA at other relevant receptors.

Farnesoid X Receptor (FXR)

This compound's interaction with FXR appears to be highly dependent on the experimental context and assay methodology. While some studies report it as a weak agonist, others suggest a potent activation capacity and cooperative effects with other FXR ligands.

Table 1: Summary of this compound (isoCDCA) Activity at the Farnesoid X Receptor (FXR)

CompoundAssay TypeSpeciesObserved Activity of isoCDCAComparative ActivityReference
isoCDCALuciferase Reporter AssayHumanRobust activation of FXR.-[1]
isoCDCAFRET-based Real-Time Monitoring-Stimulated FXR to a greater extent than CDCA, reaching a maximal response.isoCDCA > CDCA[1][2][3]
isoCDCAGene Expression (mRNA)Human (HepG2 cells)Barely induced FXR target gene expression compared to vehicle.CDCA > isoCDCA[1]
isoCDCACooperative Activation (in vivo)MouseCooperatively activated FXR in the presence of the synthetic agonist GW4064.-[1][2][3]

Note: Direct binding affinity constants (Ki, Kd) for isoCDCA with FXR are not widely reported in the literature. The available data is derived from functional assays.

Other Nuclear and G-Protein Coupled Receptors

There is a notable absence of specific binding or functional data for this compound with other key receptors involved in bile acid signaling.

  • Takeda G-protein Coupled Receptor 5 (TGR5): No specific EC50 or binding affinity data for isoCDCA has been identified in the reviewed literature. Other bile acids, such as taurochenodeoxycholic acid (TCDCA), have been shown to activate TGR5 and increase cAMP levels.[2][3]

  • Vitamin D Receptor (VDR): While the secondary bile acid lithocholic acid (LCA) is a known VDR ligand, no studies detailing the interaction of isoCDCA with VDR were identified.[4]

  • Pregnane X Receptor (PXR): LCA is also an activator of PXR. However, no data on the effect of isoCDCA on PXR activation was found.[4]

  • Constitutive Androstane Receptor (CAR): Bile acids are not known to directly bind to or activate CAR.[5]

Signaling Pathways

Farnesoid X Receptor (FXR) Signaling

Upon agonist binding, FXR undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR Response Elements (FXREs) on the DNA, modulating the transcription of target genes involved in bile acid, lipid, and glucose homeostasis.[6]

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., isoCDCA) FXR FXR Agonist->FXR Binding CoRepressor Co-Repressor FXR->CoRepressor Dissociation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Translocation & Heterodimerization RXR RXR CoActivator Co-Activator FXR_RXR->CoActivator Recruitment FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binding TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Modulation

Canonical FXR signaling pathway upon agonist binding.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, couples to a Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, influencing processes such as energy expenditure and inflammation.[7][8][9]

TGR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BA Bile Acid TGR5 TGR5 BA->TGR5 Binding Gas Gαs TGR5->Gas Activation AC Adenylyl Cyclase Gas->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Phosphorylation

TGR5 signaling pathway upon agonist binding.

Experimental Protocols

The following sections detail common methodologies used to assess the interaction of compounds like isoCDCA with nuclear receptors.

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to functionally activate or inhibit FXR-mediated gene transcription.[6]

Principle: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter. Agonist binding to FXR induces luciferase expression, which is quantified by luminescence.

Detailed Protocol:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS. Seed cells into 96-well white, clear-bottom plates at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.

  • Transfection: Prepare a transfection mixture containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a normalization plasmid (e.g., expressing Renilla luciferase or β-galactosidase) using a suitable transfection reagent. Add the mixture to the cells and incubate for 4-6 hours.

  • Compound Treatment: Replace the transfection medium with fresh medium containing various concentrations of the test compound (isoCDCA). Include a vehicle control (e.g., DMSO), a positive control agonist (e.g., 10 µM CDCA or 1 µM GW4064), and for antagonist mode, co-treat with an EC80 concentration of a known agonist. Incubate for 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add the appropriate luciferase substrate. Measure luminescence using a plate reader. Perform the corresponding assay for the normalization control.

  • Data Analysis: Normalize the firefly luciferase signal to the internal control signal. Plot the normalized data against compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Reporter_Assay_Workflow cluster_workflow FXR Reporter Gene Assay Workflow Start Seed Cells (e.g., HEK293T) Transfect Co-transfect with: - FXR Plasmid - FXRE-Luciferase Plasmid - Normalization Plasmid Start->Transfect Treat Treat with isoCDCA & Controls Transfect->Treat Incubate Incubate 24 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Read Measure Luminescence (Firefly & Renilla) Lyse->Read Analyze Normalize Data & Calculate EC50/IC50 Read->Analyze

Experimental workflow for an FXR reporter gene assay.
TR-FRET Co-activator Recruitment Assay

This biochemical assay directly measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore-labeled antibody (that binds a tagged FXR-LBD) and an acceptor fluorophore-labeled co-activator peptide. Ligand-induced interaction brings the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., PBS with 0.1% BSA). Dilute recombinant GST-tagged FXR-LBD, a biotinylated co-activator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor) to their final working concentrations.

  • Assay Plate Preparation: Add serial dilutions of the test compound (isoCDCA) to a 384-well plate. Include positive (known agonist) and negative (vehicle) controls.

  • Reaction Assembly: Add the prepared mixture of FXR-LBD, co-activator peptide, donor antibody, and acceptor to all wells.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). For antagonist mode, run the assay with a constant concentration of an agonist and calculate the IC50 from the decrease in the FRET signal.

TRFRET_Workflow cluster_workflow TR-FRET Co-activator Recruitment Workflow Start Prepare Reagents: - GST-FXR-LBD - Biotin-Coactivator - Tb-anti-GST (Donor) - SA-Acceptor Plate Add isoCDCA & Controls to 384-well plate Start->Plate AddMix Add Reagent Mix to all wells Plate->AddMix Incubate Incubate 1-4 hours (dark) AddMix->Incubate Read Read TR-FRET Signal (665nm / 620nm) Incubate->Read Analyze Calculate Emission Ratio & Determine EC50/IC50 Read->Analyze

Workflow for a TR-FRET co-activator recruitment assay.
AlphaScreen Co-activator Recruitment Assay

This is another proximity-based biochemical assay, similar in principle to TR-FRET, used for studying biomolecular interactions.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads. One binding partner (e.g., His-tagged FXR-LBD) is captured by the donor beads, and the other (e.g., biotinylated co-activator peptide) is captured by streptavidin-coated acceptor beads. Upon ligand-induced interaction, the beads are brought into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer. Dilute His-tagged FXR-LBD, biotinylated co-activator peptide, Nickel chelate donor beads, and streptavidin acceptor beads to their working concentrations.

  • Compound Addition: Add serial dilutions of the test compound to a microplate.

  • Reaction Incubation: Add the FXR-LBD and co-activator peptide to the wells and incubate to allow for interaction.

  • Bead Addition: Add the donor and acceptor beads and incubate in the dark to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine EC50 or IC50 values.

Conclusion

The receptor binding profile of this compound is an area that requires further investigation. While its interaction with FXR is evident, the precise nature of this interaction—whether it acts as a weak agonist, a potent modulator, or a cooperative activator—remains to be definitively established and is likely influenced by the specific cellular and molecular context. The conflicting results from luciferase and FRET assays highlight the importance of utilizing multiple orthogonal assays to characterize the activity of such compounds. Furthermore, the complete absence of data for isoCDCA's interaction with other key bile acid receptors like TGR5, VDR, and PXR represents a significant knowledge gap. Future research employing direct binding assays and a broader range of functional assays will be crucial to fully delineate the pharmacological profile of this compound and its potential physiological and pathophysiological roles.

References

Isochenodeoxycholic Acid: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isochenodeoxycholic acid (iCDCA), a secondary bile acid produced from its primary bile acid precursor, chenodeoxycholic acid (CDCA), by gut bacteria.[1] Understanding these properties is critical for research into its physiological roles, metabolic pathways, and potential therapeutic applications.

Core Physicochemical Properties

This compound (isoCDCA) is a stereoisomer of chenodeoxycholic acid, differing in the orientation of the hydroxyl group at the C-3 position. This structural nuance influences its biological activity and physical characteristics. Quantitative data for iCDCA is summarized below. For context, properties of the well-characterized parent compound, chenodeoxycholic acid (CDCA), are included where direct data for iCDCA is limited.

PropertyValue (this compound)Value (Chenodeoxycholic Acid - for comparison)
IUPAC Name (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[2]
Synonyms isoCDCA, 3β-CDCA, 3β,7α-dihydroxy-5β-cholanic acid[3]CDCA, Chenodiol, Chenix, Anthropodeoxycholic Acid[4][5]
CAS Number 566-24-5[3]474-25-9[4][6]
Molecular Formula C₂₄H₄₀O₄[3][7]C₂₄H₄₀O₄[5][6]
Molecular Weight 392.57 g/mol [6][8]392.57 g/mol [6]
Appearance Solid[8]White crystalline substance[4]
Melting Point Data not readily available165-167 °C[4][6]
pKa Data not readily available~4.6 (Predicted)[9], 4.9 (Predicted)[2]
Solubility DMSO: 100 mg/mL (254.73 mM)[8][10]Ethanol: 8.33 mg/mL (21.22 mM)[10]Water: Practically insoluble[11]; 89.9 mg/L (at 20 °C)[2]Alcohol & Acetic Acid: Soluble[4]Methanol, Acetone: Freely soluble[11]DMSO: ~20 mg/mL[5]DMF: ~30 mg/mL[5]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections describe standard methodologies for determining key physicochemical properties of bile acids like iCDCA.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 Add excess solid iCDCA to vials prep2 Add aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 equil Incubate with agitation (e.g., 24-48h at 37°C) prep2->equil proc1 Centrifuge/Filter to remove undissolved solid equil->proc1 proc2 Collect supernatant (saturated solution) proc1->proc2 proc3 Quantify concentration (LC-MS/HPLC) proc2->proc3 result Determine Solubility Value proc3->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. This ensures that the solution will reach saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and analyze the concentration of iCDCA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Calculation: The determined concentration represents the equilibrium solubility of iCDCA under the specified conditions.

Protocol 2: NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and stereochemistry of bile acids.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the iCDCA standard.[13]

    • Dissolve the sample in approximately 600 µL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[13]

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.[13]

    • Set the sample temperature to a constant value, typically 298 K (25°C).[13]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Use a solvent suppression pulse sequence if necessary.[13]

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[13]

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[13][14][15]

  • Data Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum and reference the chemical shifts (e.g., to the residual solvent peak).

    • Compare the resulting ¹H and ¹³C chemical shifts with published data for iCDCA and its isomers to confirm the structure and stereochemistry.[13] The distinct chemical shifts, especially for protons and carbons near the hydroxyl groups (C3, C7) and in the steroid backbone, provide a unique fingerprint for the molecule.[13]

Biological Activity and Signaling Pathways

This compound, like other bile acids, is a signaling molecule that can modulate the activity of nuclear receptors, primarily the Farnesoid X Receptor (FXR).[16][17] While CDCA is a known FXR agonist, evidence suggests that iCDCA may act as a modulator or even an antagonist, with its activity being context-dependent.[16] FXR is a central regulator of bile acid, lipid, and glucose homeostasis.[16]

Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby controlling their transcription.[16]

G cluster_nuc Nucleus iCDCA iCDCA (Modulator) FXR FXR iCDCA->FXR Binds/Modulates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (on DNA) FXR_RXR->FXRE Binds to Transcription Modulation of Gene Transcription FXRE->Transcription Regulates

Caption: Modulation of the Farnesoid X Receptor (FXR) signaling pathway by iCDCA.

This pathway plays a crucial role in maintaining metabolic balance. Key functions of FXR activation include the suppression of bile acid synthesis via the induction of SHP (Small Heterodimer Partner) and the regulation of bile acid transport through pumps like BSEP (Bile Salt Export Pump).[16] The precise modulatory effect of iCDCA on these downstream targets remains an active area of investigation.

References

A Deep Dive into the Structural Nuances of Isochenodeoxycholic Acid and Chenodeoxycholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional differences between isochenodeoxycholic acid and its stereoisomer, chenodeoxycholic acid. Understanding these distinctions is critical for researchers in gastroenterology, hepatology, and pharmacology, as the spatial arrangement of a single hydroxyl group can profoundly influence physicochemical properties, biological activity, and therapeutic potential.

Core Structural Differences: The Significance of Stereochemistry at C-3

This compound and chenodeoxycholic acid are stereoisomers, meaning they share the same molecular formula (C₂₄H₄₀O₄) and connectivity of atoms but differ in the three-dimensional orientation of their atoms. The pivotal distinction lies in the stereochemistry of the hydroxyl group at the 3rd carbon position (C-3) of the steroid nucleus.

  • Chenodeoxycholic Acid (CDCA): The hydroxyl group at C-3 is in the alpha (α) position, meaning it is oriented below the plane of the steroid ring system. Its systematic IUPAC name is (3α,5β,7α)-3,7-dihydroxycholan-24-oic acid.

  • This compound (isoCDCA): The hydroxyl group at C-3 is in the beta (β) position, oriented above the plane of the steroid ring. Its systematic IUPAC name is (3β,5β,7α)-3,7-dihydroxycholan-24-oic acid.

This seemingly minor change in the spatial arrangement of the C-3 hydroxyl group has significant implications for the molecule's overall shape, polarity, and ability to interact with biological targets.

G cluster_CDCA Chenodeoxycholic Acid (CDCA) cluster_isoCDCA This compound (isoCDCA) cdca_structure cdca_structure cdca_label 3α-hydroxyl group isocdca_label 3β-hydroxyl group cdca_label->isocdca_label Epimers at C-3 isocdca_structure isocdca_structure

Figure 1: Structural comparison of CDCA and isoCDCA.

Comparative Physicochemical Properties

The difference in the C-3 hydroxyl group's orientation affects the molecule's interaction with itself in the crystalline state and with solvents, leading to distinct physicochemical properties. While comprehensive data for this compound is less abundant than for the well-studied chenodeoxycholic acid, the following table summarizes key known and predicted properties.

PropertyChenodeoxycholic Acid (3α-epimer)This compound (3β-epimer)
IUPAC Name (3α,5β,7α)-3,7-dihydroxycholan-24-oic acid(3β,5β,7α)-3,7-dihydroxycholan-24-oic acid
Molecular Weight 392.57 g/mol 392.57 g/mol
Melting Point 165-167 °C[1]Data not readily available
pKa ~5.0Predicted to be similar to CDCA
Water Solubility Insoluble[1]Predicted to be insoluble
Alcohol Solubility Soluble[1]Predicted to be soluble
Critical Micellar Concentration (CMC) 3.6 mM (for the 7β-epimer, UDCA, it is 6.4 mM, suggesting stereochemistry significantly impacts micelle formation)Data not readily available

Experimental Protocols: Synthesis and Analysis

The synthesis and analytical separation of these stereoisomers require specific methodologies that exploit their structural differences.

Synthesis of Chenodeoxycholic Acid

A common route for the synthesis of chenodeoxycholic acid starts from cholic acid, which is more abundant. The key is the selective removal of the 12α-hydroxyl group.

Workflow for the Synthesis of Chenodeoxycholic Acid from Cholic Acid:

G CholicAcid Cholic Acid MethylCholate Methyl Cholate CholicAcid->MethylCholate Esterification (Methanol, HCl) Diacetyl 3α,7α-diacetyl-12α-hydroxycholate MethylCholate->Diacetyl Selective Acetylation (Acetic Anhydride, Pyridine) Oxo 3α,7α-diacetyl-12-oxodeoxychenodeoxycholic acid ester Diacetyl->Oxo Oxidation (e.g., CrO₃) Keto 12-oxochenodeoxycholic acid Oxo->Keto Hydrolysis CDCA Chenodeoxycholic Acid Keto->CDCA Wolff-Kishner Reduction

Figure 2: Synthesis workflow for CDCA.

Detailed Protocol for the Synthesis of Chenodeoxycholic Acid: A multi-step synthesis starting from cholic acid can be employed.[2]

  • Esterification: Cholic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of concentrated hydrochloric acid.

  • Selective Acetylation: The 3α and 7α hydroxyl groups are selectively protected by reacting the methyl cholate with acetic anhydride in pyridine.

  • Oxidation: The unprotected 12α-hydroxyl group is then oxidized to a ketone using an oxidizing agent like chromium trioxide.

  • Hydrolysis: The acetyl protecting groups are removed by hydrolysis.

  • Wolff-Kishner Reduction: The 12-keto group is removed by a Wolff-Kishner reduction (hydrazine hydrate and a strong base in a high-boiling solvent like ethylene glycol) to yield chenodeoxycholic acid.[2]

Synthesis of this compound (3β-epimer)

The synthesis of the 3β-epimer typically involves the inversion of the 3α-hydroxyl group of a suitable precursor.

Detailed Protocol for the Synthesis of this compound: A method for preparing 3β-hydroxy bile acids (iso-bile acids) involves the use of diethylazodicarboxylate/triphenylphosphine/formic acid. This reaction proceeds via an SN2 mechanism, leading to the inversion of the stereocenter.

Analytical Separation of 3-Epimers

Distinguishing between the 3α and 3β epimers of chenodeoxycholic acid is an analytical challenge due to their similar structures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques.

Workflow for Analytical Separation:

G Sample Bile Acid Mixture Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation, Silylation) Extraction->Derivatization Separation Chromatographic Separation (HPLC or GC) Derivatization->Separation Detection Detection (MS, FID, etc.) Separation->Detection Quantification Quantification Detection->Quantification G CDCA Chenodeoxycholic Acid (Agonist) FXR FXR CDCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds GeneTranscription Gene Transcription (e.g., SHP, BSEP) FXRE->GeneTranscription Regulates BileAcidHomeostasis Bile Acid Homeostasis GeneTranscription->BileAcidHomeostasis

References

An In-depth Technical Guide to Isochenodeoxycholic Acid: Metabolic Precursors, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid, distinguished as the 3β-epimer of the primary bile acid chenodeoxycholic acid (CDCA). Formed exclusively through the metabolic action of the gut microbiota, isoCDCA is an important component of the bile acid pool, contributing to the complex signaling network that governs metabolic homeostasis. While primary bile acids like CDCA are well-characterized agonists for nuclear receptors such as the Farnesoid X Receptor (FXR), emerging evidence suggests that microbially-modified "iso" forms possess unique biological activities. Notably, isoCDCA has been reported to be a more potent FXR agonist than its precursor CDCA, with minimal activity towards the G-protein coupled receptor TGR5.[1] This selective activity profile makes isoCDCA and its derivatives intriguing candidates for therapeutic development in metabolic and cholestatic diseases. This guide provides a comprehensive overview of the metabolic origins of isoCDCA, its known derivatives, its role in key signaling pathways, and the experimental methodologies used for its study.

Metabolic Precursors and Biosynthesis of this compound

The journey to this compound begins with cholesterol and involves both hepatic and microbial enzymatic transformations. The process can be divided into two major stages: the hepatic synthesis of the primary bile acid precursor, chenodeoxycholic acid (CDCA), and the subsequent microbial epimerization of CDCA into isoCDCA in the gut.

Hepatic Synthesis of Chenodeoxycholic Acid (CDCA)

The synthesis of primary bile acids from cholesterol in the liver occurs via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2]

  • The Classic (Neutral) Pathway : This is the predominant pathway, accounting for the majority of bile acid synthesis. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1) .[2] Subsequent enzymatic modifications lead to the formation of either cholic acid (CA) or chenodeoxycholic acid (CDCA). The synthesis of CDCA proceeds when the intermediate is not acted upon by sterol 12α-hydroxylase (CYP8B1).[2]

  • The Alternative (Acidic) Pathway : This pathway is initiated by the hydroxylation of the cholesterol side chain by sterol 27-hydroxylase (CYP27A1) . This is followed by the action of oxysterol 7α-hydroxylase (CYP7B1) to produce CDCA.[2]

Microbial Epimerization to this compound (isoCDCA)

Once synthesized, CDCA is conjugated in the liver (primarily with glycine or taurine) and secreted into the intestine. Here, gut bacteria deconjugate the bile acid and perform a critical epimerization at the C-3 position. This transformation is a key step in the formation of secondary bile acids.[3]

The conversion of CDCA (a 3α-hydroxy bile acid) to isoCDCA (a 3β-hydroxy bile acid) proceeds via a 3-oxo intermediate.[4] Gut microbes, such as Eggerthella lenta, possess hydroxysteroid dehydrogenase (HSDH) enzymes that catalyze this two-step process:

  • Oxidation : The 3α-hydroxyl group of CDCA is oxidized to a 3-oxo group, forming 3-oxo-CDCA.

  • Reduction : The 3-oxo group is then reduced to a 3β-hydroxyl group, yielding this compound.

This iso-bile acid pathway may serve to shift the overall bile acid pool from a more hydrophobic and potentially toxic state to a more hydrophilic and health-promoting one.[5]

Metabolic_Pathway_of_isoCDCA cluster_liver Liver (Hepatic Synthesis) cluster_gut Gut (Microbial Transformation) Cholesterol Cholesterol C7A1 CYP7A1 (Classic Pathway) Cholesterol->C7A1 Rate-limiting step C27A1 CYP27A1 (Acidic Pathway) Cholesterol->C27A1 Intermediates Hepatic Intermediates C7A1->Intermediates C27A1->Intermediates CDCA Chenodeoxycholic Acid (CDCA, 3α-OH) Intermediates->CDCA Oxo_CDCA 3-Oxo-CDCA HSDH Microbial HSDH CDCA->HSDH Oxidation isoCDCA This compound (isoCDCA, 3β-OH) Oxo_CDCA->isoCDCA Reduction

Caption: Biosynthesis pathway of this compound (isoCDCA).

Signaling Pathways and Biological Activity

Bile acids are no longer considered mere digestive surfactants; they are potent signaling molecules that activate dedicated receptors, primarily the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5. IsoCDCA exhibits a distinct and selective activity profile on these receptors.

Farnesoid X Receptor (FXR) Activation

FXR is a critical regulator of bile acid, lipid, and glucose metabolism. The primary bile acid CDCA is a well-established FXR agonist. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. This leads to the suppression of bile acid synthesis (e.g., by downregulating CYP7A1) and the promotion of bile acid transport.

Crucially, studies have indicated that isoCDCA is a more potent activator of FXR than its 3α-epimer, CDCA .[1] This enhanced potency suggests that the 3β-hydroxy configuration is particularly favorable for FXR binding and activation. This makes isoCDCA a molecule of significant interest for conditions where robust FXR activation is desired.

Takeda G-protein Coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, when activated by bile acids, stimulates intracellular cyclic AMP (cAMP) production. This signaling cascade is involved in promoting energy expenditure and glucagon-like peptide-1 (GLP-1) secretion, which has anti-diabetic effects.[6][7] While many bile acids activate TGR5, isoCDCA has been reported to have only very weak activity towards this receptor.[1] This selectivity is highly significant from a drug development perspective, as non-selective bile acid therapeutics can sometimes lead to off-target effects, such as pruritus (itching), which is thought to be mediated by TGR5.

Signaling_Pathways cluster_nucleus Nucleus cluster_membrane Cell Membrane isoCDCA isoCDCA FXR FXR isoCDCA->FXR Potent Agonist (More than CDCA) TGR5 TGR5 isoCDCA->TGR5 Very Weak Agonist CDCA CDCA CDCA->FXR Agonist CDCA->TGR5 Agonist FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR binds cAMP ↑ cAMP TGR5->cAMP activates RXR RXR RXR->FXR_RXR binds FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to Gene_Reg Target Gene Regulation (e.g., ↓CYP7A1, ↑Transport) FXRE->Gene_Reg regulates GLP1 GLP-1 Secretion & Energy Expenditure cAMP->GLP1

Caption: Differential signaling of isoCDCA and CDCA via FXR and TGR5.

Quantitative Data: Receptor Activation

While specific EC50 values for isoCDCA are not widely published, data for its precursor (CDCA) and related derivatives provide a valuable benchmark for assessing FXR and TGR5 activation. The potency of bile acids is typically determined using cell-based reporter assays or co-activator recruitment assays.

CompoundReceptorActivity TypeEC50 Value (µM)Notes
Chenodeoxycholic Acid (CDCA) FXRAgonist11.7 - 17Potent endogenous agonist.[8][9]
This compound (isoCDCA) FXRAgonistNot ReportedReported to be more potent than CDCA.[1]
3-Deoxy-CDCAFXRAgonist1.30Removal of 3-OH group increases potency.[10]
6α-ethyl-CDCA Derivative (17)FXRAgonist1.3A synthetic 3β-OH (iso) derivative.[10]
Chenodeoxycholic Acid (CDCA) TGR5Agonist4.43Moderate TGR5 agonist.[11][12]
This compound (isoCDCA) TGR5AgonistNot ReportedReported to have very weak activity.[1]
Lithocholic Acid (LCA)TGR5Agonist0.53Most potent endogenous TGR5 agonist.[2][11][12]
Deoxycholic Acid (DCA)TGR5Agonist1.01Potent TGR5 agonist.[11][12]

Derivatives of this compound

The unique 3β-hydroxy structure and selective FXR activity of isoCDCA make it an attractive scaffold for medicinal chemistry. Derivatives can be synthesized to enhance potency, selectivity, and pharmacokinetic properties.

  • Ester and Amide Conjugates : Like primary bile acids, the C-24 carboxylic acid of isoCDCA can be conjugated with amino acids such as glycine or taurine.[5] These modifications alter the pKa and solubility of the molecule, affecting its enterohepatic circulation.

  • C-6 Modifications : Synthetic modifications, such as the addition of an ethyl group at the 6α position of the steroid nucleus, have been explored. The 6α-ethyl-3β-hydroxy derivative (an iso-form) has been shown to be a potent FXR agonist with an EC50 of 1.3 µM.[10]

  • Deuterated Analogs : Isotopically labeled versions, such as this compound-d4, are synthesized for use as internal standards in quantitative mass spectrometry-based analysis.[13]

Experimental Protocols

The study of isoCDCA requires robust methods for its synthesis, extraction from complex biological matrices, and analysis.

Synthesis of isoCDCA via Mitsunobu Inversion

The key transformation to produce isoCDCA from its more abundant precursor, CDCA, is the stereochemical inversion of the 3α-hydroxyl group to a 3β-hydroxyl group. The Mitsunobu reaction is a classic and effective method for achieving this.

Principle: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including an ester, with inversion of stereochemistry. In this case, the 3α-OH of a protected CDCA derivative is reacted with a pronucleophile (e.g., formic acid or benzoic acid) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an ester with the inverted (3β) configuration, which is then hydrolyzed to yield the 3β-alcohol (isoCDCA).

High-Level Protocol:

  • Protection: The C-24 carboxylic acid of CDCA is first protected, typically as a methyl ester, to prevent side reactions.

  • Mitsunobu Reaction:

    • The protected CDCA, triphenylphosphine, and a suitable acid (e.g., formic acid, 4-nitrobenzoic acid) are dissolved in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., Nitrogen or Argon).

    • The solution is cooled to 0°C.

    • DEAD or DIAD is added dropwise, maintaining a low temperature. The reaction proceeds via an SN2 mechanism, inverting the stereocenter.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Deprotection (Hydrolysis):

    • The resulting 3β-ester is hydrolyzed using a base (e.g., NaOH or KOH in methanol/water).

    • The reaction mixture is heated to reflux for several hours.

  • Purification:

    • After hydrolysis, the reaction is acidified to protonate the C-24 carboxylic acid, causing the product (isoCDCA) to precipitate.

    • The crude product is collected by filtration and purified by recrystallization or column chromatography.

Experimental_Workflow_Synthesis start Start: CDCA step1 Step 1: Protection Protect C-24 Carboxylic Acid (e.g., Methyl Ester) start->step1 step2 Step 2: Mitsunobu Reaction - Dissolve in anhydrous THF - Add PPh₃, Formic Acid - Cool to 0°C - Add DIAD dropwise step1->step2 3α-OH Ester step3 Step 3: Hydrolysis - Add NaOH/Methanol - Reflux to cleave ester - Acidify to precipitate step2->step3 3β-OH Ester (Inverted) end End Product: isoCDCA step3->end

Caption: Workflow for the synthesis of isoCDCA from CDCA.
Extraction of isoCDCA from Fecal Samples

Analyzing isoCDCA from feces requires a multi-step extraction and purification protocol to remove interfering substances like lipids and salts before analysis by LC-MS.

Principle: The protocol combines solvent extraction to isolate the bile acids from the solid matrix, enzymatic hydrolysis to cleave conjugates, and solid-phase extraction (SPE) for purification and concentration.

Detailed Protocol:

  • Sample Preparation: Fecal samples are typically lyophilized (freeze-dried) to remove water and then homogenized to a fine powder to ensure uniformity.

  • Solvent Extraction:

    • A known mass (e.g., 15-20 mg) of lyophilized feces is weighed into a tube.

    • An internal standard (e.g., a deuterated bile acid like isoCDCA-d4) is added for accurate quantification.

    • Extraction solvent (e.g., ethanol or isopropanol) is added, and the sample is vigorously homogenized (e.g., using a bead beater).

    • The mixture is centrifuged at high speed, and the supernatant containing the bile acids is collected.

  • Enzymatic Deconjugation (Optional but Recommended):

    • The solvent from the extract is evaporated.

    • The residue is reconstituted in a buffer (e.g., sodium acetate, pH 5.6).

    • Enzymes such as cholylglycine hydrolase (to cleave glycine and taurine conjugates) and sulfatase are added.

    • The mixture is incubated (e.g., at 37°C for 16 hours) to allow for complete deconjugation.

  • Solid-Phase Extraction (SPE):

    • A C18 SPE cartridge is conditioned sequentially with methanol and then water.

    • The aqueous extract from the previous step is loaded onto the cartridge.

    • The cartridge is washed with water to remove salts and highly polar impurities.

    • The purified bile acids are eluted from the cartridge with methanol.

  • Final Preparation: The methanol eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Conclusion

This compound represents a fascinating example of host-microbe co-metabolism, transforming a primary hepatic bile acid into a secondary metabolite with a distinct and potentially advantageous biological activity profile. Its enhanced, selective agonism for the Farnesoid X Receptor, coupled with minimal TGR5 activity, positions isoCDCA and its synthetic derivatives as promising therapeutic leads. Further research into the precise quantitative pharmacology of isoCDCA and the development of targeted derivatives could unlock new treatments for a range of metabolic disorders, from non-alcoholic steatohepatitis (NASH) to cholestatic liver diseases, by harnessing the unique signaling properties of this microbially-modified molecule.

References

Isochenodeoxycholic Acid: A Gut Microbiota-Derived Regulator of Host Immunity and Intestinal Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochenodeoxycholic acid (isoCDCA), a secondary bile acid, is emerging as a critical signaling molecule in the intricate communication network between the gut microbiota and the host. Unlike primary bile acids synthesized in the liver, isoCDCA is exclusively produced by specific gut bacteria through the transformation of primary bile acids. Its presence and concentration in the gut are directly linked to the composition and metabolic activity of the microbiome. Accumulating evidence highlights the role of isoCDCA in modulating host immune responses, particularly in maintaining intestinal homeostasis, regulating inflammation, and influencing the progression of diseases such as inflammatory bowel disease (IBD) and colorectal cancer. This document provides a comprehensive technical overview of the synthesis, functions, and underlying mechanisms of isoCDCA, along with detailed experimental protocols for its study.

Microbial Synthesis of this compound (isoCDCA)

The synthesis of isoCDCA is a multi-step process carried out by a consortium of gut bacteria. The pathway begins with a primary bile acid, taurocholic acid (TCA), which is first converted to deoxycholic acid (DCA). Subsequently, DCA is transformed into isoCDCA.

Key bacterial species and enzymes have been identified in this pathway. Peptacetobacter hiranonis is known to convert TCA to DCA, while Ruminococcus gnavus facilitates the final conversion of DCA to isoCDCA.[1] This latter step is dependent on a 3β-hydroxysteroid dehydrogenase enzyme present in Ruminococcus gnavus.[1]

Microbial_Synthesis_of_isoCDCA Microbial Synthesis Pathway of isoCDCA cluster_0 Gut Lumen TCA Taurocholic Acid (TCA) (Primary Bile Acid) DCA Deoxycholic Acid (DCA) (Secondary Bile Acid) TCA->DCA Peptacetobacter hiranonis (Bile Salt Hydrolase, 7α-dehydroxylase) isoCDCA This compound (isoCDCA) (Secondary Bile Acid) DCA->isoCDCA Ruminococcus gnavus (3β-hydroxysteroid dehydrogenase)

Figure 1: Microbial Synthesis Pathway of isoCDCA.

Core Functions and Mechanisms of Action

isoCDCA exerts its biological effects primarily through the activation of host nuclear receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[2]

Immunomodulation via Regulatory T Cell (Treg) Differentiation

A pivotal function of isoCDCA is its ability to promote immunotolerance. It has been shown to drive the differentiation of regulatory T cells (Tregs), which are crucial for suppressing inflammatory responses and maintaining mucosal immune tolerance.[3] Perturbations in the gut microbiota leading to lower levels of isoCDCA have been associated with an increased prevalence of food allergies, suggesting a protective role for this secondary bile acid.[1]

This immunomodulatory effect is mediated through the activation of FXR on dendritic cells (DCs). isoCDCA makes DCs more tolerogenic, which in turn promotes the generation of gut peripheral Tregs (pTregs) in an FXR-dependent manner.[3][4]

Treg_Induction_Pathway isoCDCA-Mediated Induction of Regulatory T cells cluster_0 Gut-Associated Lymphoid Tissue isoCDCA isoCDCA DC Dendritic Cell (DC) isoCDCA->DC Enters FXR FXR NaiveT Naive T Cell DC->NaiveT Presents Antigen (Tolerogenic Phenotype) Treg Regulatory T Cell (Treg) NaiveT->Treg Differentiates into Treg->Treg Suppresses Inflammation

Figure 2: isoCDCA-Mediated Induction of Regulatory T cells.

Regulation of Intestinal Homeostasis and Cancer via FXR Signaling

isoCDCA is a potent agonist for the Farnesoid X Receptor (FXR).[2] Activation of FXR in intestinal epithelial cells is crucial for maintaining bile acid homeostasis and the integrity of the intestinal barrier.[5][6]

Recent studies have highlighted a dichotomous role for isoCDCA compared to another microbially modified bile acid, 7-oxo-deoxycholic acid (7-oxo-DCA), in the context of intestinal tumorigenesis.[2] While 7-oxo-DCA acts as an FXR antagonist and promotes cancer cell growth, isoDCA is a potent FXR agonist that inhibits the proliferation of intestinal stem cells and colon cancer organoids.[2] In animal models, administration of isoDCA protected the gut barrier and reduced tumor loads.[2]

FXR_Signaling_Pathway isoCDCA-FXR Signaling in Intestinal Epithelial Cells cluster_0 Intestinal Epithelial Cell isoCDCA isoCDCA FXR FXR isoCDCA->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with Nucleus Nucleus RXR->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., FGF19) Nucleus->TargetGenes Binds to DNA & Regulates Transcription Effects Physiological Effects TargetGenes->Effects Leads to Improved Barrier Function Improved Barrier Function Effects->Improved Barrier Function Reduced Proliferation Reduced Proliferation Effects->Reduced Proliferation Bile Acid Homeostasis Bile Acid Homeostasis Effects->Bile Acid Homeostasis

Figure 3: isoCDCA-FXR Signaling in Intestinal Epithelial Cells.

Modulation of Metabolic and Inflammatory Responses via TGR5 Signaling

isoCDCA can also activate the Takeda G-protein-coupled receptor 5 (TGR5), which is expressed on various cell types in the gut, including enteroendocrine and immune cells.[7] Activation of TGR5 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose homeostasis.[8] This signaling pathway also contributes to the modulation of inflammatory responses.[7][9]

TGR5_Signaling_Pathway isoCDCA-TGR5 Signaling in Enteroendocrine L-Cells cluster_0 Enteroendocrine L-Cell isoCDCA isoCDCA TGR5 TGR5 Receptor isoCDCA->TGR5 Binds & Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates Improved Glucose Homeostasis Improved Glucose Homeostasis GLP1->Improved Glucose Homeostasis

Figure 4: isoCDCA-TGR5 Signaling in Enteroendocrine L-Cells.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings regarding the microbial production of isoCDCA and its contrasting effects compared to 7-oxo-DCA.

Table 1: Microbial Production of this compound

Bacterial Species Precursor Bile Acid Product Key Enzyme(s)
Peptacetobacter hiranonis Taurocholic acid (TCA) Deoxycholic acid (DCA) Bile salt hydrolase, 7α-dehydroxylase

| Ruminococcus gnavus | Deoxycholic acid (DCA) | This compound (isoCDCA) | 3β-hydroxysteroid dehydrogenase |

Table 2: Dichotomous Roles of isoCDCA and 7-oxo-DCA in Intestinal Tumorigenesis

Feature This compound (isoCDCA) 7-oxo-deoxycholic acid (7-oxo-DCA)
FXR Signaling Potent Agonist (Upregulates) Antagonist (Downregulates)
Intestinal Stem Cell Proliferation Inhibits Promotes
Colon Cancer Organoid Growth Suppresses Promotes
Gut Permeability Protects (Decreases) Heightens (Increases)
Tumor Burden (APCMin/+ mice) Reduces Increases

| Levels in Tumorigenesis | Decreased | Increased |

Key Experimental Protocols

Quantification of isoCDCA from Fecal Samples via LC-MS/MS

This protocol outlines a method for the extraction and quantification of isoCDCA from fecal samples, which is essential for correlating its abundance with physiological or pathological states.[10]

  • Sample Preparation:

    • Homogenize thawed wet fecal sample (approx. 0.2-0.5 g).

    • Alternatively, lyophilize (freeze-dry) the sample to a constant weight and crush it into a fine powder (approx. 10-20 mg).

  • Extraction:

    • Add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH to the weighed fecal sample.

    • Add an internal standard to correct for extraction efficiency.

    • Vortex thoroughly and incubate at 60°C for 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes to pellet solid matter.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the bile acids with methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol) for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation of bile acid isomers.

    • Set the mass spectrometer to monitor the specific parent and daughter ion transitions for isoCDCA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of pure isoCDCA.

    • Calculate the concentration of isoCDCA in the sample by comparing its peak area to the standard curve, normalized by the internal standard.

In Vivo Model for Studying isoDCA-Dependent Treg Induction

Gnotobiotic (germ-free) mice provide a powerful in vivo system to study the specific effects of microbial metabolites by colonizing them with defined bacterial communities.[11][12]

Gnotobiotic_Mouse_Workflow Experimental Workflow for In Vivo Treg Induction Study cluster_0 Preparation cluster_1 Colonization cluster_2 Analysis GF_Mice Start with Germ-Free Mice Colonize1 Colonize Group 1 Mice (isoDCA-producing) Colonize2 Colonize Group 2 Mice (isoDCA-deficient) Bacteria1 Culture P. hiranonis + R. gnavus (WT) Bacteria1->Colonize1 Gavage Bacteria2 Culture P. hiranonis + R. gnavus (Δ3β-HSD KO) Bacteria2->Colonize2 Gavage Analysis1 Isolate Gut-Associated Lymphoid Tissues Colonize1->Analysis1 Colonize2->Analysis1 Analysis2 Quantify Treg Cells (e.g., via Flow Cytometry) Analysis1->Analysis2 Analysis3 Measure Fecal isoDCA (via LC-MS/MS) Analysis1->Analysis3

Figure 5: Experimental Workflow for In Vivo Treg Induction Study.

  • Bacterial Strain Preparation:

    • Culture Peptacetobacter hiranonis and wild-type (WT) Ruminococcus gnavus to create an isoDCA-producing consortium.[1]

    • Culture P. hiranonis and a genetically engineered knockout strain of R. gnavus lacking the 3β-hydroxysteroid dehydrogenase gene (Δ3β-HSD KO) to create an isoDCA-deficient consortium.[1]

  • Animal Model:

    • Use two groups of germ-free mice, housed in sterile isolators to prevent contamination.[11][12]

  • Colonization:

    • Colonize Group 1 mice by oral gavage with the WT bacterial consortium.

    • Colonize Group 2 mice by oral gavage with the KO bacterial consortium.

  • Analysis:

    • After a set period to allow for stable colonization, collect fecal samples to confirm the presence or absence of isoDCA via LC-MS/MS.

    • Isolate gut-associated lymphoid tissues (e.g., mesenteric lymph nodes, colonic lamina propria).

    • Use flow cytometry to identify and quantify Treg cell populations (e.g., CD4+Foxp3+ cells).

  • Outcome:

    • Compare the levels of Treg induction between the two groups to determine if the microbial production of isoDCA is directly responsible for promoting Treg differentiation in vivo.

Conclusion

This compound is a key metabolite produced by the gut microbiota that exemplifies the profound impact of microbial metabolism on host physiology. Its functions span from shaping the host's immune system by promoting regulatory T cells to maintaining intestinal barrier integrity and suppressing tumorigenesis through the activation of the FXR signaling pathway. The dichotomous relationship with other bile acids like 7-oxo-DCA underscores the specificity and complexity of these molecular interactions. A thorough understanding of the synthesis and signaling pathways of isoCDCA opens new avenues for therapeutic interventions. Modulating the gut microbiota to enhance isoCDCA production or developing specific FXR agonists could offer novel strategies for the treatment of inflammatory bowel diseases, food allergies, and colorectal cancer. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate this promising molecule.

References

Methodological & Application

Application Note: Quantification of Isochenodeoxycholic Acid (isoCDCA) in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid formed by the structural modification of primary bile acids by gut microbiota.[1][2] As signaling molecules, bile acids are integral to the regulation of lipid and glucose metabolism, making their quantification crucial for research in metabolic diseases, liver conditions, and gut microbiome interactions.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing bile acids due to its high sensitivity, specificity, and ability to resolve structurally similar isomers.[1][3][4] This document provides a detailed protocol for the robust quantification of this compound in biological matrices such as plasma and serum.

Principle This method employs a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. The use of a stable isotope-labeled internal standard (IS) ensures accuracy by correcting for variations in sample preparation and matrix effects.[5] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, which provides the necessary sensitivity and specificity for accurate quantification.[6][7]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (isoCDCA) analytical standard, Deuterated chenodeoxycholic acid (d4-CDCA) or similar deuterated analog as internal standard (IS).[5][8]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[6]

  • Additives: Formic acid (LC-MS grade).[6]

  • Biological Matrix: Human plasma or serum. Samples should be stored at -80°C until analysis.[2]

Standard and Sample Preparation

This protocol is optimized for plasma or serum samples.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of isoCDCA and the internal standard (e.g., d4-CDCA) in methanol.[1]

  • Working Standards: Create a series of calibration standards by serially diluting the isoCDCA stock solution. Prepare a separate working solution for the internal standard (e.g., 1 µg/mL in methanol).[5]

  • Sample Thawing: Thaw plasma/serum samples and calibration standards on ice.[5]

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (plasma, serum, or calibrator). Add 10 µL of the internal standard working solution.[5]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[5]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.[5][7]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.[5][9]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase A: 40% Mobile Phase B).[5][8] Vortex to ensure complete dissolution before injection.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Spike Sample with Internal Standard B 2. Protein Precipitation (Ice-Cold Acetonitrile) A->B C 3. Centrifuge (14,000 x g, 10 min) B->C D 4. Collect Supernatant C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute in Initial Mobile Phase E->F G 7. LC-MS/MS Injection & Analysis F->G Inject into LC-MS/MS H 8. Data Processing & Quantification G->H

Caption: Step-by-step workflow for preparing biological samples for isoCDCA analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
LC System UHPLC System (e.g., Agilent 1290 Infinity II, Vanquish Horizon)[6][8]
Column Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm (or equivalent)[8]
Column Temperature 50°C[8]
Mobile Phase A 0.1% Formic acid in Water[3][8]
Mobile Phase B Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[3][8]
Flow Rate 0.65 mL/min[3][8]
Injection Volume 10 µL[7][8]
Gradient 0.0 min: 40% B; 7.5 min: 70% B; 7.6-9.0 min: 98% B; 9.1 min: 40% B[8]

| Run Time | ~10 minutes[8] |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex 4000 Q-Trap, Thermo TSQ Quantis)[2][8]
Ionization Mode Negative Electrospray (H-ESI)[2][8]
Capillary Voltage 2.0 - 3.0 kV[5][7]
Source Temperature 150°C[7]
Desolvation Temp. 350 - 400°C[5][8]
Cone Gas Flow 50 L/hr[5][7]
Desolvation Gas Flow 800 - 1000 L/hr[5][7]

| MRM Transitions | isoCDCA: 391.3 > 391.3* d4-CDCA (IS): 395.3 > 395.3* |

*Note: Unconjugated bile acids often exhibit poor fragmentation. Therefore, monitoring the precursor ion in both Q1 and Q3 (pseudo-MRM or parent/parent transition) is a common and effective strategy for quantification.[2][8]

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Injector Injector Column C18 Column (Isomer Separation) Injector->Column ESI ESI Source (Ionization) Column->ESI Q1 Q1: Precursor Ion Selection (e.g., m/z 391.3) ESI->Q1 Q2 q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Logical diagram of the separation and detection process in the LC-MS/MS system.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for isoCDCA and the internal standard using the instrument's quantitative analysis software.[6]

  • Calibration Curve: Calculate the peak area ratio of isoCDCA to the internal standard.[5] Plot this ratio against the known concentrations of the calibration standards.

  • Regression: Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.[6]

  • Quantification: Determine the concentration of isoCDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Data Presentation

The described method is capable of achieving high sensitivity and a broad dynamic range, suitable for the analysis of endogenous bile acid levels.

Table 3: Typical Quantitative Performance

Parameter Typical Value / Range
Linearity Range 1 nM - 1000 nM (or 5 ng/mL - 5000 ng/mL)[7][8]
Correlation Coefficient (R²) > 0.995[8]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[7][8]
Intra- & Inter-Assay Precision (CV%) < 10%[7]

| Accuracy (% Recovery) | 85% - 115%[7] |

Troubleshooting

  • Low Signal Intensity: Optimize ESI source parameters (voltages, temperatures, gas flows) for isoCDCA.[5] Ensure the sample is fully reconstituted and the final solvent composition matches the initial mobile phase.[5]

  • Matrix Effects/Ion Suppression: While the internal standard corrects for most matrix effects, significant suppression can still be an issue.[5] If suspected, dilute the sample extract or evaluate alternative sample cleanup techniques like solid-phase extraction (SPE).[5]

  • Poor Chromatography: Isomeric bile acids can be difficult to separate. Optimize the LC gradient to achieve baseline resolution from other isomers like chenodeoxycholic acid (CDCA).[5]

Conclusion This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol, featuring a simple protein precipitation and a sensitive MS detection strategy, is well-suited for high-throughput analysis in clinical research and drug development settings, enabling further investigation into the roles of secondary bile acids in health and disease.

References

Application Notes and Protocols for Isochenodeoxycholic Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of isochenodeoxycholic acid (isoCDCA) from plasma samples, intended for quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established techniques for bile acid analysis, ensuring high recovery and reproducibility.

This compound, a secondary bile acid, is a crucial biomarker in various physiological and pathological states. Accurate quantification of isoCDCA in plasma is essential for research in liver diseases, metabolic disorders, and drug-induced liver injury.[1][2][3] This guide outlines three common and effective extraction methods: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Key Experimental Protocols

Protein Precipitation

This method is widely used due to its simplicity, speed, and cost-effectiveness.[4] It involves the addition of an organic solvent to precipitate plasma proteins, leaving the smaller bile acids in the supernatant for analysis.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated isoCDCA)

  • Ice-cold acetonitrile or methanol[4][5]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or SpeedVac)

  • Reconstitution solution (e.g., 50:50 methanol:water)[6]

Procedure:

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.[1][7]

  • Add 800 µL of ice-cold acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[7][8]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40-60°C.[1]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.[1]

  • The sample is now ready for LC-MS analysis.

Solid-Phase Extraction (SPE)

SPE offers a more selective extraction, resulting in cleaner samples by removing interfering substances like phospholipids and salts.[5] This method utilizes a solid sorbent, typically C18, to retain the bile acids, which are then eluted with an organic solvent.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • C18 SPE cartridge[9]

  • Methanol (for conditioning and elution)[5]

  • Ultrapure water (for conditioning and washing)[5]

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Condition the SPE cartridge: Pass 5-10 mL of methanol through the C18 cartridge, followed by 5-10 mL of ultrapure water.[10]

  • Sample Preparation: To 250 µL of plasma, add the internal standard. Dilute the sample with a buffer at pH 7.[9]

  • Load the sample: Apply the prepared plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5-10 mL of ultrapure water to remove unretained impurities.[10]

  • Elute the analytes: Elute the bile acids from the cartridge with 2 mL of methanol.[10]

  • Dry and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solution for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)[10][11]

  • Vortex mixer

  • Centrifuge

  • Dry ice/ethanol bath (optional, for phase separation)[10]

  • Evaporation system

  • Reconstitution solution

Procedure:

  • To a glass tube containing the plasma sample and internal standard, add the extraction solvent at a 5:1 (v/v) solvent-to-sample ratio.[10]

  • Vortex the mixture for 2 minutes to ensure intimate contact between the two phases.[10]

  • Allow the phases to separate by standing for 5 minutes or by centrifugation.[10]

  • To enhance separation, the aqueous (lower) layer can be frozen in a dry ice/ethanol bath, allowing the organic layer to be easily decanted.[10]

  • Transfer the organic layer containing the extracted bile acids to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the reconstitution solution for subsequent analysis.

Quantitative Data Summary

The following tables summarize typical performance data for bile acid extraction from plasma using methods similar to those described above, primarily analyzed by LC-MS/MS.

Table 1: Method Performance Characteristics

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Microextraction
Limit of Detection (LOD) ~0.1 ng/mL[4]2.0 - 5.7 µg/L[12]1.0 µg/L[12][13]
Limit of Quantification (LOQ) -10.0 - 25.0 µg/L[12]5.0 µg/L[12][13]
Linear Range 0.01 - 1 µM[4]-5.0 - 200.0 µg/L[12][13]
Intra-assay Precision (%RSD) -< 4.06%[12]2.1 - 11.9%[12][13]

Table 2: Extraction Recovery Rates

Extraction MethodAnalyte ClassTypical Recovery Rate
Solid-Phase Extraction Bile Acids88 - 101%[14]
Solid-Phase Extraction (C18) Purified Bile Acids89.1 - 100.2%[5]
1-Butanol:Methanol (1:1) Lipids (including sterols)>90%[15]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described extraction protocols.

G Protein Precipitation Workflow for isoCDCA Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Processing cluster_3 Analysis start Start: Plasma Sample (50 µL) add_is Add Internal Standard (50 µL) start->add_is add_solvent Add Ice-Cold Acetonitrile (800 µL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end LC-MS Analysis reconstitute->end

Caption: Protein Precipitation Workflow.

G Solid-Phase Extraction (SPE) Workflow for isoCDCA cluster_0 Cartridge Preparation cluster_1 Sample Loading cluster_2 Extraction & Elution cluster_3 Final Preparation start Start: C18 SPE Cartridge condition_meoh Condition with Methanol start->condition_meoh condition_h2o Condition with Water condition_meoh->condition_h2o load_sample Load Sample onto Cartridge condition_h2o->load_sample prep_sample Prepare Plasma Sample with IS prep_sample->load_sample wash Wash with Water load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

G Liquid-Liquid Extraction (LLE) Workflow for isoCDCA cluster_0 Initial Steps cluster_1 Extraction cluster_2 Collection & Processing cluster_3 Analysis start Start: Plasma Sample with IS add_solvent Add Organic Solvent (5:1 ratio) start->add_solvent vortex Vortex (2 min) add_solvent->vortex separate Phase Separation (Centrifuge/Stand) vortex->separate transfer Transfer Organic Layer separate->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

References

Application Notes: Analysis of Isochenodeoxycholic Acid (isoCDCA) in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isochenodeoxycholic acid (isoCDCA), a secondary bile acid, is a metabolic product of the gut microbiota. Bile acids are increasingly recognized not just for their role in lipid digestion but also as crucial signaling molecules in various metabolic pathways.[1] The composition and concentration of fecal bile acids, including isoCDCA, serve as an indicator of gut microbiome activity and have been linked to various physiological and pathological states, such as gut health and the risk of colon cancer.[1] Consequently, accurate and reproducible methods for the extraction and quantification of isoCDCA from complex matrices like feces are essential for both research and clinical applications.[1]

This document provides a detailed protocol for the extraction and quantification of this compound from fecal samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Fecal Sample Collection and Storage

Proper sample handling is critical to preserve the integrity of the bile acid profile.

  • Collection: Collect fresh fecal samples in sterile containers.

  • Storage: Immediately upon collection, freeze the samples at -80°C and store them at this temperature until analysis. Multiple freeze-thaw cycles should be avoided as they can lead to poor recoveries for some bile acids.[2][3]

Bile Acid Extraction from Fecal Samples

This protocol is adapted from validated procedures for the analysis of bile acids in fecal matter.[1][2][4] The use of wet fecal samples is often preferred over dried (lyophilized) material, as it can yield better recovery and repeatability.[3][4]

Materials:

  • Frozen fecal sample

  • Ice-cold methanol (MeOH)

  • Internal Standards (e.g., deuterated bile acids like CDCA-d4, DCA-d4)[2]

  • Screw-top microcentrifuge tubes (2 mL)

  • Homogenizer/Vortexer

  • Centrifuge (capable of 21,000 rpm and 4°C)

  • 0.1% aqueous formic acid solution

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Thaw the frozen fecal sample on ice.

    • Accurately weigh approximately 0.2-0.5 g of the wet, homogenized fecal sample into a 2 mL screw-top microcentrifuge tube.[1][2]

    • It is recommended to use a second aliquot of the fecal material to determine the water content by drying, allowing results to be expressed per dry weight.[1][3]

  • Extraction:

    • Prepare an extraction solution of ice-cold methanol containing a known concentration of internal standards (e.g., 5,000 nM of TDCA-d4 and CDCA-d4).[2] The use of stable isotope-labeled internal standards is crucial for accurate quantification as they compensate for variability during sample preparation and analysis.[5][6]

    • Add 1.0 mL of the internal standard-spiked methanol to the fecal aliquot.[2]

    • Vortex the mixture for 2-5 minutes to ensure thorough homogenization.[7]

  • Incubation and Centrifugation:

    • Shake the sample for 30 minutes at 4°C.[1][2]

    • Centrifuge the homogenate at 21,000 rpm for 20 minutes at 4°C to pellet the solid fecal matter.[1][2]

  • Supernatant Collection and Dilution:

    • Carefully transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.[2]

    • Dilute the supernatant 1:5 (v/v) with a 0.1% aqueous formic acid solution.[2]

  • Final Preparation:

    • Filter the diluted supernatant through a 0.22 µm syringe filter and transfer it to an HPLC vial for LC-MS/MS analysis.[7]

LC-MS/MS Quantification of isoCDCA

Liquid chromatography is used to separate the bile acids before they are introduced to the mass spectrometer for detection and quantification.[8]

Instrumentation & Conditions:

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used for the separation of bile acids.[2][4]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[4]

    • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Elution: A linear gradient is applied to effectively separate the various bile acids. An example gradient is as follows:

    • 0 min: 25% B

    • 12.0 min: 60% B

    • 26.0 min: 75% B

    • 28.0 min: 100% B[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for isoCDCA and the internal standards.

Data Presentation

The following tables summarize the performance characteristics of bile acid analysis methods from various studies.

Table 1: Method Performance and Recovery

Parameter Value Source
Recovery Range 83.58% to 122.41% [2][3]
Intra-day Precision (CV%) < 5% to < 10% [3][9]
Inter-day Precision (CV%) < 5% to < 10% [3][9]
Accuracy > 80% [2][3]

| Relative Recovery | 90% to 110% |[9][10] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Value Range Source
Limit of Detection (LOD) 2.5 nM or 0.01–0.24 µg/kg [2][3][11]
Limit of Quantification (LOQ) 15 nM or 0.03–0.81 µg/kg [2][3][11]

| Linear Dynamic Range (LDR) | 0.25 to 5.00 µmol/g |[9][10] |

Visualizations

Workflow for Fecal isoCDCA Analysis

Fecal_isoCDCA_Analysis_Workflow cluster_collection Sample Collection & Storage cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis & Data Processing A 1. Fecal Sample Collection B 2. Immediate Freezing (-80°C) A->B C 3. Weigh Wet Feces B->C Thaw on ice D 4. Add Internal Standards in Methanol C->D E 5. Homogenize & Shake D->E F 6. Centrifuge (4°C) E->F G 7. Collect & Dilute Supernatant F->G H 8. Filter into HPLC Vial G->H I 9. UHPLC Separation (C18 Column) H->I J 10. Tandem Mass Spectrometry (MRM Detection) I->J K 11. Data Analysis & Quantification J->K

Caption: Workflow for isoCDCA analysis in fecal samples.

General Bile Acid Signaling Pathway

Bile_Acid_Signaling cluster_liver Liver (Hepatocyte) cluster_gut Gut Lumen cluster_enterocyte Intestine (Enterocyte) Cholesterol Cholesterol PrimaryBA Primary Bile Acids (CA, CDCA) Cholesterol->PrimaryBA Synthesis PrimaryBA_gut Primary Bile Acids PrimaryBA->PrimaryBA_gut Bile Secretion SecondaryBA Secondary Bile Acids (DCA, LCA, iso-BAs) FXR FXR SecondaryBA->FXR Activation TGR5 TGR5 SecondaryBA->TGR5 Activation PrimaryBA_gut->SecondaryBA Gut Microbiota Metabolism Signaling Gene Regulation (Metabolism, Inflammation) FXR->Signaling TGR5->Signaling

Caption: General bile acid synthesis and signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine Isochenodeoxycholic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for the characterization of isochenodeoxycholic acid (isoCDCA) activity. The protocols focus on its interaction with the Farnesoid X Receptor (FXR) and outline methods to investigate its potential effects on the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and cyclic AMP (cAMP) signaling pathways.

Introduction to this compound (isoCDCA)

This compound is a secondary bile acid and a stereoisomer of chenodeoxycholic acid (CDCA). Unlike primary bile acids that are potent agonists of the farnesoid X receptor (FXR), current research indicates that isoCDCA functions as an FXR modulator, potentially acting as an antagonist. This modulatory role is significant as the physiological effects of the bile acid pool are determined by the balance of FXR agonists and antagonists. Understanding the activity of isoCDCA is crucial for elucidating its role in bile acid homeostasis and its therapeutic potential.

Data Presentation: Quantitative Analysis of isoCDCA and Related Compounds on FXR Activity

The following table summarizes the observed activities of isoCDCA and other relevant compounds on the Farnesoid X Receptor. Direct quantitative data such as IC50 values for isoCDCA are not widely reported, reflecting its modulatory rather than classical antagonistic behavior.

CompoundAssay TypeSpeciesObserved ActivityEC50/IC50 (µM)
This compound (isoCDCA) Luciferase Reporter AssayHumanMinimal to no induction of FXR target genes.Not Reported
This compound (isoCDCA) FRET-based Co-activator AssayHumanDoes not induce a significant FRET signal alone; allows re-stimulation of activated FXR by a potent agonist.Not Reported
Chenodeoxycholic Acid (CDCA)Luciferase Reporter AssayHumanPotent natural agonist.~17-29
Deoxycholic Acid (DCA)Luciferase Reporter AssayHumanWeaker agonist than CDCA.~47
GW4064Luciferase Reporter AssayHumanPotent synthetic agonist.~0.003
GuggulsteroneTR-FRET Co-activator AssayHumanKnown FXR antagonist.~12-25

Signaling Pathways

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. Key target genes include the small heterodimer partner (SHP), which is involved in a negative feedback loop to suppress bile acid synthesis.

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR FXR CoRepressor Co-repressor FXR->CoRepressor Dissociates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR Agonist Bile Acid (Agonist) Agonist->FXR Binds isoCDCA isoCDCA (Antagonist/Modulator) isoCDCA->FXR Binds/Blocks CoActivator Co-activator FXR_RXR->CoActivator Recruits FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Initiates

Caption: Canonical FXR signaling pathway upon ligand binding.

TGR5 (GPBAR1) Signaling Pathway

TGR5 is a G-protein coupled receptor that is activated by bile acids. Upon ligand binding, TGR5 activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 (GPBAR1) AC Adenylyl Cyclase TGR5->AC Activates BileAcid Bile Acid BileAcid->TGR5 Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Caption: TGR5 (GPBAR1) signaling pathway leading to PKA activation.

Experimental Protocols

FXR Reporter Gene Assay

This cell-based assay is designed to measure the ability of isoCDCA to functionally activate or inhibit FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXR response elements (FXREs). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene. For antagonist screening, the assay is performed in the presence of a known FXR agonist, and a reduction in the reporter signal indicates inhibition.

Experimental Workflow:

Reporter_Assay_Workflow A 1. Cell Culture & Seeding (HEK293T or HepG2 cells) in 96-well plate B 2. Transfection with FXR and FXRE-Luciferase plasmids A->B C 3. Compound Treatment (isoCDCA +/- Agonist) 24-hour incubation B->C D 4. Cell Lysis C->D E 5. Luciferase Assay Add substrate and measure luminescence D->E F 6. Data Analysis Normalize and plot dose-response curve E->F

Caption: Experimental workflow for an FXR reporter gene assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.

  • Transfection:

    • Prepare a transfection mix containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) can be co-transfected for normalization of transfection efficiency.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of isoCDCA and a known FXR agonist (e.g., CDCA or GW4064) in serum-free medium.

    • For antagonist mode, add isoCDCA at various concentrations along with a fixed concentration of the FXR agonist (typically at its EC50 value).

    • For agonist mode, add isoCDCA alone at various concentrations.

    • Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the plate for 24 hours.

  • Luciferase Assay:

    • Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a plate-reading luminometer.

    • If a normalization plasmid was used, perform the corresponding assay (e.g., measure Renilla luminescence).

  • Data Analysis:

    • Normalize the firefly luciferase signal to the internal control signal.

    • Plot the normalized data against the compound concentration.

    • For antagonist activity, calculate the IC50 value from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay directly measures the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of isoCDCA.

Principle: The assay utilizes a GST-tagged FXR-LBD and a biotinylated co-activator peptide (e.g., SRC-1). A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the FRET acceptor. When an agonist promotes the binding of the co-activator peptide to the FXR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An antagonist will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:

TRFRET_Workflow A 1. Reagent Preparation FXR-LBD, SRC-1 peptide, Donor and Acceptor B 2. Assay Plate Setup Add compounds (isoCDCA) and agonist to 384-well plate A->B C 3. Add Assay Mix Incubate at room temperature (1-4 hours) B->C D 4. TR-FRET Measurement Read plate at two wavelengths (e.g., 620nm and 665nm) C->D E 5. Data Analysis Calculate emission ratio and determine IC50 D->E

Caption: Workflow for a TR-FRET FXR co-activator recruitment assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS with 0.1% BSA).

    • Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their final working concentrations in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well low-volume black plate, add the test compound (isoCDCA) across a range of concentrations.

    • Add a fixed concentration of a known FXR agonist (e.g., CDCA) to all wells except the negative control.

    • Include vehicle (DMSO) and positive control (agonist only) wells.

  • Assay Reaction and Incubation:

    • Add the prepared mix of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • FRET Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) for each well.

    • Plot the ratio against the compound concentration to generate a dose-response curve and calculate the IC50 value for antagonistic activity.

TGR5 (GPBAR1) Activation Assay

This assay determines if isoCDCA can activate TGR5, leading to an increase in intracellular cAMP.

Principle: This reporter gene assay utilizes cells co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) upstream of a luciferase gene. Activation of TGR5 by a ligand increases intracellular cAMP, which in turn activates the CRE, driving luciferase expression.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate.

  • Transfection:

    • Co-transfect the cells with a human TGR5 expression plasmid and a CRE-luciferase reporter plasmid.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of isoCDCA.

    • Include a known TGR5 agonist (e.g., lithocholic acid) as a positive control and a vehicle control.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described in the FXR reporter gene assay protocol.

  • Data Analysis:

    • Normalize the luciferase activity and plot the results to determine if isoCDCA activates TGR5.

Intracellular cAMP Measurement Assay

This assay directly measures changes in intracellular cAMP levels in response to isoCDCA treatment.

Principle: This is typically a competitive immunoassay (e.g., ELISA or HTRF) where free cAMP in the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO-K1 or HEK293 cells stably expressing TGR5) in a 96-well plate.

    • Treat the cells with various concentrations of isoCDCA for a specified time (e.g., 30 minutes). Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.

  • Cell Lysis:

    • Lyse the cells with the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement:

    • Perform the cAMP assay according to the manufacturer's instructions (e.g., competitive ELISA or HTRF format).

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the isoCDCA concentration.

Animal Models for Investigating the Effects of Isochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochenodeoxycholic acid (isoCDCA), more commonly known as chenodeoxycholic acid (CDCA), is a primary bile acid synthesized in the liver. Beyond its traditional role in fat digestion, CDCA is now recognized as a crucial signaling molecule that modulates various physiological and pathophysiological processes. Its effects are mediated through interactions with nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. Understanding the multifaceted actions of CDCA is critical for developing therapies for a range of conditions, including metabolic disorders, inflammatory diseases, and neurological conditions. Animal models are indispensable tools for elucidating the in vivo effects of CDCA and its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the effects of CDCA.

I. Genetically Modified Mouse Models with Humanized Bile Acid Profiles

A significant challenge in translating findings from rodent studies to humans is the difference in bile acid composition. Mice possess the enzyme Cyp2c70, which converts the potent FXR agonist CDCA into hydrophilic muricholic acids (MCAs), which can act as FXR antagonists.[1][2][3] Humans lack this enzyme.[3] Therefore, to create a more clinically relevant bile acid profile, genetically modified mouse models have been developed.

Application Note: The Cyp2c70 knockout (KO) mouse is a valuable model for studying the effects of a hydrophobic, human-like bile acid pool.[4] These mice lack MCAs and consequently have significantly increased levels of CDCA.[2][5] This model is particularly useful for investigating chronic conditions related to bile acid signaling and toxicity, such as cholestatic liver injury, and for testing the efficacy of therapeutic agents in a more human-like context.[2][5][6]

Table 1: Key Characteristics of Cyp2c70 KO Mice
CharacteristicWild-Type MouseCyp2c70 KO MouseHuman RelevanceCitations
Primary Bile Acids Cholic Acid (CA), Muricholic Acids (MCAs)Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)High (Human-like BA pool)[2][4]
Bile Acid Pool HydrophilicHydrophobicHigh[4][5]
Phenotype Normal liver functionSpontaneous cholestatic liver injury, inflammation, fibrosisModel for cholestatic diseases[2][3][5]

II. Neuroprotective Effects of CDCA in Stroke Models

Recent studies have highlighted a neuroprotective role for CDCA in the context of ischemic stroke.[7][8] Animal models have been instrumental in demonstrating that elevated brain levels of CDCA can reduce neuronal damage caused by excitotoxicity.[9][10]

Application Note: The transient middle cerebral artery occlusion (tMCAO) model in mice is the standard for inducing focal cerebral ischemia to study stroke. This model can be used in both wild-type mice administered CDCA and in Cyp8b1 knockout mice, which endogenously exhibit higher brain concentrations of CDCA.[1][9] The Cyp8b1 enzyme's absence shifts bile acid synthesis away from cholic acid and towards CDCA.[1]

Experimental Protocol: Induction of tMCAO in Mice and CDCA Administration
  • Animal Model: 12-week-old male C57BL/6N mice.[1]

  • CDCA Administration (for wild-type cohort):

    • Provide mice with a chow diet containing 1% (w/w) CDCA for 7 consecutive days prior to surgery.[1]

    • Ensure ad libitum access to the diet and water.

  • Anesthesia: Anesthetize mice with an appropriate agent (e.g., Zoletil/xylazine).[1]

  • Surgical Procedure (tMCAO):

    • Make a midline incision in the neck to expose the left common carotid artery (LCCA).

    • Carefully isolate the LCCA and ligate it.[1]

    • Isolate the left external carotid artery and place a second ligature.

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitoring as per institutional guidelines.

  • Outcome Assessment:

    • After 24-48 hours, euthanize the animals and harvest the brains.

    • Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

    • Perform immunohistochemistry or Western blotting on brain tissue to analyze protein expression (e.g., NMDAR subunits).

    • Conduct electrophysiological recordings on brain slices to measure NMDAR-mediated excitatory post-synaptic currents (EPSCs).[10][11]

Table 2: Quantitative Data for Neuroprotection Studies
ParameterAnimal ModelTreatmentDurationKey ResultCitations
CDCA in Diet Wild-Type C57BL/6N Mice1% (w/w) CDCA7 daysReduced ischemic lesion area post-tMCAO[1][8]
Endogenous CDCA Cyp8b1 KO Mice--Increased brain CDCA; Decreased stroke infarct area[7][9][10]
In vitro Neurotoxicity Wt primary cortical neurons30 µM Glutamate + CDCA-Reduced LDH release compared to glutamate alone[8]

Signaling Pathway: CDCA-Mediated Neuroprotection Below is a diagram illustrating the proposed mechanism by which CDCA confers neuroprotection.

CDCA_Neuroprotection Ischemia Ischemic Stroke Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR GluN2B-containing NMDAR Glutamate->NMDAR Over-activation Excitotoxicity Excitotoxicity & Neuronal Death NMDAR->Excitotoxicity Protection Neuroprotection & Reduced Infarct Area CDCA Chenodeoxycholic Acid (CDCA) CDCA->NMDAR Antagonizes CDCA->Protection

CDCA antagonizes GluN2B-NMDAR over-activation.

III. CDCA's Role in Regulating Intestinal Motility

CDCA has been shown to influence gastrointestinal transit, an effect mediated by the TGR5 receptor and subsequent serotonin (5-HT) release.[12][13]

Application Note: This model is useful for screening prokinetic or anti-diarrheal compounds that target the TGR5 signaling pathway. The use of specific antagonists allows for the dissection of the molecular mechanisms underlying CDCA's effects on gut function.

Experimental Protocol: Assessing CDCA's Effect on Murine Intestinal Motility
  • Animal Model: Adult male C57BL/6 mice.

  • CDCA Administration:

    • Administer CDCA via enema once daily for 7 consecutive days at doses of 5, 10, 20, or 40 mg/kg.[12][13] The control group receives a phosphate-buffered saline (PBS) enema.

  • Antagonist/Inhibitor Co-administration (Mechanistic Studies):

    • Following 7 days of CDCA (20 mg/kg) enema treatment, administer antagonists/inhibitors for another 7 days.[12][14]

    • TGR5 Antagonist (SBI-115): 15 mg/kg via oral gavage.[12]

    • TRPA1 Inhibitor (HC-030031): 150 mg/kg via oral gavage.[12]

    • 5-HT Receptor Antagonists (Alosetron, GR113808): 1 mg/kg via intraperitoneal injection.[12][14]

  • Gastrointestinal Transit Measurement (Carmine Red Assay):

    • On the final day of treatment, administer 200 µL of 6% carmine red solution orally to non-fasted mice.[12][14]

    • Record the time to the appearance of the first red-colored feces (GI transit time).

    • To measure transit distance, euthanize mice at 30 and 60 minutes post-gavage.[12][14]

    • Dissect the entire gastrointestinal tract and measure the total length and the distance traveled by the carmine red marker.

  • Fecal Water Content:

    • Collect fresh fecal pellets.

    • Weigh the pellets immediately (wet weight), then dry them in an oven until a constant weight is achieved (dry weight).

    • Calculate water content: [(wet weight - dry weight) / wet weight] x 100%.[12]

  • Tissue Analysis:

    • Harvest colon tissue for analysis of 5-HT levels (ELISA) and gene expression of TGR5, Tph1, and TRPA1 (RT-qPCR).[12]

Table 3: Dosing Regimen for Intestinal Motility Studies
CompoundDoseRoute of AdministrationDurationPurposeCitations
CDCA 5, 10, 20, 40 mg/kgEnema7 daysEstablish dose-response[12][13]
SBI-115 15 mg/kgOral Gavage7 daysTGR5 Antagonism[12]
HC-030031 150 mg/kgOral Gavage7 daysTRPA1 Inhibition[12]
Alosetron 1 mg/kgIntraperitoneal (IP)7 days5-HT3R Antagonism[12][14]
LX1606 200 mg/kgIntraperitoneal (IP)7 daysTph1 Inhibition (5-HT synthesis)[12][14]

Experimental Workflow: Intestinal Motility Study The diagram below outlines the workflow for investigating CDCA's effects on gut motility.

Motility_Workflow cluster_0 Phase 1: CDCA Treatment cluster_1 Phase 2: Mechanistic Study (Optional) cluster_2 Phase 3: Outcome Assessment acclimatize Acclimatize Mice (1 week) treat_cdca Daily CDCA Enema (5-40 mg/kg, 7 days) acclimatize->treat_cdca treat_antagonist Daily Antagonist/Inhibitor (Gavage or IP, 7 days) treat_cdca->treat_antagonist carmine Carmine Red Assay (Transit Time & Distance) treat_cdca->carmine fecal Fecal Water Content treat_cdca->fecal tissue Tissue Harvest (Colon for ELISA, qPCR) treat_cdca->tissue treat_antagonist->carmine treat_antagonist->fecal

Workflow for CDCA intestinal motility studies.

IV. CDCA in Acute Lung Injury Models

CDCA has demonstrated protective effects in rodent models of endotoxin-induced acute lung injury (ALI).[15] It appears to mitigate the inflammatory response and regulate apoptosis-related pathways.

Application Note: The rat model of lipopolysaccharide (LPS)-induced ALI is a robust system for studying the anti-inflammatory and anti-apoptotic properties of compounds like CDCA. This model is relevant for research into sepsis and acute respiratory distress syndrome (ARDS).

Experimental Protocol: LPS-Induced Acute Lung Injury in Rats
  • Animal Model: Adult male Wistar rats.[15]

  • CDCA Pre-treatment:

    • Administer CDCA daily for 10 days prior to LPS challenge. The original study used propylene glycol as a vehicle.[15] (Note: The specific dose was not available in the abstract and would require consulting the full publication).

  • Induction of ALI:

    • On day 10, administer a single dose of LPS (e.g., intraperitoneally or intratracheally) to induce lung injury.

  • Sample Collection:

    • At a specified time point after LPS administration (e.g., 24 hours), euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid for analysis of inflammatory cells and oxidative stress markers.[15]

    • Harvest lung tissue for histopathological examination (H&E staining) and immunohistochemistry.

  • Immunohistochemistry for NF-κB:

    • Fix lung tissue in 4% paraformaldehyde and embed in paraffin.

    • Cut tissue sections and mount on slides.

    • Perform antigen retrieval.

    • Incubate sections with a primary antibody against NF-κB (e.g., p65 subunit).

    • Apply a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

    • Analyze the slides under a microscope to assess the expression and localization of NF-κB.[15][16] Quantify the signal using optical density or percentage of positive area.[15]

Table 4: Key Findings in the Rat ALI Model
GroupTreatmentKey Histopathological FindingNF-κB ExpressionBAX ExpressionCitations
Control Vehicle onlyNormal lung architectureNegativeNegative[15]
LPS Vehicle + LPSSignificant tissue damage, inflammationSignificant increaseSignificant increase[15]
CDCA + LPS CDCA pre-treatment + LPSReduced lung damage scoreSignificant reductionSignificant reduction[15]

Signaling Pathway: CDCA in Acute Lung Injury The diagram illustrates how CDCA may mitigate lung injury by modulating inflammatory and apoptotic pathways.

ALI_Pathway LPS LPS (Endotoxin) NFkB NF-κB Activation LPS->NFkB Apoptosis Pro-Apoptotic Proteins (BAX, Caspase 3) LPS->Apoptosis Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation ALI Acute Lung Injury Inflammation->ALI Apoptosis->ALI CDCA Chenodeoxycholic Acid (CDCA) CDCA->NFkB Inhibits CDCA->Apoptosis Inhibits Protection Alleviation of Lung Injury CDCA->Protection

CDCA inhibits inflammatory and apoptotic signaling.

References

Application Note: Preparation of Isochenodeoxycholic Acid Standards for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochenodeoxycholic acid (isoCDCA) is a secondary bile acid and a stereoisomer of chenodeoxycholic acid (CDCA). Accurate quantification of isoCDCA is crucial in various research and drug development contexts, including metabolic studies and the analysis of bile acid profiles. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of bile acids. This application note provides a detailed protocol for the preparation of isoCDCA standards for HPLC analysis, ensuring accuracy and reproducibility.

Bile acids often lack a strong chromophore, necessitating UV detection at low wavelengths, typically between 192 nm and 210 nm.[1][2][3] The successful separation of bile acid isomers, such as isoCDCA and its epimers, relies on optimized chromatographic conditions, including the choice of a suitable stationary phase (typically C18) and a precisely controlled mobile phase.[1][3][4]

Experimental Protocols

Materials and Reagents
  • This compound (isoCDCA) standard (CAS No. 566-24-5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Potassium phosphate monobasic (analytical grade)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm)

Preparation of Stock Standard Solution
  • Weighing: Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolution: Transfer the weighed standard to a 10 mL volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol to the flask and sonicate for 5-10 minutes to ensure complete dissolution. Bile acids are generally soluble in organic solvents like methanol and ethanol.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol. This results in a stock solution of approximately 1 mg/mL.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Preparation of Working Standard Solutions
  • Serial Dilutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).

  • Concentration Range: The concentration range of the working standards should encompass the expected concentration of isoCDCA in the samples to be analyzed. A typical range for bile acid analysis can be from 1 µg/mL to 100 µg/mL.

  • Filtration: Prior to injection into the HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes typical HPLC parameters for the analysis of this compound, based on methods for related bile acid isomers.

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][5]
Mobile Phase A) Acetonitrile B) Phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 2.5-3.0 with phosphoric acid)[2]
Gradient Elution A time-based gradient can be optimized to achieve separation from other bile acids. A starting condition of 30-40% Acetonitrile, increasing to 60-70% over 20-30 minutes is a good starting point.
Flow Rate 1.0 - 1.5 mL/min[2]
Column Temperature 30 - 40°C
Detection Wavelength 192 - 210 nm[1][3]
Injection Volume 10 - 20 µL

Workflow Diagram

Caption: Workflow for preparing this compound standards for HPLC analysis.

Data Presentation

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of isoCDCA in their samples. The provided HPLC method parameters serve as a robust starting point for method development and optimization.

References

Application Notes and Protocols for Isochenodeoxycholic Acid in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochenodeoxycholic acid (isoCDCA) is a stereoisomer of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. Bile acids are increasingly recognized as signaling molecules that regulate a variety of metabolic pathways, primarily through the activation of the farnesoid X receptor (FXR). While the in vivo administration of CDCA in mouse models has been documented in various studies, specific dosage information for isoCDCA is not well-established in the scientific literature. This document provides a summary of available data for the closely related isomer, CDCA, to serve as a reference for designing initial dose-finding studies for isoCDCA. Additionally, it outlines a general experimental protocol for the oral administration of bile acids to mice and describes the principal signaling pathway.

Disclaimer: The following dosage information is for chenodeoxycholic acid (CDCA) and should be used only as a starting point for developing a dose-response study for this compound (isoCDCA). The optimal dosage of isoCDCA must be determined empirically.

Quantitative Data Summary: Chenodeoxycholic Acid (CDCA) Dosage in Mice

The following table summarizes various dosages of CDCA used in in vivo mouse studies, as reported in the literature. These studies utilize dietary administration, a common method for long-term bile acid supplementation.

Mouse ModelCDCA Dosage (% w/w in diet)DurationKey Findings
Wild-type C57BL/6N1%7 daysReduced stroke infarct area.[1]
Sprague Dawley Rats0.1%During early pregnancyImproved embryo implantation.[2]
Cyp7a1-deficient mice0.06%15-18 daysRestored bile acid pool size.[3][4][5]
C57BL/6 mice0.3%7 daysNon-lethal concentration for studying bile acid metabolism.[6]

Experimental Protocols

This section provides a detailed methodology for the preparation and administration of bile acids in the diet, based on protocols for CDCA. This can be adapted for isoCDCA studies.

Protocol 1: Dietary Admixture of this compound

Objective: To administer isoCDCA to mice orally via their chow for a specified duration.

Materials:

  • This compound (isoCDCA) powder

  • Standard rodent chow

  • Precision balance

  • Blender or food mixer

  • Drying oven (optional)

  • Pellet maker (optional)

Procedure:

  • Dosage Calculation: Determine the desired concentration of isoCDCA in the diet (e.g., % w/w). For a 0.1% diet, 1 gram of isoCDCA would be mixed with 999 grams of chow.

  • Chow Preparation:

    • Grind the standard rodent chow into a fine powder using a blender.

    • Weigh the appropriate amount of powdered chow and isoCDCA.

  • Mixing:

    • Thoroughly mix the isoCDCA powder with the powdered chow in a blender or mixer until a homogenous mixture is achieved.

    • To ensure even distribution, a small amount of the powdered chow can be mixed with the isoCDCA first, and then this premix can be added to the rest of the chow.

  • Re-pelleting (Optional but Recommended):

    • Slowly add a small amount of distilled water to the mixed powder to form a dough-like consistency.

    • Use a pellet maker to form pellets of a similar size and shape to the original chow.

  • Drying (if water was added):

    • Spread the pellets on a tray and dry them in a drying oven at a low temperature (e.g., 50-60°C) until they are hard and dry. This prevents mold growth.

  • Storage: Store the prepared diet in airtight containers at 4°C to maintain stability.

  • Administration: Provide the isoCDCA-supplemented diet to the mice ad libitum.[1] Replace the feed regularly to ensure freshness.

  • Monitoring: Monitor food intake and body weight of the animals throughout the study to assess for any adverse effects.

Signaling Pathway

The primary signaling pathway for bile acids, including isoCDCA, is through the nuclear receptor, Farnesoid X Receptor (FXR). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression. This pathway is crucial for maintaining bile acid homeostasis.

FXR_Signaling_Pathway isoCDCA This compound (isoCDCA) FXR Farnesoid X Receptor (FXR) isoCDCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Biological_Effects Biological Effects (Bile Acid Homeostasis, Lipid & Glucose Metabolism) Target_Genes->Biological_Effects Leads to

Caption: Farnesoid X Receptor (FXR) signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo mouse study investigating the effects of isoCDCA.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment Dietary Administration (Control vs. isoCDCA) grouping->treatment monitoring In-life Monitoring (Body weight, food intake, clinical signs) treatment->monitoring endpoint Endpoint Data Collection (Blood, tissues) monitoring->endpoint analysis Biochemical & Molecular Analysis (e.g., Gene expression, Metabolomics) endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo mouse study with isoCDCA.

References

Application Notes & Protocols for the Analytical Separation of Bile Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of bile acid isomers, a critical aspect of metabolic research and drug development. The structural similarity of bile acid isomers presents a significant analytical challenge, necessitating high-resolution separation techniques for accurate quantification and identification. These notes cover the most advanced and widely used methods, including liquid chromatography-mass spectrometry (LC-MS), supercritical fluid chromatography (SFC), and ion mobility mass spectrometry (IM-MS), offering detailed methodologies and comparative data.

Introduction to Bile Acid Isomer Separation

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in digestion, absorption of fats, and as signaling molecules in various metabolic pathways.[1][2] Metabolic transformations generate a diverse pool of bile acid isomers and isobars, making their individual identification and quantification difficult.[3] The accurate measurement of specific bile acid isomers is essential as their profiles can be indicative of various disease states, including hepatobiliary, intestinal, and metabolic disorders.[4][5][6][7]

Core Analytical Techniques

The principal methods for bile acid isomer separation include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for bile acid analysis due to its high resolution, sensitivity, and specificity.[1][5][6][7]

  • Supercritical Fluid Chromatography (SFC-MS): A powerful technique for the rapid separation of bile acids, including their conjugated forms.[8]

  • Ion Mobility-Mass Spectrometry (IM-MS): An emerging technique that separates isomers based on their size, shape, and charge, offering an additional dimension of separation.[3][9][10]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique driven by an electric field, suitable for charged bile acid species.[1][11]

The following sections provide detailed protocols and quantitative data for these key techniques.

Section 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the most widely used technique for the comprehensive profiling of bile acids.[1][12] The combination of a high-resolution chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate quantification of a large number of bile acid isomers in complex biological matrices.[4][5][6][7][13]

Experimental Workflow for UHPLC-MS/MS Analysis of Bile Acids

UHPLC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Serum, Feces, Tissue) extraction Protein Precipitation & Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Sample Injection supernatant->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection acquisition Data Acquisition detection->acquisition quantification Quantification & Isomer Identification acquisition->quantification

Caption: UHPLC-MS/MS workflow for bile acid isomer analysis.

Detailed Protocol: UHPLC-MS/MS for Serum Bile Acids

This protocol is adapted from methodologies described for the quantification of primary and secondary bile acids in serum.[4][6][7]

1. Sample Preparation:

  • Thaw serum samples at 4°C.
  • To 20 µL of serum, add 80 µL of ice-cold methanol containing internal standards (e.g., deuterated bile acid analogs).[4]
  • Vortex the mixture for 10 minutes.
  • Centrifuge at 14,000 x g for 20 minutes at 4°C.[4]
  • Transfer the supernatant to a new vial for analysis.

2. UHPLC Conditions:

  • Column: Cortecs T3 2.7 µm (2.1 x 30 mm) or equivalent reversed-phase column.[6]
  • Column Temperature: 60°C.[6]
  • Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[6]
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[6]
  • Flow Rate: 1.0 mL/min.[6]
  • Injection Volume: 10 µL.[6]
  • Gradient:
  • 0-5.5 min: Linear gradient from 5% to 50% B.
  • 5.5-6.2 min: Increase to 98% B.
  • 6.2-7.0 min: Re-equilibrate at 5% B.[5][6]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][6]
  • Capillary Voltage: 2.0 kV.[6]
  • Source Temperature: 150°C.[6]
  • Desolvation Temperature: 600°C.[6]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Quantitative Data: UHPLC-MS/MS Separation of Bile Acid Isomers

The following table summarizes the chromatographic separation of key isobaric bile acid groups.

Isobaric GroupCompoundRetention Time (min)MRM Transition (m/z)
Group 1 Glycoursodeoxycholic acid (GUDCA)3.85448.3 > 74.0
Glycochenodeoxycholic acid (GCDCA)4.10448.3 > 74.0
Glycodeoxycholic acid (GDCA)4.25448.3 > 74.0
Group 2 Ursodeoxycholic acid (UDCA)4.50391.3 > 391.3
Chenodeoxycholic acid (CDCA)4.80391.3 > 391.3
Deoxycholic acid (DCA)5.10391.3 > 391.3
Group 3 Tauroursodeoxycholic acid (TUDCA)3.50498.3 > 124.0
Taurochenodeoxycholic acid (TCDCA)3.75498.3 > 124.0
Taurodeoxycholic acid (TDCA)3.95498.3 > 124.0
Data adapted from representative separation profiles.[6]

Section 2: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

SFC-MS/MS offers a rapid and efficient alternative for the simultaneous analysis of both conjugated and unconjugated bile acids.[8] The use of supercritical CO2 as the primary mobile phase component allows for high-speed separations.

Experimental Workflow for SFC-MS/MS Analysis

SFC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Rat Serum) extraction Protein Precipitation (e.g., Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Sample Injection supernatant->injection separation SFC Separation (e.g., Phenyl Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry ionization->detection acquisition Data Acquisition detection->acquisition quantification Quantification acquisition->quantification

Caption: SFC-MS/MS workflow for bile acid analysis.

Detailed Protocol: SFC-MS/MS for Rat Serum Bile Acids

This protocol is based on a method developed for the comprehensive profiling of bile acids in rat serum.[8]

1. Sample Preparation:

  • To 50 µL of rat serum, add 200 µL of acetonitrile to precipitate proteins.
  • Vortex and centrifuge the sample.
  • Transfer the supernatant to a new vial for analysis.

2. SFC Conditions:

  • Column: Phenyl-bonded silica column.[14]
  • Mobile Phase: Supercritical CO2 modified with methanol.[14]
  • Analysis Time: Simultaneous analysis of 25 bile acids within 13 minutes.[8]
  • Specific gradient and pressure conditions should be optimized based on the instrument and column used.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Tandem Mass Spectrometry (MS/MS).

Quantitative Data: SFC-MS/MS Separation

A study successfully quantified 24 bile acids in rat serum using SFC-MS/MS without the need for solid-phase extraction.[8] The method demonstrated rapid and simultaneous analysis of both conjugated and unconjugated bile acids.[8]

Section 3: Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS provides an additional dimension of separation based on the shape and size of the ions, which is particularly useful for separating structurally similar isomers.[3][9][10] This technique can be coupled with liquid chromatography (LC-IM-MS) or used directly after ionization.

Principle of Ion Mobility Separation

Ion_Mobility_Principle cluster_source Ion Source cluster_ms Mass Spectrometer ions Bile Acid Isomer Ions drift_tube Drift Tube with Inert Buffer Gas ions->drift_tube mass_analyzer Mass Analyzer drift_tube->mass_analyzer detector Detector mass_analyzer->detector label_compact Compact Isomer (Higher Mobility, Shorter Drift Time) label_extended Extended Isomer (Lower Mobility, Longer Drift Time)

Caption: Principle of ion mobility separation for bile acid isomers.

Detailed Protocol: IM-MS with Spiramycin Complexation

A recent study demonstrated the baseline separation of bile acid isomers by forming binary complexes with spiramycin.[9][10]

1. Sample Preparation:

  • Prepare solutions of bile acid isomer standards.
  • Add spiramycin as a complexing agent.

2. IM-MS Conditions:

  • Technique: Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS).
  • Complexation: The formation of binary complexes with spiramycin enhances the separation of isomers.[9][10]
  • Resolution: A peak-to-peak resolution (Rp-p) of 1.96 was achieved for the baseline separation of isomers.[9][10]

Quantitative Data: IM-MS Separation
Bile Acid IsomersLimit of Detection (LOD) (ng/mL)
TCDCA/TUDCA0.514
GUDCA/GCDCA/GHDCA0.611
Data from a study using spiramycin complexation with IM-MS.[10]

Section 4: Capillary Electrophoresis (CE)

CE is a powerful separation technique for charged molecules like bile acids, offering high efficiency and resolution.[1][11]

Detailed Protocol: Capillary Zone Electrophoresis (CZE) for Bile Acids

This protocol is based on a method for the separation of major bile acids.[11]

1. Separation Conditions:

  • Buffer: 126 mmol/L disodium tetraborate, 43 mmol/L disodium hydrogenphosphate, 18% methanol.[11]
  • Capillary: 570 mm total length, 500 mm to detector.[11]
  • Voltage: 30 kV.[11]
  • Temperature: 30°C.[11]
  • Detection: UV at 200 nm.[11]
  • Injection: 5 kPa for 8 seconds.[11]

Quantitative Data: CZE Separation

This method successfully separated eight different bile acids in a single run with a total analysis time of less than 25 minutes.[11] The calibration curves showed good linearity in the concentration range of 4-60 mg/mL.[11]

Conclusion

The choice of analytical method for separating bile acid isomers depends on the specific research question, the required sensitivity and throughput, and the available instrumentation. UHPLC-MS/MS remains the most robust and widely used technique for comprehensive bile acid profiling. SFC-MS/MS provides a high-throughput alternative, while IM-MS offers an orthogonal separation dimension for resolving challenging isomers. CE is a valuable technique for the analysis of charged bile acids. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement reliable methods for the analysis of bile acid isomers in their own laboratories.

References

Application Notes and Protocols for the Quantification of Isochenodeoxycholic Acid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochenodeoxycholic acid (iso-CDCA) is a secondary bile acid formed by the epimerization of chenodeoxycholic acid (CDCA) by intestinal microbiota. The accurate quantification of iso-CDCA in biological matrices is crucial for understanding its role in various physiological and pathological processes, including liver diseases and gut microbiome metabolism. This document provides detailed application notes and protocols for the quantitative analysis of iso-CDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Due to the limited commercial availability of a deuterated stable isotope-labeled (SIL) version of this compound, a deuterated structural analog, deuterated deoxycholic acid (d4-DCA) , is recommended as the internal standard.[1] The structural similarity between iso-CDCA and d4-DCA ensures that it effectively compensates for variations during sample preparation and analysis, leading to accurate and reproducible results.[1]

Experimental Protocols

This section details the necessary procedures for the quantification of iso-CDCA in human plasma, from sample preparation to data analysis.

Materials and Reagents
  • This compound (iso-CDCA) analytical standard

  • Deuterated deoxycholic acid (d4-DCA) internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (double charcoal stripped for calibration standards, authentic human plasma for QCs and samples)

  • 1.5 mL microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Sample Preparation (Protein Precipitation)

The following protocol is a robust method for the extraction of bile acids from human plasma.[1][2]

  • Thaw human plasma samples, calibrators, and quality control (QC) samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibrator, or QC.

  • Add 10 µL of the d4-DCA internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 800 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][3]

  • Vortex the mixture vigorously for 30 seconds to 1 minute.[1][4]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Achieving chromatographic separation of iso-CDCA from its isomers, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), is critical for accurate quantification.[5][6]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., Ascentis Express C18, 15 cm x 4.6 mm, 2.7 µm)[7]
Mobile Phase A Water with 5 mM ammonium acetate and 0.012% formic acid[7]
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.012% formic acid[7]
Gradient Start at a suitable percentage of B to retain iso-CDCA, then ramp up to elute. A typical gradient might be: 70% to 95% B over 10 minutes, hold for 4 minutes.[7]
Flow Rate 0.6 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.0 kV
Source Temperature ~150°C
Desolvation Temperature ~400°C
Cone Gas Flow ~50 L/hr
Desolvation Gas Flow ~800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (iso-CDCA) 391.3391.3
d4-Deoxycholic Acid (d4-DCA) 395.3395.3

Note: Unconjugated bile acids often do not produce stable, specific fragment ions, so monitoring the precursor-to-precursor transition is a common and effective approach.[4]

Data Presentation and Quantitative Performance

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) > 0.99[4][8]
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL[4][8]
Accuracy 85 - 115%[8]
Intra-assay Precision (%CV) < 15%[8]
Inter-assay Precision (%CV) < 15%[8]
Recovery 85 - 110%[8][9]

Table 2: Example Calibration Curve for a Bile Acid Assay

Concentration (ng/mL)Response Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.9

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) add_is Add d4-DCA Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (800 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: General workflow for the quantification of this compound in plasma.

Bile Acid Signaling Pathway

Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and various metabolic pathways. The farnesoid X receptor (FXR) is a key nuclear receptor involved in bile acid signaling.

bile_acid_signaling cluster_liver Hepatocyte cluster_intestine Intestine Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Primary_BAs Primary Bile Acids (e.g., Chenodeoxycholic Acid) CYP7A1->Primary_BAs FXR_liver FXR Primary_BAs->FXR_liver Activates Gut_Microbiota Gut Microbiota Primary_BAs->Gut_Microbiota Excreted to Intestine SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits Secondary_BAs Secondary Bile Acids (e.g., this compound) Gut_Microbiota->Secondary_BAs Transforms FXR_intestine FXR Secondary_BAs->FXR_intestine Activates FGF19 FGF19 FXR_intestine->FGF19 Induces FGF19->FXR_liver Travels to Liver (Inhibits CYP7A1 via SHP)

Caption: Simplified bile acid signaling pathway involving FXR.

Conclusion

The use of deuterated this compound, or a suitable deuterated structural analog like d4-deoxycholic acid, as an internal standard is essential for the accurate and precise quantification of iso-CDCA in biological matrices by LC-MS/MS. The detailed protocols and application notes provided in this document offer a robust framework for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for this important secondary bile acid. Careful optimization of chromatographic separation and mass spectrometric conditions is paramount to ensure specificity and sensitivity, particularly in resolving iso-CDCA from its isomers.

References

Application Notes and Protocols for Isochenodeoxycholic Acid Treatment in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochenodeoxycholic acid (isoCDCA) is a stereoisomer of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. While CDCA is well-characterized for its role in regulating bile acid homeostasis, lipid metabolism, and its therapeutic use in dissolving gallstones, the specific functions of isoCDCA are less understood. Emerging evidence suggests that iso-bile acids can have distinct biological activities from their more common isomers, potentially acting as modulators of key nuclear receptors such as the Farnesoid X Receptor (FXR).[1][2] These application notes provide a comprehensive guide for studying the effects of isoCDCA on primary hepatocytes, a critical in vitro model for liver function and toxicology.

Primary hepatocytes are considered the gold standard for in vitro studies of liver physiology and pharmacology due to their expression of a wide range of metabolic enzymes and transporters.[3][4] This document outlines detailed protocols for the isolation and culture of primary hepatocytes, subsequent treatment with isoCDCA, and various assays to elucidate its effects on hepatocyte viability, function, and signaling pathways.

Data Presentation

Due to the limited availability of direct quantitative data for isoCDCA treatment in primary hepatocytes in the public domain, the following table summarizes the known effects of its isomer, chenodeoxycholic acid (CDCA), which can serve as a baseline for experimental design. Researchers are encouraged to generate similar dose-response data for isoCDCA.

Table 1: Summary of Reported Effects of Chenodeoxycholic Acid (CDCA) on Primary Human Hepatocytes

Parameter AssessedTreatment ConcentrationDuration of TreatmentObserved EffectReference
Viability
LDH Leakage100 - 500 µMNot SpecifiedConcentration-dependent increase[3]
Gene Expression
CYP7A1 mRNA100 µM24 hoursSignificant decrease[4]
BSEP mRNA100 µM24 hoursSignificant increase[4]
SHP mRNA100 µM24 hoursSignificant increase
FGF19 mRNADose-dependent1 hourIncrease
Protein Expression & Activity
Protein Synthesis100 - 500 µMNot SpecifiedConcentration-dependent decrease[3]
Albumin Secretion100 - 500 µMNot SpecifiedConcentration-dependent decrease[3]
OSTα/β Protein100 µMNot Specified>2.5 and >10-fold increase, respectively[4]

Experimental Protocols

Protocol 1: Isolation of Primary Hepatocytes (Two-Step Collagenase Perfusion)

This protocol is a widely accepted method for isolating viable primary hepatocytes from rodent or human liver tissue.[3][5]

Materials:

  • Perfusion Buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Collagenase Buffer (e.g., Williams' Medium E with collagenase type IV)

  • Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)

  • Hepatocyte Plating Medium

  • Collagen-coated culture plates

  • Peristaltic pump and sterile tubing

  • Surgical instruments

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and begin perfusion with Perfusion Buffer at 37°C to flush out the blood.

  • Once the liver is blanched, switch to Collagenase Buffer and perfuse until the liver tissue is digested.

  • Excise the liver and gently dissociate the cells in a petri dish containing Wash Medium.

  • Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.

  • Discard the supernatant (containing non-parenchymal cells) and gently resuspend the hepatocyte pellet in Wash Medium.

  • Repeat the washing step 2-3 times.

  • Determine cell viability and concentration using the Trypan Blue exclusion method. A viability of >85% is recommended for culture.

  • Seed the hepatocytes onto collagen-coated plates in Hepatocyte Plating Medium and incubate at 37°C with 5% CO₂.

G cluster_0 Surgical Preparation cluster_1 Liver Perfusion cluster_2 Cell Isolation & Purification cluster_3 Cell Culture Anesthetize Anesthetize Animal ExposeVeins Expose Portal Vein & IVC Anesthetize->ExposeVeins Cannulate Cannulate Portal Vein ExposeVeins->Cannulate Perfusion1 Perfuse with Ca2+-free Buffer Cannulate->Perfusion1 Perfusion2 Perfuse with Collagenase Buffer Perfusion1->Perfusion2 Dissociate Dissociate Liver Tissue Perfusion2->Dissociate Filter Filter Cell Suspension Dissociate->Filter Centrifuge1 Low-speed Centrifugation Filter->Centrifuge1 Wash Wash Hepatocyte Pellet Centrifuge1->Wash Viability Assess Viability (Trypan Blue) Wash->Viability Seed Seed on Collagen-coated Plates Viability->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate

Experimental workflow for primary hepatocyte isolation.

Protocol 2: this compound Treatment

Materials:

  • This compound (isoCDCA) stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Primary hepatocyte culture medium

  • Cultured primary hepatocytes (from Protocol 1)

Procedure:

  • Allow hepatocytes to attach and form a monolayer for at least 4-6 hours, or as recommended for the specific cell type and downstream application.

  • Prepare working concentrations of isoCDCA by diluting the stock solution in culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO without isoCDCA).

  • A preliminary dose-response experiment is recommended to determine the optimal non-toxic concentration range for isoCDCA. Based on data for CDCA, a starting range of 10 µM to 200 µM could be explored.[3]

  • Aspirate the plating medium from the cultured hepatocytes and replace it with the medium containing the desired concentrations of isoCDCA or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48 hours), depending on the endpoint being measured. Note that iso-bile acids can be rapidly metabolized, so shorter time points may be relevant for some assays.[1]

  • After incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis.

Protocol 3: Assessment of Hepatocyte Viability

Lactate Dehydrogenase (LDH) Assay:

This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • After isoCDCA treatment, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit.

  • Follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Results are typically expressed as a percentage of the maximum LDH release from lysed control cells.

MTT Assay:

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • At the end of the isoCDCA treatment period, add MTT reagent to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify changes in the mRNA levels of target genes involved in bile acid metabolism and transport.

Target Genes of Interest:

  • Bile Acid Synthesis: CYP7A1, CYP8B1

  • FXR-regulated genes: SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), OSTα/β

  • Inflammatory markers: TNF-α, IL-6

Procedure:

  • Lyse the isoCDCA-treated hepatocytes and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Signaling Pathways

Based on current literature, isoCDCA is a potent agonist of the Farnesoid X Receptor (FXR).[1] The following diagram illustrates the putative signaling pathway initiated by isoCDCA in primary hepatocytes, extrapolated from the known functions of FXR and the effects of CDCA.[4][6][7]

G cluster_0 Hepatocyte Cytoplasm cluster_1 Hepatocyte Nucleus cluster_2 Upregulated Gene Expression cluster_3 Downregulated Gene Expression cluster_4 Cellular Outcomes isoCDCA This compound (isoCDCA) FXR_cyto FXR isoCDCA->FXR_cyto Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR_cyto->FXR_RXR Translocates to Nucleus RXR_cyto RXR RXR_cyto->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP SHP FXRE->SHP BSEP BSEP FXRE->BSEP OST OSTα/β FXRE->OST CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Outcome2 Increased Bile Acid Efflux BSEP->Outcome2 OST->Outcome2 Outcome1 Decreased Bile Acid Synthesis CYP7A1->Outcome1

References

Troubleshooting & Optimization

Technical Support Center: Isochenodeoxycholic Acid (isoCDCA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of isochenodeoxycholic acid (isoCDCA).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (isoCDCA)?

A1: this compound is a secondary bile acid and is sparingly soluble in aqueous buffers.[1] Its solubility is significantly influenced by the pH of the solution.[2][3] For stock solutions, organic solvents are recommended. isoCDCA is soluble in DMSO and ethanol at concentrations of at least 10 mg/mL.[4]

Q2: My isoCDCA is not dissolving in my aqueous buffer. What should I do?

A2: If you are observing precipitation or the compound is not dissolving, consider the following troubleshooting steps:

  • pH Adjustment: The solubility of bile acids like isoCDCA increases significantly with a higher pH.[2][5] Adjusting your buffer to a pH above 7.0 may improve solubility.

  • Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.[1] For direct preparation in a mixed solvent system, formulations containing ethanol, PEG300, and Tween-80 have been shown to be effective.[6]

  • Inclusion of Solubilizing Agents: Cyclodextrins, such as SBE-β-CD, can be used to enhance the aqueous solubility of isoCDCA.[6]

  • Physical Dissolution Aids: Gentle heating and/or sonication can help in the dissolution process.[6]

Q3: What is the recommended method for preparing a stock solution of isoCDCA?

A3: To prepare a stock solution, dissolve isoCDCA in an organic solvent such as DMSO or ethanol.[1][4] For example, a stock solution can be made by dissolving isoCDCA in DMSO to a concentration of 100 mg/mL (with the aid of ultrasound) or in ethanol to 8.33 mg/mL (with ultrasound).[6]

Q4: How should I store my isoCDCA solutions?

A4: Stock solutions of isoCDCA in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is generally not recommended to store aqueous solutions for more than one day.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of organic stock in aqueous buffer. The concentration of isoCDCA in the final aqueous solution is above its solubility limit. The percentage of organic solvent in the final solution is too low.Decrease the final concentration of isoCDCA. Increase the percentage of the organic co-solvent in the final aqueous solution. Alternatively, use a formulation with solubilizing agents like PEG300, Tween-80, or cyclodextrins.[6]
Cloudiness or precipitation in the aqueous solution over time. The solution may be unstable, or the pH may have shifted.Prepare fresh aqueous solutions for each experiment. It is not recommended to store aqueous solutions for more than 24 hours.[1] Ensure the buffer has sufficient capacity to maintain the desired pH.
Difficulty dissolving solid isoCDCA directly in buffer. isoCDCA has low intrinsic aqueous solubility.First, prepare a concentrated stock solution in DMSO or ethanol. Then, dilute the stock solution into the aqueous buffer.[1][4] Consider using physical aids like sonication or gentle warming.[6]

Quantitative Data: Solubility of isoCDCA and Related Bile Acids

CompoundSolvent/SystemSolubilityReference
This compound (isoCDCA) DMSO≥ 10 mg/mL[4]
Ethanol≥ 10 mg/mL[4]
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mL (2.11 mM)[6]
10% EtOH, 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mL (2.11 mM)[6]
Chenodeoxycholic Acid (CDCA) Ethanol~20 mg/mL[1]
DMSO~30 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Ursodeoxycholic Acid (UDCA) Water160 µg/mL[5]
pH 7.5 BufferSignificantly increased solubility compared to lower pH[5]

Experimental Protocols

Protocol 1: Preparation of isoCDCA Solution using a Co-solvent System

This protocol is adapted from a formulation shown to achieve a clear solution of at least 0.83 mg/mL.[6]

Materials:

  • This compound (isoCDCA)

  • Ethanol (EtOH), absolute

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Prepare a stock solution of isoCDCA in ethanol (e.g., 8.3 mg/mL). This may require sonication to fully dissolve.

  • In a sterile tube, add the required volume of the isoCDCA/ethanol stock solution. For a final volume of 1 mL, this would be 100 µL.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[6]

Protocol 2: Preparation of isoCDCA Solution using Cyclodextrin

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[6]

Materials:

  • This compound (isoCDCA)

  • Ethanol (EtOH), absolute

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of isoCDCA in ethanol (e.g., 8.3 mg/mL), using sonication if necessary.

  • In a sterile tube, add the required volume of the isoCDCA/ethanol stock solution. For a final volume of 1 mL, this would be 100 µL.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly by vortexing until a clear solution is obtained.

Visualizations

isoCDCA_Solubilization_Workflow start Start: Need to dissolve isoCDCA in aqueous buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol)? start->stock direct Attempt direct dissolution in aqueous buffer stock->direct No dilute Dilute stock solution into final aqueous buffer stock->dilute Yes check_direct Is the solution clear? direct->check_direct success Solution is ready for experiment check_direct->success Yes troubleshoot Troubleshooting Options check_direct->troubleshoot No adjust_ph Increase buffer pH (>7.0) troubleshoot->adjust_ph add_cosolvent Use co-solvent system (e.g., PEG300, Tween-80) troubleshoot->add_cosolvent use_cd Use cyclodextrins (e.g., SBE-β-CD) troubleshoot->use_cd check_dilution Does precipitation occur? dilute->check_dilution check_dilution->success No check_dilution->troubleshoot Yes adjust_ph->direct add_cosolvent->direct use_cd->direct

Caption: Workflow for selecting a method to solubilize isoCDCA.

isoCDCA_FXR_Signaling isoCDCA isoCDCA FXR Farnesoid X Receptor (FXR) (Nuclear Receptor) isoCDCA->FXR Activates TargetGenes Transcription of FXR Target Genes (e.g., SHP, FGF15/19) FXR->TargetGenes Regulates BiologicalEffects Downstream Biological Effects (Bile Acid Homeostasis, etc.) TargetGenes->BiologicalEffects

Caption: isoCDCA activation of the FXR signaling pathway.[2]

References

Technical Support Center: Mass Spectrometry Analysis of Isochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of isochenodeoxycholic acid (iso-CDCA) during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound (iso-CDCA) often weak in my LC-MS analysis?

A poor signal for iso-CDCA can stem from several factors inherent to bile acid analysis.[1] These include suboptimal ionization efficiency, matrix effects from complex biological samples, and co-elution with isomeric species which can complicate detection and quantification.[1][2] Unconjugated bile acids, in particular, can exhibit limited fragmentation in the mass spectrometer, making sensitive detection challenging.[3]

Q2: What is the recommended ionization mode for analyzing iso-CDCA?

Electrospray ionization (ESI) in negative mode is typically the preferred method for analyzing bile acids like iso-CDCA.[4] This is because the carboxylic acid group on the bile acid molecule readily loses a proton to form a negative ion, [M-H]⁻, which can be detected with high sensitivity. While positive mode can be used, negative mode ESI generally provides a more robust and sensitive signal for this class of compounds.

Q3: How can matrix effects suppress my iso-CDCA signal?

Matrix effects occur when other components in a biological sample (e.g., phospholipids, salts, other metabolites) co-elute with iso-CDCA and interfere with its ionization in the mass spectrometer's source.[1][2] This interference can either suppress or, less commonly, enhance the signal, leading to inaccurate and unreliable quantification.[2] For example, phospholipids are a well-known cause of ion suppression in bioanalytical LC-MS methods. Thorough sample preparation and optimized chromatography are crucial to minimize these effects.[1][5]

Q4: Can derivatization improve the signal intensity of iso-CDCA?

Yes, derivatization is a powerful strategy to enhance the ionization efficiency and, consequently, the signal intensity of bile acids.[6] By chemically modifying the iso-CDCA molecule, you can add a functional group that is more readily ionized. For instance, derivatization of the carboxylic acid group can lead to a significant improvement in signal.[7][8] This is particularly useful when analyzing samples with very low concentrations of the target analyte.[9][10]

Troubleshooting Guides

Guide 1: Optimizing LC-MS/MS Method Parameters

If you are experiencing a poor signal, the first step is to systematically review and optimize your instrument and method parameters.

Workflow for LC-MS/MS Optimization

cluster_start Initial Observation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_result Outcome start Poor iso-CDCA Signal check_mp 1. Review Mobile Phase (pH, additives like Ammonium Acetate/Formic Acid) start->check_mp check_col 2. Verify Column Integrity (C18 recommended) check_mp->check_col check_grad 3. Optimize Gradient (Ensure separation from isomers and matrix components) check_col->check_grad check_ion 4. Confirm Ionization Mode (ESI Negative is typical) check_grad->check_ion check_source 5. Optimize Source Parameters (Gas flows, Temp, Voltages) check_ion->check_source check_mrm 6. Verify MRM Transitions (Precursor/Product Ions) check_source->check_mrm end_node Signal Improved check_mrm->end_node Re-analyze Sample

Caption: A step-by-step workflow for troubleshooting poor iso-CDCA signal by optimizing LC-MS parameters.

Key Optimization Points:

  • Mobile Phase: Use high-purity, LC-MS grade solvents to reduce background noise.[11] For ESI negative mode, a mobile phase containing a weak base like 5 mM ammonium acetate can improve deprotonation and enhance signal.

  • Chromatographic Column: A C18 reversed-phase column is commonly used and effective for separating bile acids.[12] Ensure the column is not clogged or degraded.

  • Source Parameters: Optimize the ESI source parameters, including gas temperatures, gas flow rates, and sprayer voltage. The position of the ESI sprayer relative to the instrument inlet can also significantly impact signal quality.[13]

  • MRM Transitions: For tandem mass spectrometry (MS/MS), confirm that you are using the optimal and most intense precursor-to-product ion transitions for iso-CDCA. If interferences are present, an alternative product ion may provide a cleaner signal.[3]

Guide 2: Mitigating Matrix Effects

Complex biological matrices are a primary source of signal suppression.[3]

Workflow for Sample Preparation and Matrix Effect Mitigation

cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Tissue) ppt 1. Protein Precipitation (e.g., with cold Acetonitrile) sample->ppt spe 2. Solid Phase Extraction (SPE) (Optional, for cleaner samples) ppt->spe Proceed if signal is still poor or matrix effects persist lcms LC-MS/MS Analysis ppt->lcms deriv 3. Derivatization (Optional, to enhance signal) spe->deriv Proceed if signal intensity is below detection limits spe->lcms deriv->lcms

Caption: Workflow illustrating sample preparation steps to reduce matrix effects and improve signal.

Strategies to Reduce Matrix Effects:

  • Effective Sample Cleanup: A simple protein precipitation is often the first step.[4][12] If significant matrix effects persist, consider a more rigorous sample cleanup method like Solid Phase Extraction (SPE).

  • Chromatographic Separation: Adjust your LC gradient to separate iso-CDCA from co-eluting matrix components, particularly phospholipids.[5] Diverting the flow to waste at the beginning and end of the analytical run can prevent highly retained, interfering compounds from entering the mass spectrometer.[3]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., d4-iso-CDCA) is critical. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[1]

Quantitative Impact of Optimization Strategies

The following table summarizes the potential impact of different troubleshooting strategies on signal intensity. The values are representative and the actual improvement will vary based on the specific matrix and instrument conditions.

StrategyPotential ProblemSolutionExpected Signal Improvement
LC Optimization Poor peak shape, co-elution with interferences.Adjust mobile phase pH and optimize LC gradient.2x - 5x
Sample Prep Ion suppression from phospholipids or salts.Implement SPE instead of simple protein precipitation.3x - 10x
Derivatization Poor ionization efficiency of native iso-CDCA.Derivatize with a charge-carrying tag (e.g., taurine).[7]>10x[10]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a standard procedure for removing the bulk of proteins from plasma or serum prior to LC-MS analysis.[3][4]

Materials:

  • Plasma/Serum sample

  • Ice-cold acetonitrile (ACN)

  • Internal standard (IS) solution (e.g., deuterated iso-CDCA in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >4000 rpm)

  • Nitrogen evaporator (optional)

Methodology:

  • Pipette 50 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the sample.

  • Add 200 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tube at 4200 rpm for 10 minutes at 4°C.[3][4]

  • Carefully transfer the supernatant to a new vial, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: General Derivatization of Bile Acids with Taurine

This protocol describes a method for conjugating unconjugated bile acids with taurine to improve ionization efficiency, adapted from established principles.[7]

Materials:

  • Dried sample extract (from Protocol 1)

  • Taurine solution (0.2 M)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (0.1 M)

  • Pyridine hydrochloride buffer (aqueous)

  • Reaction vials

  • Thermomixer or water bath

Methodology:

  • Ensure the sample extract containing iso-CDCA is completely dry.

  • Reconstitute the extract in 100 µL of aqueous pyridine hydrochloride buffer.

  • Add 50 µL of the 0.2 M taurine solution to the vial.

  • Add 50 µL of the 0.1 M EDC solution to initiate the coupling reaction. EDC acts as the coupling agent.[7]

  • Vortex the mixture gently and incubate at room temperature for 2 hours.[7]

  • After incubation, the reaction is complete. The sample can be directly diluted with the initial mobile phase and injected for LC-MS/MS analysis. The derivatized iso-CDCA-taurine conjugate will have a different mass and retention time, so the MS method must be adjusted accordingly.

References

Technical Support Center: Optimizing Isochenodeoxycholic Acid (isoCDCA) Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and recovery of isochenodeoxycholic acid (isoCDCA) from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in isoCDCA extraction from tissue?

A1: The immediate and proper preservation of the tissue upon collection is paramount. To prevent enzymatic degradation of isoCDCA and other bile acids, tissue samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until you are ready to begin the extraction process.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to decreased recovery of bile acids.[1]

Q2: Which solvent system is recommended for the highest recovery of isoCDCA?

A2: The optimal solvent system can depend on the specific tissue matrix and the downstream analytical method. However, homogenization in an organic solvent mixture is a common and effective approach. A mixture of methanol and acetonitrile (1:1, v/v) has been shown to provide high recovery rates for bile acids in a one-pot extraction method.[1] Other effective solvents include isopropanol (IPA) or a hexane:IPA (50:50 v/v) mixture.[1] For complex matrices like the liver, liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane after initial homogenization in deionized water is also a robust method.[1][2]

Q3: Should I use a one-step or two-step extraction procedure?

A3: While traditional methods often involve a two-step process of homogenization followed by protein precipitation, recent studies suggest that a one-pot method can be equally or more effective.[1] A one-pot approach, where homogenization and deproteinization occur simultaneously in a solvent like a methanol/acetonitrile mixture, can streamline the workflow while maintaining high recovery rates.[1]

Q4: Why is an internal standard essential, and which one should I use for isoCDCA?

A4: An internal standard (IS) is crucial for accurate quantification in mass spectrometry-based analyses.[1] The IS is added at a known concentration to the sample before extraction and helps to correct for analyte loss during sample preparation and for variations in instrument response.[1] For isoCDCA, a stable isotope-labeled (e.g., deuterated) form of a closely related bile acid, such as d4-chenodeoxycholic acid or d4-cholic acid, is a suitable choice.

Q5: What are the main differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for isoCDCA cleanup?

A5: LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample homogenate and an organic solvent).[3][4] SPE separates compounds based on their affinity for a solid sorbent packed in a cartridge.[3][4] SPE can offer cleaner extracts and higher reproducibility compared to LLE and can be more easily automated.[4][5] However, LLE can be more effective for certain hydrophobic compounds that may be difficult to elute from an SPE sorbent.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low isoCDCA Recovery Incomplete tissue homogenization.Ensure complete tissue disruption. Visually inspect for any remaining tissue particles. Consider using bead beating for tough tissues.[1]
Inefficient extraction solvent.The polarity of the extraction solvent may not be optimal for isoCDCA. Try a different solvent system, such as switching from pure methanol to a methanol/acetonitrile or hexane/isopropanol mixture.[1]
Analyte loss during solvent evaporation.Avoid high temperatures when evaporating the solvent. Use a gentle stream of nitrogen or a centrifugal vacuum concentrator at a low temperature.
Poor retention or elution from SPE cartridge.The SPE sorbent chemistry may not be appropriate. For isoCDCA, a reversed-phase (e.g., C18) or a mixed-mode sorbent is typically used. Ensure proper conditioning of the cartridge and optimize the pH of the loading and wash solutions.
High Variability Between Replicates Inconsistent sample homogenization.Ensure that the homogenization time and intensity are consistent for all samples.
Pipetting errors with viscous homogenates.Use positive displacement pipettes or wide-bore pipette tips to ensure accurate volume transfer of the tissue homogenate.[1]
Inconsistent SPE procedure.Ensure that the flow rate during sample loading, washing, and elution is slow and consistent across all samples.
Signal Suppression/Enhancement in LC-MS Analysis (Matrix Effects) Co-elution of interfering compounds from the tissue matrix (e.g., phospholipids, salts).Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction.[6] Oasis PRiME HLB is a novel reversed-phase SPE sorbent that has shown superior performance in reducing matrix effects.[5]
Inadequate chromatographic separation.Optimize the LC gradient to better separate isoCDCA from co-eluting matrix components.
Use of a stable isotope-labeled internal standard.A suitable internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[6]
Peak Tailing or Splitting in Chromatogram Interaction of isoCDCA with active sites on the LC column.Use a high-quality, end-capped C18 column. The addition of a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape.
Matrix components altering retention time.Matrix components in complex samples can sometimes cause shifts in retention time or even result in a single compound showing two peaks.[7] Ensure thorough sample cleanup and consider using matrix-matched calibration standards.[7]

Quantitative Data on Extraction and Recovery

Disclaimer: Quantitative recovery data specifically for this compound is limited in the literature. The following data is for chenodeoxycholic acid (CDCA), a closely related primary bile acid, and can serve as a valuable reference for expected recovery rates.

Table 1: Comparison of CDCA Yield from Pig Gallbladder using Different Extraction Methods.

Extraction MethodHydrolysis TemperatureYield of CDCAReference
Chemical Method (Existing)121 °C92.09%[8]
Chemical Method (Simplified)60 °C82.24%[8]
Enzymatic Method (BSH)37 °C58.18%[8]

Table 2: Recovery of CDCA from Chicken Bile Extract using Macroporous Resin Purification.

Purification StepPurity of CDCARecovery Rate of CDCAReference
Crude Extract (Enzymatic)51.7%N/A[9][10]
After AB-8 Resin Purification91.4%87.8%[9][10]

Experimental Protocols

Protocol 1: One-Pot Solvent Extraction and Precipitation

This protocol is a streamlined method suitable for rapid processing of multiple samples.

  • Sample Preparation: Weigh approximately 50 mg of frozen tissue into a 2 mL screw-cap tube containing ceramic beads.

  • Internal Standard Spiking: Add a known amount of a suitable deuterated internal standard (e.g., d4-CDCA) to each sample.

  • Extraction/Precipitation: Add 1 mL of ice-cold methanol/acetonitrile (1:1, v/v).

  • Homogenization: Homogenize the tissue using a bead beater (e.g., 3 cycles of 30 seconds at 6500 rpm), placing the samples on ice for 2 minutes between cycles.[11]

  • Centrifugation: Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C to pellet proteins and tissue debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in a solvent compatible with your analytical method (e.g., 200 µL of 50% methanol).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is robust for complex tissues with high lipid content, such as the liver.

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue.

  • Internal Standard Spiking: Add a known amount of a suitable deuterated internal standard.

  • Homogenization: Homogenize the tissue in 1 mL of deionized water.[1]

  • Solvent Addition: Add 2 mL of an organic extraction solvent such as ethyl acetate to the homogenate.[2]

  • Vortexing: Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[2]

  • Extraction: Carefully collect the upper organic phase containing the bile acids. For improved recovery, a second extraction of the aqueous phase can be performed with a fresh aliquot of organic solvent.

  • Evaporation and Reconstitution: Combine the organic phases, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol can be used after an initial solvent extraction (e.g., Protocol 1) to further purify the sample and reduce matrix effects. A C18 reversed-phase cartridge is commonly used.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can remove less polar interferences.

  • Elution: Elute the bile acids from the cartridge with 5 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis tissue Tissue Sample (Flash-frozen at -80°C) homogenize Homogenize in Solvent (+ Internal Standard) tissue->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Cleanup (optional) LLE or SPE supernatant->cleanup evaporate Evaporate to Dryness cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for the extraction of isoCDCA from tissue samples.

Bile Acid Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects isoCDCA isoCDCA / CDCA FXR_RXR FXR-RXR Heterodimer isoCDCA->FXR_RXR Binds & Activates FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Translocates & Binds GeneExp Target Gene Expression (e.g., SHP, BSEP) FXRE->GeneExp Regulates Metabolism Regulation of Bile Acid, Lipid & Glucose Metabolism GeneExp->Metabolism

Caption: Simplified signaling pathway of CDCA via the Farnesoid X Receptor (FXR).

References

Navigating the Stability of Isochenodeoxycholic Acid in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of isochenodeoxycholic acid (isoCDCA) in solution is paramount for accurate and reproducible experimental outcomes. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to address common challenges encountered during the storage and handling of isoCDCA solutions.

This compound, a secondary bile acid, is increasingly studied for its physiological roles and therapeutic potential. However, like many bile acids, its stability in solution can be influenced by various factors, including solvent, pH, temperature, and light exposure. Understanding these factors is crucial to maintain the integrity of isoCDCA solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol at concentrations of ≥10 mg/mL.[1] For many biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer.

Q2: How should I store this compound solutions?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[1] When in an organic solvent like DMSO or ethanol, it is best to store stock solutions at -20°C or -80°C to minimize degradation. Aqueous solutions of bile acids are generally not recommended for storage for more than one day due to the potential for precipitation and degradation.

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

A3: The stability of bile acids in aqueous solutions is highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions. While specific data for this compound is limited, studies on related bile acids have shown that extreme pH levels can lead to the formation of degradation products. It is crucial to maintain the pH of the aqueous solution within a stable range, typically close to physiological pH, using an appropriate buffer system.

Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?

A4: Repeated freeze-thaw cycles can potentially impact the stability of compounds in solution. For bile acids in plasma, studies have shown stability for at least three freeze-thaw cycles.[2] However, to ensure the highest data quality, it is best practice to aliquot stock solutions into single-use vials to avoid multiple freeze-thaw events.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution upon storage - Low solubility of the free acid form at lower pH. - Exceeding the solubility limit upon dilution from organic stock.- Ensure the final pH of the aqueous solution is appropriate to maintain the ionized, more soluble form of the bile acid. - Perform a solubility test at the desired final concentration and solvent composition before preparing a large batch. - Consider using a co-solvent or a different buffer system.
Discoloration of the solution - Oxidation or degradation of this compound or impurities.- Store solutions protected from light. - Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidative degradation. - Prepare fresh solutions before use.
Loss of potency or inconsistent experimental results - Degradation of this compound in solution. - Inaccurate initial concentration due to incomplete dissolution.- Verify the stability of the compound under your specific experimental conditions (solvent, temperature, duration). - Prepare fresh solutions for each experiment from a recently prepared stock. - Ensure complete dissolution of the solid material when preparing the stock solution; gentle warming or sonication may be necessary for some compounds.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) - Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. - Compare the chromatogram of a freshly prepared solution with that of the stored solution.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines; specific conditions should be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • The method should be able to separate the intact this compound from any degradation products.

  • Quantify the amount of remaining this compound and the formation of degradation products.

Representative Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualizing Experimental and Logical Workflows

To aid in understanding the processes involved in assessing the stability of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship of factors influencing its stability.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare isoCDCA Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Propose Degradation Pathway identify->pathway stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes isoCDCA This compound in Solution Solvent Solvent Type (Aqueous vs. Organic) pH pH of Solution Temp Storage Temperature Light Light Exposure FreezeThaw Freeze-Thaw Cycles Degradation Chemical Degradation Solvent->Degradation Precipitation Precipitation Solvent->Precipitation LossOfPotency Loss of Potency Solvent->LossOfPotency pH->Degradation pH->Precipitation pH->LossOfPotency Temp->Degradation Temp->Precipitation Temp->LossOfPotency Light->Degradation Light->Precipitation Light->LossOfPotency FreezeThaw->Degradation FreezeThaw->Precipitation FreezeThaw->LossOfPotency

References

minimizing matrix effects in isochenodeoxycholic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isochenodeoxycholic acid (iso-CDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in biological matrices?

A: The accurate measurement of iso-CDCA presents several analytical challenges.[1] These include:

  • Structural Isomers: Iso-CDCA has several structural isomers, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), which can be difficult to separate chromatographically.[1][2] High-resolution separation techniques are essential for accurate quantification.[1]

  • Matrix Effects: Biological samples are complex and contain numerous endogenous compounds like phospholipids and triglycerides.[3] These compounds can co-elute with iso-CDCA and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3]

  • Low Concentrations: Iso-CDCA may be present at very low physiological concentrations, requiring highly sensitive analytical methods.[1]

  • Variable Ionization Efficiencies: Bile acids can exhibit different ionization efficiencies in the mass spectrometer, which can impact sensitivity and the accuracy of quantification.[1]

Q2: What is a matrix effect and how does it impact LC-MS/MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[5] Matrix effects are a significant concern in quantitative LC-MS/MS bioanalysis because they can adversely affect the accuracy, precision, and sensitivity of the method.[6][7] The main culprits for matrix effects in plasma are often phospholipids.[8]

Q3: How can I evaluate the matrix effect in my assay?

A: Matrix effects should be assessed during method development and validation.[5] The two primary methods for evaluating matrix effects are:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][9] A standard solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal deviation indicates a matrix effect.[7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common approach. The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration.[9] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to FDA guidance, the matrix effect should be evaluated in at least six different sources (lots) of the biological matrix.[4]

Q4: What is the best internal standard (IS) for iso-CDCA quantification?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated iso-CDCA (d-iso-CDCA).[10] A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction.[11][12] While a commercially available d-iso-CDCA may not be readily available, a deuterated structural analog like d4-Deoxycholic acid (d4-DCA) is a highly recommended alternative due to its structural similarity.[10] Using a single, non-structurally related IS for a panel of bile acids is generally not recommended for achieving the highest accuracy.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during iso-CDCA quantification.

Issue 1: Poor Peak Shape and/or Shifting Retention Times
Potential Cause Troubleshooting Steps
Matrix Overload Dilute the sample extract to reduce the concentration of matrix components.[7][13]
Column Contamination Implement a robust column wash step with a strong solvent (e.g., isopropanol) between injections.[3] Use a guard column to protect the analytical column.[3]
Secondary Interactions Ensure the mobile phase pH is optimized for bile acid analysis (e.g., slightly acidic with 0.1% formic acid for negative ion mode).[3] Consider a column with a different stationary phase chemistry.[3]
Issue 2: High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects Improve the sample cleanup procedure to more effectively remove interfering matrix components, particularly phospholipids.[11] Use a stable isotope-labeled internal standard to compensate for variability.[11][12]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and QCs.[3] Consider automating sample preparation steps to improve reproducibility.[3]
LC System Instability Check the LC system for leaks, verify stable pump flow rates, and ensure consistent injection volumes.[3]
Issue 3: Low Signal Intensity (Ion Suppression)
Potential Cause Troubleshooting Steps
Co-elution with Phospholipids Implement a sample preparation technique specifically designed for phospholipid removal, such as HybridSPE® or a mixed-mode solid-phase extraction (SPE).[14]
Suboptimal Chromatographic Separation Modify the LC gradient to better separate iso-CDCA from the region where matrix effects are observed (identified via post-column infusion).[13]
Inefficient Sample Extraction Optimize the sample preparation method (PPT, LLE, or SPE) to improve the recovery of iso-CDCA.

Experimental Protocols & Data

Method 1: Protein Precipitation (PPT)

Protein precipitation is a simple and fast method for sample cleanup. While effective at removing proteins, it is less efficient at removing phospholipids, which are a major source of matrix effects.[11]

Protocol:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-DCA).[3]

  • Vortex for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1][10]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][10]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1][10]

Method 2: Solid-Phase Extraction (SPE) with Phospholipid Removal

SPE provides a more thorough cleanup than PPT by selectively retaining the analyte while washing away interfering compounds.[1] Mixed-mode SPE is particularly effective for removing phospholipids.

Protocol (Generic Mixed-Mode Cation Exchange - MCX):

  • Condition: Condition a mixed-mode SPE cartridge (e.g., Oasis PRiME MCX) with 1 mL of methanol followed by 1 mL of water.[3]

  • Load: Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the sample onto the conditioned cartridge.[3]

  • Wash 1: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to elute phospholipids.

  • Elute: Elute the iso-CDCA and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical but realistic data comparing the effectiveness of different sample preparation methods in minimizing matrix effects and improving recovery for iso-CDCA quantification.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) HybridSPE® (Phospholipid Removal)
Analyte Recovery (%) 85 - 95%70 - 85%90 - 105%92 - 103%
Matrix Effect (Factor) 0.6 - 1.3 (High Variability)0.8 - 1.2 (Moderate Variability)0.9 - 1.1 (Low Variability)0.95 - 1.05 (Minimal Variability)
Phospholipid Removal (%) < 50%60 - 80%> 85%> 99%
Precision (%CV) < 15%< 10%< 5%< 5%

Visualizations

Workflow for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.

troubleshooting_workflow start Start: Method Development assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->assess_matrix_effect matrix_effect_present Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_matrix_effect->matrix_effect_present use_sil_is Incorporate Stable Isotope- Labeled (SIL) Internal Standard matrix_effect_present->use_sil_is Yes no_matrix_effect Proceed to Validation matrix_effect_present->no_matrix_effect No re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate is_compensated Is Matrix Effect Compensated? re_evaluate->is_compensated optimize_sample_prep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) is_compensated->optimize_sample_prep No method_validated End: Method Validated is_compensated->method_validated Yes optimize_chromatography Optimize Chromatography (Improve Separation) optimize_sample_prep->optimize_chromatography optimize_chromatography->re_evaluate no_matrix_effect->method_validated

A logical workflow for troubleshooting matrix effects.

Sample Preparation Workflow Comparison

This diagram illustrates and compares three common sample preparation workflows for bioanalysis.

sample_prep_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample + Acetonitrile & IS ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt4 Evaporate & Reconstitute ppt3->ppt4 lle1 Plasma Sample + Buffer & IS lle2 Add Immiscible Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Evaporate & Reconstitute lle4->lle5 spe1 Plasma Sample + Acid & IS spe3 Load Sample spe1->spe3 spe2 Condition Cartridge spe2->spe3 spe4 Wash Interferences spe3->spe4 spe5 Elute Analyte spe4->spe5 spe6 Evaporate & Reconstitute spe5->spe6

Comparison of common sample preparation workflows.

References

resolving co-elution of isochenodeoxycholic acid with isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of isochenodeoxycholic acid (iCDCA) with its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (iCDCA) and why is its separation from isomers challenging?

A1: this compound (iCDCA), also known as 3β,7α-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. Its separation from other bile acid isomers like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) is challenging due to their high structural similarity. These molecules share the same molecular weight and similar physicochemical properties, leading to near-identical behavior in chromatographic systems and resulting in co-elution.

Q2: What are the consequences of co-elution of iCDCA with its isomers?

Q3: Which analytical technique is considered the gold standard for separating iCDCA and its isomers?

A3: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely regarded as the gold standard for the analysis of bile acids.[1][2] This technique offers the high resolution, sensitivity, and specificity required to separate and quantify structurally similar isomers.[1]

Q4: Are there any alternative techniques for separating these isomers?

A4: While UPLC-MS/MS is preferred, other techniques have been used. Gas chromatography-mass spectrometry (GC-MS) can be employed, but it requires a derivatization step to make the bile acids volatile. Thin-layer chromatography (TLC) is a less effective method that often fails to separate dihydroxy bile acid isomers like DCA and CDCA.[3] A more advanced technique, differential ion mobility spectrometry (DMS), can separate isomers based on their dipole moments and can be used in conjunction with LC-MS to enhance separation.[4][5]

Troubleshooting Guide

Issue: Poor chromatographic resolution and peak tailing.

Possible Cause 1: Suboptimal mobile phase composition.

  • Solution: Adjust the mobile phase gradient and composition. The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Experiment with different gradients and solvent compositions to improve separation.

Possible Cause 2: Inappropriate column chemistry.

  • Solution: Select a column with appropriate selectivity for bile acids. C18 columns are commonly used and effective.[6] Consider testing columns with different C18 bonding densities or alternative stationary phases.

Possible Cause 3: Incorrect column temperature.

  • Solution: Optimize the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may also affect selectivity. A typical starting point is 40-60°C.

Issue: Inaccurate quantification due to matrix effects.

Possible Cause: Ion suppression or enhancement from co-eluting matrix components.

  • Solution 1: Improve sample preparation. Employ solid-phase extraction (SPE) to remove interfering substances from the sample matrix before injection.

  • Solution 2: Use isotopically labeled internal standards. This is the most effective way to compensate for matrix effects. A stable isotope-labeled internal standard for each analyte will co-elute and experience the same matrix effects, allowing for accurate quantification.

Experimental Protocols

UPLC-MS/MS Method for the Separation of Bile Acid Isomers

This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrumentation and sample type.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid or 2 mM ammonium acetate.

  • Gradient: A shallow gradient is often required to separate isomers. An example gradient is as follows:

    • 0-2 min: 20% B

    • 2-15 min: 20-50% B

    • 15-18 min: 50-80% B

    • 18-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion pairs for each bile acid and internal standard need to be optimized on your instrument.

Quantitative Data Summary

The following table summarizes typical retention time ranges for key bile acid isomers obtained using UPLC-MS/MS with a C18 column. Absolute retention times will vary depending on the specific chromatographic conditions.

Bile Acid IsomerAbbreviationTypical Retention Time Range (minutes)
Ursodeoxycholic AcidUDCA8 - 10
Chenodeoxycholic AcidCDCA10 - 12
This compoundiCDCA11 - 13
Deoxycholic AcidDCA12 - 14

Bile Acid Signaling Pathway

Bile acids act as signaling molecules by activating nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1).[7] This activation triggers a cascade of downstream events that regulate bile acid, lipid, and glucose metabolism.

BileAcidSignaling cluster_ligands Bile Acids cluster_receptors Receptors cluster_downstream Downstream Effects Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates TGR5 TGR5 Bile Acids->TGR5 Activates SHP SHP (Small Heterodimer Partner) FXR->SHP Induces FGF19 FGF19 (Fibroblast Growth Factor 19) FXR->FGF19 Induces cAMP cAMP (Cyclic AMP) TGR5->cAMP Increases CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits Gluconeogenesis Gluconeogenesis SHP->Gluconeogenesis Inhibits Lipogenesis Lipogenesis SHP->Lipogenesis Inhibits FGF19->CYP7A1 Inhibits GLP-1 GLP-1 (Glucagon-like peptide-1) cAMP->GLP-1 Stimulates Secretion Energy Expenditure Energy Expenditure GLP-1->Energy Expenditure Increases

Caption: Overview of bile acid signaling through FXR and TGR5 receptors.

References

how to prevent isochenodeoxycholic acid degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of isochenodeoxycholic acid (ICDA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary causes of this compound degradation are enzymatic activity from the biological matrix and microbial activity, particularly in fecal samples.[1] To a lesser extent, oxidative stress and pH instability can also contribute to its degradation.[2]

Q2: What is the optimal storage temperature for samples intended for this compound analysis?

A2: For long-term storage, it is highly recommended to store biological samples at -80°C.[1] Studies have shown that bile acids are generally stable for at least two months at -20°C or -70°C, but -80°C is preferred for extended periods to ensure analyte integrity.[1] For short-term storage (up to 24 hours), refrigeration at 4°C is a temporary solution.[1]

Q3: How many times can I freeze and thaw my samples?

A3: It is best practice to minimize freeze-thaw cycles. For plasma samples, bile acids have been shown to be stable for at least three freeze-thaw cycles without significant changes in concentration.[1] To ensure the highest data quality, it is recommended to aliquot samples into single-use tubes before the initial freezing to avoid multiple freeze-thaw events.[1]

Q4: Are preservatives necessary for urine samples?

A4: The need for preservatives in urine samples depends on the storage duration and temperature. For short-term storage at 4°C (up to 24 hours) or immediate freezing at -80°C, preservatives may not be necessary.[1] However, if samples will be at room temperature for an extended period, preservatives like sodium azide, boric acid, or thymol can be used to inhibit microbial growth that could alter the bile acid profile.[1] It is crucial to validate that the chosen preservative does not interfere with the analytical method.

Q5: Should I protect my samples from light?

A5: While specific data on the photosensitivity of this compound is limited, it is a general best practice in pharmaceutical analysis to protect samples from light to prevent potential photodegradation.[3][4][5][6] This can be achieved by using amber vials or wrapping sample tubes in aluminum foil.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent Choice: For liver tissue, a methanol/acetonitrile (1:1, v/v) mixture has shown high recovery rates.[1] For fecal samples, alkaline ethanol extraction is effective.[7] - Ensure Thorough Homogenization: Use bead beating or other mechanical disruption methods to ensure complete tissue or sample homogenization. - Consider a Two-Step Extraction: For complex matrices, a sequential extraction (e.g., initial protein precipitation followed by liquid-liquid extraction) may improve recovery.
Analyte Degradation - Maintain Low Temperatures: Process samples on ice and use pre-chilled solvents to minimize enzymatic activity. - Work Quickly: Minimize the time between sample collection, processing, and freezing. - Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) to the homogenization solvent to prevent oxidative degradation.
Poor Solid-Phase Extraction (SPE) Performance - Check Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. - Optimize Loading and Elution: Adjust the pH of the sample and elution solvent to ensure proper binding and release of this compound from the sorbent. - Control Flow Rate: A slow and consistent flow rate during sample loading can improve binding and recovery.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize Protocols: Ensure all samples are handled and processed identically. - Aliquot Samples: Aliquot samples upon collection to avoid variability introduced by multiple freeze-thaw cycles.[1]
Matrix Effects (LC-MS/MS) - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., d4-chenodeoxycholic acid) is crucial to compensate for matrix-induced ion suppression or enhancement. - Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. - Dilute the Sample: Diluting the sample extract can sometimes mitigate matrix effects.
Incomplete Derivatization (GC-MS) - Ensure Anhydrous Conditions: Moisture can interfere with silylation reactions. Use dry solvents and reagents. - Optimize Reaction Conditions: Adjust the reaction time and temperature to ensure complete derivatization. - Use a Catalyst: Trimethylchlorosilane (TMCS) is often used as a catalyst in silylation reactions.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Liver Tissue

This protocol is adapted from a one-pot extraction method that has demonstrated high recovery rates.

  • Sample Preparation:

    • Weigh approximately 20 mg of frozen liver tissue into a 2 mL screw-capped homogenization tube containing ceramic beads.

    • On ice, add a 5-fold volume of a pre-chilled methanol/acetonitrile (1:1, v/v) mixture relative to the liver weight.

  • Internal Standard Spiking:

    • Add a known concentration of a suitable internal standard (e.g., d4-chenodeoxycholic acid).

  • Homogenization and Extraction:

    • Homogenize the sample using a bead beater for 30-60 seconds.

  • Protein Precipitation:

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness using a centrifugal concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a solvent suitable for your analytical method (e.g., 50% methanol in 10 mM ammonium acetate for LC-MS/MS).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm filter before analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a two-step derivatization process involving methylation followed by trimethylsilylation.[9]

  • Methylation of the Carboxyl Group:

    • To the dried sample extract, add 20 µL of methanol and 80 µL of benzene.

    • Add 50 µL of TMS diazomethane (approximately 10% in hexane) and mix thoroughly.

    • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Trimethylsilylation of the Hydroxyl Groups:

    • To the dried, methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 10 minutes.

    • Cool the sample to room temperature before injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection Storage Immediate Freezing (-80°C) Collection->Storage Critical Step Homogenization Homogenization (with Internal Standard) Storage->Homogenization Extraction Extraction & Protein Precipitation Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Derivatization Derivatization Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for this compound analysis.

degradation_pathways cluster_degradation Degradation Factors ICDA This compound in Sample Enzymatic Endogenous Enzymes ICDA->Enzymatic Microbial Microbial Activity ICDA->Microbial Oxidative Oxidative Stress ICDA->Oxidative pH_instability pH Instability ICDA->pH_instability Degraded_Products Degradation Products (Loss of Analyte) Enzymatic->Degraded_Products Microbial->Degraded_Products Oxidative->Degraded_Products pH_instability->Degraded_Products

Caption: Key factors leading to this compound degradation.

troubleshooting_logic node_action node_action node_issue node_issue start Low Analyte Recovery? check_extraction Extraction Protocol Optimized? start->check_extraction Yes check_storage Proper Sample Storage? check_extraction->check_storage Yes optimize_extraction Optimize solvent, homogenization, and extraction steps. check_extraction->optimize_extraction No check_matrix Matrix Effects Investigated? check_storage->check_matrix Yes implement_storage Store samples at -80°C, avoid freeze-thaw cycles. check_storage->implement_storage No use_is Use stable isotope-labeled internal standard. check_matrix->use_is No success Successful Analysis check_matrix->success Yes optimize_extraction->start implement_storage->start use_is->start

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Isochenodeoxycholic Acid (iso-CDCA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of low-level isochenodeoxycholic acid (iso-CDCA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for high-sensitivity detection of iso-CDCA?

A1: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the highly sensitive and selective quantification of iso-CDCA and other bile acids.[1][2] This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix.[3] High-resolution/accurate mass spectrometry (HRMS) is also a powerful tool, particularly for complex biological samples where specificity is a challenge.[4][5]

Q2: How can I improve the extraction efficiency of iso-CDCA from my biological samples?

A2: Enhancing extraction efficiency is crucial for detecting low concentrations of iso-CDCA. Key strategies include:

  • Protein Precipitation: This is a simple and common method for removing proteins from plasma or serum samples. Ice-cold acetonitrile or methanol is frequently used.[1][6]

  • Solid-Phase Extraction (SPE): SPE is a valuable cleanup step to remove interfering compounds and concentrate the analyte.[6][7] For bile acids, reversed-phase cartridges (e.g., C18) are often employed.

  • Solvent Selection: The choice of extraction solvent is critical. Polar organic solvents are generally preferred for bile acids.[3]

Q3: What is the ideal internal standard for iso-CDCA quantification?

Q4: Can derivatization improve the detection sensitivity for iso-CDCA?

A4: Yes, chemical derivatization can significantly enhance the detection sensitivity of carboxylic acids like iso-CDCA in LC-ESI-MS/MS. Derivatization can improve ionization efficiency, especially in the positive ion mode. Reagents like 2-picolylamine (PA) have been shown to increase detection responses by 9- to 158-fold for various carboxylic acids.[8] This strategy converts the carboxylic acid to a more readily ionizable derivative, leading to lower limits of detection.[8][9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No or Low Signal for iso-CDCA Inefficient sample extraction or cleanup.[3][6]Optimize the extraction solvent and consider using solid-phase extraction (SPE) for cleaner samples.[3][6]
Suboptimal ionization source parameters.[6]Perform a thorough optimization of the electrospray ionization (ESI) source parameters for both iso-CDCA and the internal standard.[6]
Ion suppression from the sample matrix.[6]Improve sample cleanup, dilute the sample extract, or use a more effective SPE method to minimize matrix effects.[6]
Incorrect MS/MS transitions.Infuse an iso-CDCA standard to determine the optimal precursor and product ions and collision energy.
Poor Peak Shape or Tailing Inappropriate mobile phase pH.[6]Adjust the mobile phase pH with an additive like formic acid or ammonium acetate to ensure proper ionization of the bile acid.[6]
Column degradation or contamination.[6]Flush the column with a strong solvent, or replace the column if necessary.[6]
Sample solvent mismatch with the mobile phase.[6]Ensure the final sample solvent composition is similar to the initial mobile phase conditions.[6]
Inconsistent Retention Time Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[3]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing, especially for gradient elution.[3]
LC pump malfunction.Check the UPLC/HPLC pump for leaks and ensure it is delivering a consistent flow rate.[3]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives and flush the LC system thoroughly.[3]
Inadequate sample cleanup.Enhance the SPE or other cleanup steps to remove more matrix components.[3][10]

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Bile Acid Analysis

ParameterValueReference
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[11]
Mobile Phase A Water with 0.1% formic acid[11]
Mobile Phase B Acetonitrile with 0.1% formic acid[11]
Flow Rate 0.3 - 0.5 mL/min[12]
Injection Volume 5 - 10 µL[12]
Ionization Mode Negative Ion Electrospray (ESI-)[1][13]

Table 2: Performance of a Validated LC-MS/MS Method for Bile Acids

ParameterValueReference
Linear Range 0.005 - 5 µmol/L[7]
Extraction Recovery 88 - 101%[7]
Intra-day CV (%) < 10%[7]
Inter-day CV (%) < 10%[7]
Lower Limit of Quantification (LLOQ) 5 ng/mL[12]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
  • Thaw Plasma: Thaw frozen human plasma samples on ice.[6]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[6]

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., d4-DCA in methanol, 1 µg/mL).[6]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[1][6]

  • Vortexing: Vortex the mixture for 30 seconds.[6]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[6][11]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.[6]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]

  • Analysis: The sample is now ready for injection into the UPLC-MS/MS system.

Protocol 2: Derivatization for Enhanced Sensitivity

This protocol is a general guideline for derivatization of carboxylic acids using 2-picolylamine (PA) to enhance ESI-MS/MS sensitivity.[8]

  • Sample Preparation: The dried sample extract containing iso-CDCA is reconstituted in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare solutions of 2-picolylamine (PA), 2,2'-dipyridyl disulfide, and triphenylphosphine in the same solvent.

  • Derivatization Reaction: To the sample, add the derivatization reagents. The reaction is typically rapid and can be performed at room temperature.

  • Quenching (if necessary): The reaction may be quenched by adding a small amount of water.

  • LC-MS/MS Analysis: Analyze the derivatized sample by UPLC-MS/MS, optimizing the MS parameters for the specific PA-derivatized iso-CDCA. The analysis is typically performed in positive ion mode.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute uplc UPLC Separation reconstitute->uplc Inject msms MS/MS Detection uplc->msms data_proc Data Processing msms->data_proc

Caption: Experimental workflow for iso-CDCA detection.

troubleshooting_workflow start No or Low Signal for iso-CDCA check_extraction Review Sample Prep Protocol start->check_extraction check_ms Check MS/MS Parameters check_extraction->check_ms Extraction OK optimize_extraction Optimize Extraction & Cleanup check_extraction->optimize_extraction Inefficient check_matrix Investigate Matrix Effects check_ms->check_matrix Parameters OK optimize_ms Optimize Source & Transitions check_ms->optimize_ms Suboptimal improve_cleanup Enhance Cleanup / Dilute Sample check_matrix->improve_cleanup Suppression Detected

Caption: Troubleshooting logic for no/low iso-CDCA signal.

References

dealing with isochenodeoxycholic acid precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochenodeoxycholic acid (isoCDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling isoCDCA in cell culture and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is an unconjugated bile acid and, like many other unconjugated bile acids, has low aqueous solubility at the neutral pH of most cell culture media (typically pH 7.2-7.4).[1][2] Precipitation occurs when the concentration of isoCDCA exceeds its solubility limit in the medium. This can be influenced by several factors including the final concentration of isoCDCA, the concentration of the solvent used for the stock solution (e.g., DMSO), the specific composition of the cell culture medium, and temperature.[3][4]

Q2: What is the best way to dissolve this compound for cell culture experiments?

A2: Due to its low solubility in aqueous solutions, it is recommended to first prepare a high-concentration stock solution of isoCDCA in an organic solvent like dimethyl sulfoxide (DMSO).[5][6] This stock solution can then be serially diluted into your cell culture medium to achieve the desired final concentration.[5] It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][8]

Q3: Can I dissolve this compound directly in the cell culture medium?

A3: Directly dissolving isoCDCA in cell culture medium is generally not recommended, especially at higher concentrations, due to its poor solubility at neutral pH.[1][2] This approach is likely to result in immediate precipitation. Preparing a concentrated stock solution in an appropriate organic solvent is the most reliable method to ensure complete dissolution before introducing it to your cell culture system.

Q4: How does temperature affect the solubility of this compound?

A4: Temperature can influence the solubility of compounds in cell culture media. Temperature shifts, such as moving solutions from a freezer to a 37°C incubator, can decrease the solubility of some compounds and lead to precipitation.[4] It is advisable to warm both the stock solution and the cell culture medium to 37°C before mixing to minimize the risk of precipitation.[4]

Q5: How does precipitation of this compound affect my cells and experimental results?

A5: The precipitation of isoCDCA in your cell culture medium can have several negative consequences. Firstly, it reduces the actual concentration of dissolved isoCDCA available to interact with the cells, leading to inaccurate and non-reproducible experimental results.[9] Secondly, the precipitate itself might have unintended physical effects on the cells. From a signaling perspective, a lower effective concentration of soluble isoCDCA will likely result in a diminished activation of its target signaling pathways.

Troubleshooting Guides

Guide 1: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing isoCDCA precipitation in your cell culture experiments.

Table 1: Troubleshooting this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding isoCDCA stock solution to media. Final concentration of isoCDCA exceeds its solubility limit.Lower the final working concentration of isoCDCA.
Improper mixing during dilution.Add the isoCDCA stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[10]
High final concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent is at a non-toxic level, typically below 0.5%.[7][8] Prepare a more concentrated stock solution if necessary to keep the final solvent volume low.
Precipitate forms over time in the incubator. Temperature fluctuations.Pre-warm both the isoCDCA stock solution and the cell culture medium to 37°C before mixing.[4] Avoid repeated freeze-thaw cycles of the stock solution.[7]
Media evaporation.Ensure proper humidification in the incubator to prevent the medium from concentrating over time.[4]
Instability of isoCDCA in the media over time.Prepare fresh isoCDCA-supplemented media for each experiment and for media changes during longer-term cultures.[9]
Cloudy or precipitated isoCDCA stock solution. Improper storage of the stock solution.Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
The stock solution concentration is too high.If the stock solution itself is precipitating, you may need to prepare it at a slightly lower concentration.

Diagram 1: Troubleshooting Workflow for isoCDCA Precipitation

TroubleshootingWorkflow start Precipitation Observed in Cell Media check_stock Is the stock solution clear? start->check_stock stock_precipitated Action: Warm stock solution (37°C). If still cloudy, prepare fresh, lower concentration stock. check_stock->stock_precipitated No check_final_conc Is the final working concentration too high? check_stock->check_final_conc Yes stock_precipitated->check_final_conc lower_conc Action: Reduce the final working concentration of isoCDCA. check_final_conc->lower_conc Yes check_dilution Review dilution protocol. Was it added to warm media with rapid mixing? check_final_conc->check_dilution No solution Precipitation Resolved lower_conc->solution improve_dilution Action: Pre-warm media to 37°C. Add stock solution dropwise while mixing. check_dilution->improve_dilution No check_incubation Does precipitation occur during incubation? check_dilution->check_incubation Yes improve_dilution->solution incubation_issues Action: Check incubator humidity. Prepare fresh media for long experiments. check_incubation->incubation_issues Yes check_incubation->solution No incubation_issues->solution

Caption: Workflow for troubleshooting isoCDCA precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of isoCDCA in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of isoCDCA: The molecular weight of this compound is 392.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.9257 mg of isoCDCA.

  • Weigh the isoCDCA: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of isoCDCA powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the isoCDCA powder.

  • Dissolve the isoCDCA: Tightly cap the tube and vortex at a medium speed until the isoCDCA is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM isoCDCA stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM isoCDCA stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM isoCDCA stock solution at room temperature.

  • Perform serial dilutions: To minimize precipitation, it is recommended to perform serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. This will result in a final DMSO concentration of 1%.

    • If a lower final DMSO concentration is required, a multi-step serial dilution is recommended.

  • Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting.

  • Immediate use: Use the freshly prepared working solution for your experiments immediately to ensure its stability and prevent potential precipitation over time.[9]

Signaling Pathways

This compound, as a bile acid, can influence cellular functions by activating specific signaling pathways. Bile acids are known ligands for nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[5] Furthermore, some bile acids can modulate other signaling cascades, such as the epidermal growth factor receptor (EGFR) pathway.[12] The precipitation of isoCDCA would lead to a decrease in its effective concentration, thereby reducing the activation of these downstream signaling events.

Diagram 2: Potential Signaling Pathways Affected by isoCDCA Concentration

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoCDCA_ext This compound (extracellular) TGR5 TGR5 (GPBAR1) isoCDCA_ext->TGR5 activates EGFR EGFR isoCDCA_ext->EGFR may activate FXR FXR isoCDCA_ext->FXR activates AC Adenylate Cyclase TGR5->AC activates ERK ERK1/2 EGFR->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene_Expression Target Gene Expression PKA->Gene_Expression regulates ERK->Gene_Expression regulates FXR->Gene_Expression regulates Precipitation Precipitation of isoCDCA Reduced_Conc Reduced Soluble isoCDCA Concentration Precipitation->Reduced_Conc Reduced_Conc->isoCDCA_ext decreases availability

Caption: Potential signaling pathways modulated by isoCDCA.

References

isochenodeoxycholic acid freeze-thaw stability in serum samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isochenodeoxycholic acid in serum samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in serum samples subjected to freeze-thaw cycles?

Q2: What are the recommended storage conditions for serum samples intended for this compound analysis?

For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -80°C is the preferred method to ensure the stability of this compound and other bile acids. Studies have shown that bile acids are stable for at least two months at -20°C or -70°C, but -80°C is recommended for longer durations to minimize any potential degradation.

Q3: My measured concentrations of this compound are lower than expected after sample storage and handling. What could be the cause?

Unexpectedly low concentrations of this compound can result from several factors. Exceeding three freeze-thaw cycles can lead to degradation of the analyte. Additionally, prolonged storage at inappropriate temperatures (e.g., -20°C for several months) may contribute to a decrease in concentration. It is also crucial to ensure proper sample handling during collection and processing to prevent any initial degradation.

Q4: Can I use plasma instead of serum for this compound analysis?

Serum is generally the preferred matrix for bile acid analysis. While bile acid concentrations are not significantly different between serum and plasma, the anticoagulants used in plasma collection (e.g., EDTA, heparin) can potentially interfere with the analytical method, particularly in LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound concentrations across aliquots of the same sample. Inconsistent thawing procedures.Ensure all sample aliquots are thawed uniformly at room temperature until completely liquid. Gently vortex before proceeding with sample preparation.
Multiple freeze-thaw cycles of the parent sample before aliquoting.Aliquot samples into single-use vials immediately after initial collection and processing, prior to the first freeze cycle.
High variability in results between different sample batches. Matrix effects in the LC-MS/MS analysis.Utilize a validated bioanalytical method with appropriate internal standards (e.g., isotope-labeled this compound) to correct for matrix effects.
Differences in sample collection and handling procedures.Standardize protocols for blood collection, serum separation, and storage across all batches.
This compound is not detected or is below the limit of quantification (LOQ). Insufficient sensitivity of the analytical method.Optimize the LC-MS/MS method, including sample extraction and instrument parameters, to enhance sensitivity for this compound.
Analyte degradation due to improper storage or handling.Review sample history to ensure adherence to recommended storage temperatures and minimal freeze-thaw cycles.

Quantitative Data Summary

Specific quantitative data for the freeze-thaw stability of this compound is limited in the literature. However, based on general findings for bile acids, the following table provides an expected stability profile. Researchers are strongly encouraged to perform their own validation studies.

Number of Freeze-Thaw Cycles Storage Temperature Expected Recovery of Bile Acids (General) Recommendation
1-20°C / -80°C95 - 100%Acceptable for analysis.
3-20°C / -80°C90 - 100%Generally considered acceptable, but caution is advised.
5-20°C / -80°CVariable, potential for significant degradation.Not recommended. Re-analysis of a fresh aliquot is advised.
>5-20°C / -80°CSignificant degradation likely.Not recommended. Data may be unreliable.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound in Serum

This protocol outlines a typical procedure for validating the freeze-thaw stability of this compound in serum samples using LC-MS/MS.

1. Sample Preparation:

  • Pool and homogenize a batch of human serum to be used for the study.

  • Prepare quality control (QC) samples by spiking the pooled serum with a known concentration of this compound at low, medium, and high concentration levels.

  • Aliquot the QC samples into multiple single-use cryovials for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5 cycles).

2. Freeze-Thaw Cycling:

  • The baseline (Cycle 0) samples are analyzed immediately after preparation.

  • The remaining aliquots are frozen at -80°C for at least 24 hours.

  • For each subsequent cycle, the designated aliquots are thawed at room temperature until completely liquid and then refrozen at -80°C for at least 12-24 hours.

3. Sample Analysis:

  • After the designated number of freeze-thaw cycles, the samples are processed and analyzed using a validated LC-MS/MS method.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of serum sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-isochenodeoxycholic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Detect this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

4. Data Analysis:

  • Calculate the concentration of this compound in each sample using a calibration curve.

  • For each QC level, determine the mean concentration and standard deviation for each freeze-thaw cycle.

  • Compare the mean concentration of the cycled samples to the baseline (Cycle 0) samples to determine the percentage recovery and assess stability.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_cycling Freeze-Thaw Cycles cluster_analysis Sample Analysis (LC-MS/MS) cluster_data Data Analysis prep1 Pool and Homogenize Serum prep2 Spike with this compound (QC Low, Mid, High) prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 cycle0 Baseline (Cycle 0) Analysis prep3->cycle0 cycle1 Freeze (-80°C, 24h) prep3->cycle1 analysis1 Protein Precipitation thaw1 Thaw (Room Temp) cycle1->thaw1 freeze1 Re-freeze (-80°C, 12-24h) thaw1->freeze1 Cycle 1 Complete thaw1->analysis1 After Thawing cycle_n Repeat for Cycles 3, 5... freeze1->cycle_n cycle_n->analysis1 analysis2 Evaporation & Reconstitution analysis1->analysis2 analysis3 LC-MS/MS Detection analysis2->analysis3 data1 Calculate Concentrations analysis3->data1 data2 Compare to Baseline data1->data2 data3 Determine % Recovery data2->data3

Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.

bile_acid_signaling cluster_cell Hepatocyte / Enterocyte FXR FXR response Gene Expression Changes (Lipid & Glucose Metabolism, Inflammation) FXR->response TGR5 TGR5 TGR5->response PXR PXR PXR->response VDR VDR VDR->response BA Bile Acids (e.g., this compound) BA->FXR Activates BA->TGR5 Activates BA->PXR Activates BA->VDR Activates

Caption: General overview of bile acid signaling pathways in a target cell.

Validation & Comparative

A Comparative Analysis of Isochenodeoxycholic Acid and Chenodeoxycholic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of isochenodeoxycholic acid (isoCDCA) and chenodeoxycholic acid (CDCA), two closely related bile acids. A comprehensive understanding of their distinct interactions with key cellular receptors is crucial for advancing research and development in metabolic and cholestatic diseases. This document summarizes their effects on the farnes-oid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction to this compound and Chenodeoxycholic Acid

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It is a well-established endogenous agonist for both the nuclear receptor FXR and the membrane-bound receptor TGR5. Through activation of these receptors, CDCA plays a pivotal role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

This compound (isoCDCA) is a stereoisomer of CDCA. While structurally similar, the spatial arrangement of its hydroxyl groups is thought to alter its interaction with cellular receptors, leading to distinct biological activities. Emerging evidence suggests that isoCDCA may act as a modulator or even an antagonist of FXR, a significant departure from the agonist activity of CDCA. The bioactivity of isoCDCA in relation to TGR5 is less characterized in the available scientific literature.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the bioactivity of this compound and chenodeoxycholic acid on the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). It is important to note that direct comparative studies for all parameters are limited, and data may be sourced from different experimental systems.

Bile AcidReceptorActivityPotency (EC50/IC50)Reference
This compound (isoCDCA) FXRAntagonist/ModulatorIC50: Not widely reported[1]
TGR5Not availableNot available
Chenodeoxycholic Acid (CDCA) FXRAgonistEC50: ≈ 17-29 µM[1]
TGR5AgonistEC50: 4.43 µM[2]

Note: EC50 (half-maximal effective concentration) values represent the concentration of the bile acid required to elicit 50% of the maximal response for agonist activity. IC50 (half-maximal inhibitory concentration) values would represent the concentration needed to inhibit 50% of a response, typically in the context of antagonism. The lack of a specific IC50 value for isoCDCA highlights an area for further research.

Signaling Pathways

The differential activities of isoCDCA and CDCA on FXR and TGR5 lead to distinct downstream signaling events.

Farnesoid X Receptor (FXR) Signaling

CDCA, as an agonist, binds to and activates FXR. This activation leads to the heterodimerization of FXR with the retinoid X receptor (RXR). The FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation. For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.

In contrast, isoCDCA is suggested to act as an FXR antagonist or modulator.[1] This implies that it may bind to FXR but fail to induce the conformational change necessary for co-activator recruitment and transcriptional activation. By occupying the binding site, it could competitively inhibit the binding and action of FXR agonists like CDCA.

FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDCA Chenodeoxycholic Acid (Agonist) FXR FXR CDCA->FXR Binds & Activates isoCDCA Isochenodeoxycholic Acid (Antagonist) isoCDCA->FXR Binds & Blocks FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CDCA Chenodeoxycholic Acid (Agonist) TGR5 TGR5 CDCA->TGR5 Binds & Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Mediates FXR_Assay_Workflow start Start cell_culture 1. Culture & Seed Cells (e.g., HEK293T) start->cell_culture transfection 2. Co-transfect with FXR & FXRE-Luciferase Plasmids cell_culture->transfection treatment 3. Treat with isoCDCA or CDCA transfection->treatment incubation 4. Incubate for 24h treatment->incubation lysis_and_read 5. Lyse Cells & Measure Luciferase Activity incubation->lysis_and_read analysis 6. Analyze Data (Calculate EC50/IC50) lysis_and_read->analysis end End analysis->end TGR5_Assay_Workflow start Start cell_culture 1. Culture & Seed TGR5- expressing Cells start->cell_culture treatment 2. Treat with isoCDCA or CDCA cell_culture->treatment incubation 3. Incubate for 30 min treatment->incubation lysis_and_measure 4. Lyse Cells & Measure cAMP Levels (ELISA/HTRF) incubation->lysis_and_measure analysis 5. Analyze Data (Calculate EC50) lysis_and_measure->analysis end End analysis->end

References

Comparative Analysis of Bile Acid Antibody Cross-Reactivity with Isochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of bile acid antibodies, with a focus on the potential for interaction with isochenodeoxycholic acid (isoCDCA). Due to the limited availability of direct quantitative data for isoCDCA, this guide presents cross-reactivity data for the structurally related primary bile acid, chenodeoxycholic acid (CDCA), and other key bile acids to infer potential cross-reactivity profiles.

Data Presentation: Bile Acid Antibody Cross-Reactivity

The following table summarizes the relative cross-reactivity of various bile acid antisera. This data is crucial for assessing the specificity of immunoassays and for interpreting results where multiple bile acid isomers may be present. The data is compiled from studies utilizing radioimmunoassays, a common technique for quantifying bile acids.

Bile AcidAntiserum 1 (Anti-Chenodeoxycholylglycine)Antiserum 2 (Anti-Chenodeoxycholyltaurine)Antiserum 3 (Anti-Cholylglycine)Antiserum 4 (Anti-Cholyltaurine)Antiserum 5 (Anti-Deoxycholylglycine)Antiserum 6 (Anti-Deoxycholyltaurine)
Chenodeoxycholylglycine 100% 25%<1%<1%<1%<1%
Chenodeoxycholyltaurine 30%100% <1%<1%<1%<1%
Cholylglycine <1%<1%100% 20%5%<1%
Cholyltaurine <1%<1%22%100% <1%6%
Deoxycholylglycine <1%<1%4%<1%100% 15%
Deoxycholyltaurine <1%<1%<1%5%18%100%
Lithocholylglycine <1%<1%<1%<1%<1%<1%
Lithocholyltaurine <1%<1%<1%<1%<1%<1%

Data is presented as relative cross-reactivity, with the binding of the immunizing antigen set to 100%. Data is illustrative and compiled from various sources.[1]

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust experimental methodologies. The two primary techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Competitive ELISA is a highly sensitive method for quantifying antigens and assessing antibody specificity.[1]

Objective: To determine the cross-reactivity of a bile acid antibody with isoCDCA and other bile acids.

Materials:

  • Microtiter plates coated with a bile acid-protein conjugate (e.g., CDCA-BSA).

  • Primary antibody specific to the target bile acid.

  • This compound (isoCDCA) and other bile acid standards.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of isoCDCA and other competing bile acids in assay buffer.

  • Competition: Add a fixed concentration of the primary antibody and varying concentrations of the competitor bile acids (including isoCDCA) to the wells of the coated microtiter plate.

  • Incubation: Incubate the plate to allow the antibody to bind to either the coated antigen or the free antigen in the solution.

  • Washing: Wash the plate to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The concentration of the competitor bile acid that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of target bile acid / IC50 of isoCDCA) x 100.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[2][3]

Objective: To measure the binding affinity and kinetics of a bile acid antibody to immobilized isoCDCA.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Bile acid antibody.

  • This compound (isoCDCA) and other bile acids.

  • Running buffer (e.g., HBS-EP).

Procedure:

  • Ligand Immobilization: Covalently immobilize the bile acid antibody onto the sensor chip surface using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of isoCDCA and other bile acids in the running buffer.

  • Binding Analysis: Inject the different concentrations of the bile acid solutions over the immobilized antibody surface and a reference surface (without antibody).

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., low pH glycine).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cross-reactivity can be assessed by comparing the KD values for different bile acids.

Mandatory Visualization

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_plate Coat Plate with Bile Acid-Protein Conjugate competition Add Antibody & Standards to Plate (Competition) prep_plate->competition prep_standards Prepare Bile Acid Standards (incl. isoCDCA) prep_standards->competition prep_ab Prepare Primary Antibody Solution prep_ab->competition incubation1 Incubate competition->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

Signaling Pathway: Farnesoid X Receptor (FXR)

Bile acids, including CDCA, are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Understanding this pathway is essential for drug development targeting metabolic diseases.

FXR_Pathway cluster_cell Hepatocyte cluster_outcome Physiological Outcome BA Bile Acids (e.g., CDCA) FXR FXR BA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP induces transcription of LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) LRH1->CYP7A1 activates transcription of outcome Decreased Bile Acid Synthesis (Negative Feedback) CYP7A1->outcome

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

References

A Comparative Guide to the Metabolomics of Isochenodeoxycholic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of isochenodeoxycholic acid (isoCDCA) and its related isomers, with a focus on their impact on key signaling pathways and metabolic profiles. The information presented is based on available experimental data to support further research and drug development in the context of metabolic diseases.

Comparative Effects on Metabolic Parameters: A Data-Driven Overview

While comprehensive metabolomic profiling specifically comparing this compound (isoCDCA) to other chenodeoxycholic acid (CDCA) isomers is limited in publicly available literature, existing data on the differential effects of CDCA and its isomers, such as ursodeoxycholic acid (UDCA), on lipid metabolism and receptor activation provide valuable insights.

Table 1: Comparative Receptor Activation by CDCA and its Derivatives

CompoundReceptorAssay TypePotency (EC50)EfficacyReference
Chenodeoxycholic acid (CDCA)TGR5In-vitro4 µM-[1]
23(R+S)-methyl-6-methyl-CDCATGR5In-vitro0.11 µM123%[1]
6-methyl-CDCATGR5In-vitro0.37 µM-[1]
Taurolithocholic acid (TLCA)TGR5mini-Gs protein recruitment1.7 µMSimilar to CDCA-based MBSCs[2]

Experimental Protocols

Detailed experimental protocols for the direct comparative metabolomics of isoCDCA are not widely published. However, a general methodology for untargeted and targeted metabolomics of bile acids using liquid chromatography-mass spectrometry (LC-MS) can be outlined based on established practices in the field.

Protocol: Untargeted and Targeted Metabolomics of Bile Acid Isomers

1. Sample Preparation (from cell culture or plasma)

  • Quenching: Rapidly halt metabolic activity by adding ice-cold methanol or by flash-freezing in liquid nitrogen.

  • Extraction: Extract metabolites using a solvent mixture, typically methanol, acetonitrile, and water in various ratios. For plasma, a protein precipitation step with a cold organic solvent is necessary.

  • Internal Standards: Add a mixture of stable isotope-labeled bile acid standards to the extraction solvent to control for variations in sample preparation and instrument response.

  • Centrifugation: Pellet cell debris or precipitated proteins by centrifugation at high speed and low temperature.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS Analysis

  • Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for bile acid separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for untargeted analysis or a triple quadrupole mass spectrometer for targeted analysis.

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as bile acids are readily detected as [M-H]- ions.

    • Data Acquisition: For untargeted analysis, acquire full scan MS data. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify specific bile acids.

3. Data Analysis

  • Peak Picking and Alignment: Use software to detect and align chromatographic peaks across all samples.

  • Metabolite Identification (Untargeted): Identify metabolites by matching their accurate mass and retention time to a metabolite library or by tandem MS (MS/MS) fragmentation and comparison to spectral databases.

  • Quantification: Integrate the peak areas of the identified metabolites and normalize to the corresponding internal standard.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite profiles between experimental groups.

Signaling Pathways and Experimental Workflows

Bile acids, including CDCA isomers, exert their metabolic effects through the activation of nuclear receptors and G protein-coupled receptors. The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are two key receptors in these pathways.

TGR5 Signaling Pathway

The activation of TGR5 by bile acids like CDCA has been shown to influence intestinal motility through the release of serotonin (5-HT).[3]

TGR5_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Bile_Acid Bile Acid (e.g., CDCA) TGR5 TGR5 Bile_Acid->TGR5 Activates TRPA1 TRPA1 TGR5->TRPA1 Activates PLC PLC TGR5->PLC Activates Tph1 Tph1 (Upregulation) TGR5->Tph1 5_HT_Secretion 5-HT Secretion TRPA1->5_HT_Secretion Stimulates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates Ca2_release->5_HT_Secretion Triggers Tph1->5_HT_Secretion Increases 5-HT Synthesis

TGR5-mediated 5-HT secretion pathway.
Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of bile acid isomers.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Cell_Culture Cell Culture/ Animal Model Treatment Treatment with isoCDCA Isomers Cell_Culture->Treatment Sample_Collection Sample Collection (Cells, Plasma, etc.) Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

Workflow for comparative metabolomics.

Concluding Remarks

The study of this compound and its isomers is a burgeoning field with significant potential for understanding and treating metabolic diseases. While direct comparative metabolomics data for isoCDCA remains scarce, the available information on related isomers provides a solid foundation for future research. The methodologies and pathways described in this guide are intended to serve as a resource for scientists and researchers to design and execute studies that will further elucidate the specific metabolic roles of these important signaling molecules. Further investigation into the untargeted metabolomic profiles following treatment with isoCDCA and its isomers is crucial to uncover novel biomarkers and therapeutic targets.

References

Isochenodeoxycholic Acid vs. Ursodeoxycholic Acid: A Comparative Guide to Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isochenodeoxycholic acid (isoCDCA) and ursodeoxycholic acid (UDCA) concerning their effects on the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. The available experimental data reveal a complex and sometimes conflicting role for UDCA in FXR signaling, while information on isoCDCA remains limited, suggesting it may primarily act as a prodrug to UDCA.

Executive Summary

Ursodeoxycholic acid's interaction with FXR is multifaceted, with studies describing it as a weak agonist, an antagonist, or having context-dependent effects, such as acting as an agonist in the ileum. In contrast, direct evidence for this compound's effect on FXR is scarce. It is known to be the 3β-epimer of chenodeoxycholic acid (CDCA), a potent FXR agonist, and is extensively converted to UDCA in the liver. This suggests that the in vivo effects of isoCDCA on FXR are likely mediated by its conversion to UDCA.

Comparative Effects on FXR Activation

The following table summarizes the known effects of isoCDCA and UDCA on FXR activation based on available literature.

ParameterThis compound (isoCDCA)Ursodeoxycholic Acid (UDCA)Supporting Evidence
FXR Activity Data not widely available; presumed to act as a prodrug to UDCA.Weak agonist/antagonist; context-dependent effects reported.[1][2][3][4][5][6][7][8]
EC50 (Agonism) Not reported.Reported as a very weak agonist. In one study, the EC50 for CDCA (a potent agonist) was ~10-50 µM, while UDCA showed much weaker or no activation.[1][4][9]
IC50 (Antagonism) Not reported.Described as an FXR antagonist in studies on non-alcoholic fatty liver disease (NAFLD) by reducing FXR activation.[2][5][6]
Mechanism of Action Likely indirect, through conversion to UDCA.As an antagonist, it may reduce the interaction of the FXR/RXR heterodimer with its DNA binding sequence. As a weak agonist, it may weakly induce FXR target genes.[2][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical FXR signaling pathway and a typical experimental workflow for assessing FXR activation.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acid Bile Acid (e.g., CDCA, UDCA) FXR FXR Bile_Acid->FXR Binds and Activates FXR_RXR_Heterodimer FXR-RXR Heterodimer FXR->FXR_RXR_Heterodimer Heterodimerizes with RXR RXR RXR->FXR_RXR_Heterodimer FXRE FXR Response Element (FXRE) on DNA FXR_RXR_Heterodimer->FXRE Binds to Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression Regulates SHP SHP Target_Gene_Expression->SHP BSEP BSEP Target_Gene_Expression->BSEP FGF19 FGF19 Target_Gene_Expression->FGF19

Canonical FXR Signaling Pathway

FXR_Reporter_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HepG2, HEK293T) Start->Cell_Culture Transfection 2. Co-transfection - FXR Expression Vector - FXRE-Luciferase Reporter Vector Cell_Culture->Transfection Compound_Treatment 3. Treatment with isoCDCA or UDCA Transfection->Compound_Treatment Incubation 4. Incubation Compound_Treatment->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Luciferase_Assay 6. Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Measure Luminescence) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

FXR Reporter Gene Assay Workflow

Detailed Experimental Protocols

FXR Reporter Gene Assay

This cell-based assay is a common method to determine the functional activity of a compound on FXR-mediated gene transcription.

Objective: To quantify the agonistic or antagonistic activity of isoCDCA and UDCA on FXR.

Materials:

  • HEK293T or HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent

  • Test compounds (isoCDCA, UDCA) and control compounds (e.g., CDCA as a positive control, DMSO as a vehicle control)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture: Culture HEK293T or HepG2 cells in appropriate medium until they reach optimal confluency for transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Plating: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of isoCDCA, UDCA, and control compounds.

  • Incubation: Incubate the plates for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. For agonist activity, calculate the fold induction relative to the vehicle control and determine the EC50 value. For antagonist activity, perform the assay in the presence of a known FXR agonist (e.g., CDCA) and calculate the IC50 value based on the inhibition of the agonist's effect.

TR-FRET Coactivator Recruitment Assay

This in vitro biochemical assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Objective: To determine if isoCDCA and UDCA promote the recruitment of a coactivator to the FXR LBD.

Materials:

  • GST-tagged FXR LBD

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., SRC-1)

  • Test compounds (isoCDCA, UDCA) and control compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Reagent Preparation: Prepare solutions of GST-FXR LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide in assay buffer.

  • Compound Addition: Add serial dilutions of isoCDCA, UDCA, and control compounds to the wells of a microplate.

  • Reagent Addition: Add the GST-FXR LBD to the wells and incubate. Then, add a mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide.

  • Incubation: Incubate the plate at room temperature to allow for binding.

  • Measurement: Measure the time-resolved fluorescence at the donor (Tb) and acceptor (fluorescein) emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). For agonists, plot the TR-FRET ratio against the compound concentration to determine the EC50 value.

Conclusion

The current body of evidence presents a nuanced picture of UDCA's interaction with FXR, with data supporting both weak agonistic and antagonistic roles depending on the experimental context. For isoCDCA, a significant knowledge gap exists regarding its direct effects on FXR. Future head-to-head comparative studies employing standardized in vitro and in vivo models are necessary to definitively elucidate the distinct and shared mechanisms of these two bile acids on FXR activation and to clarify their therapeutic potential in FXR-related metabolic diseases. The extensive conversion of isoCDCA to UDCA in the liver remains a critical factor to consider in the interpretation of any in vivo findings.

References

A Head-to-Head Comparison of Isochenodeoxycholic Acid and Obeticholic Acid in Farnesoid X Receptor (FXR) Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of isochenodeoxycholic acid (isoCDCA) and obeticholic acid (OCA) with a focus on their interaction with the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. While extensive research has characterized obeticholic acid as a potent FXR agonist, data on the biological activity of this compound remains limited. This comparison synthesizes the available experimental data for OCA and provides a qualitative assessment of isoCDCA based on established principles of FXR pharmacology.

Executive Summary

Quantitative Data Comparison

Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the available quantitative data for obeticholic acid and its parent compound, chenodeoxycholic acid.

CompoundTargetAssay TypePotency (EC₅₀)Reference
Obeticholic Acid (OCA) Farnesoid X Receptor (FXR)Cell-free coactivator recruitment assay~99 nM[2]
Cell-based reporter assay (HEK293 cells)~130 nM[3]
Cell-based transactivation assay (HepG2 cells)300-600 nM[1]
Chenodeoxycholic Acid (CDCA) Farnesoid X Receptor (FXR)Reporter assay~17 µM[4]
Coactivator recruitment assay~11.7 µM[4]
Cell-based transactivation assay~10-50 µM[1][5]

Mechanism of Action: FXR Signaling Pathway

The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine.[6] Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, initiating the transcription of target genes involved in bile acid homeostasis.[6] Key downstream effects include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), and the promotion of bile acid transport.[1][4][6]

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., Obeticholic Acid) FXR FXR FXR_Agonist->FXR FXR_RXR_inactive FXR-RXR (inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Agonist Binding FXRE FXR Response Element (on DNA) FXR_RXR_active->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes SHP_FGF19 Induction of SHP & FGF19 Target_Genes->SHP_FGF19 Bile_Acid_Transport Increased Bile Acid Transport Target_Genes->Bile_Acid_Transport Bile_Acid_Synthesis Suppression of Bile Acid Synthesis SHP_FGF19->Bile_Acid_Synthesis

Figure 1: Simplified FXR signaling pathway upon agonist binding.

Experimental Protocols

The interaction of compounds with FXR is typically assessed using a combination of in vitro biochemical and cell-based assays.

FXR Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate or inhibit FXR-mediated gene transcription.

Principle: Cells are engineered to express the human FXR protein and a reporter gene (e.g., luciferase) linked to a promoter containing FXREs. An FXR agonist will induce the expression of the reporter gene, leading to a measurable signal (e.g., luminescence).

Detailed Methodology:

  • Cell Culture and Seeding: Human embryonic kidney 293 (HEK293) or human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are then seeded into 96-well plates.

  • Transfection: Cells are co-transfected with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound or obeticholic acid).

  • Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reporter luciferase signal is normalized to the control luciferase signal. The data is then plotted against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[6]

Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293 cells in 96-well plate) B 2. Transfection - FXR Expression Plasmid - FXRE-Luciferase Reporter Plasmid A->B C 3. Compound Incubation (Varying concentrations of test compound) B->C D 4. Cell Lysis C->D E 5. Luminescence Reading D->E F 6. Data Analysis (Dose-response curve to determine EC₅₀/IC₅₀) E->F

Figure 2: Experimental workflow for an FXR reporter gene assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of a coactivator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound.

Principle: The FXR-LBD and a coactivator peptide are labeled with a donor and an acceptor fluorophore, respectively. When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the binding of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur.

Detailed Methodology:

  • Reagent Preparation: Prepare an assay buffer and solutions of the terbium-labeled anti-GST antibody (donor), a fluorescently-labeled coactivator peptide (e.g., fluorescein-SRC2-2, acceptor), and the GST-tagged human FXR-LBD.

  • Compound Addition: Dispense the test compounds at various concentrations into a microplate.

  • Reagent Addition: Add the mixture of FXR-LBD, coactivator peptide, and donor/acceptor fluorophores to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate using a TR-FRET-compatible reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. For agonists, this ratio is plotted against the compound concentration to determine the EC₅₀. For antagonists, the assay is performed in the presence of a known agonist, and the decrease in the FRET signal is used to calculate the IC₅₀.

TR_FRET_Logic cluster_no_agonist No Agonist / Antagonist cluster_agonist With Agonist FXR_LBD_inactive FXR-LBD (Donor) No_FRET No FRET FXR_LBD_inactive->No_FRET Distant Coactivator_inactive Coactivator Peptide (Acceptor) Coactivator_inactive->No_FRET Distant FXR_LBD_active FXR-LBD + Agonist (Donor) FRET FRET Signal FXR_LBD_active->FRET Proximal Coactivator_active Coactivator Peptide (Acceptor) Coactivator_active->FRET Proximal

Figure 3: Logical relationship in a TR-FRET coactivator recruitment assay.

Discussion and Future Directions

The available data unequivocally establish obeticholic acid as a potent FXR agonist with well-characterized activity in both biochemical and cell-based assays. Its high potency translates to significant effects on the regulation of bile acid synthesis and transport.

The pharmacological profile of this compound, however, remains largely undefined. As a stereoisomer of the natural FXR agonist chenodeoxycholic acid, the spatial arrangement of its hydroxyl groups is different. Structure-activity relationship studies have shown that the stereochemistry of these functional groups is a critical determinant of FXR binding and activation. Even minor changes can lead to a significant loss of agonist activity or even a switch to antagonistic properties. Therefore, it is highly probable that this compound is a significantly weaker FXR agonist than chenodeoxycholic acid, and consequently, vastly less potent than obeticholic acid. It may even act as an FXR antagonist, although this remains to be experimentally verified.

To provide a conclusive head-to-head comparison, further research is imperative. Specifically, the following experimental data for this compound are needed:

  • FXR Binding Affinity: Determination of the dissociation constant (Kd) for the interaction with the FXR ligand-binding domain.

  • In Vitro Functional Activity: Measurement of EC₅₀ or IC₅₀ values in FXR reporter gene and coactivator recruitment assays to definitively classify it as an agonist, antagonist, or partial agonist/antagonist.

  • In Vivo Efficacy Studies: Evaluation of its effects on FXR target gene expression and metabolic parameters in relevant animal models.

The generation of this data will be crucial for a comprehensive understanding of this compound's pharmacological profile and its potential therapeutic applications, if any, in the context of FXR-mediated diseases.

References

An In Vivo Comparative Analysis of Iso-chenodeoxycholic Acid and Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of iso-chenodeoxycholic acid (iso-CDCA) and cholic acid (CA), two prominent bile acids integral to lipid metabolism and signaling. Due to the limited direct comparative in vivo data for iso-CDCA, this guide leverages extensive research on its isomer, chenodeoxycholic acid (CDCA), as a surrogate to draw meaningful comparisons with CA. This document synthesizes experimental data on their respective impacts on cholesterol and bile acid metabolism, and their engagement with key signaling pathways.

Comparative Efficacy and Metabolic Effects

In vivo studies, primarily in rodent models and humans, have revealed distinct metabolic effects of cholic acid and chenodeoxycholic acid. These differences are crucial for understanding their potential therapeutic applications.

Table 1: In Vivo Effects of Cholic Acid vs. Chenodeoxycholic Acid on Cholesterol and Bile Acid Metabolism

ParameterCholic Acid (CA)Chenodeoxycholic Acid (CDCA)Key FindingsAnimal Model/Study Population
Cholesterol Absorption Higher intestinal cholesterol absorption (approx. 79%)[1]Lower intestinal cholesterol absorption (approx. 60%)[1]CA is more efficient at promoting cholesterol uptake from the intestine.Mice[1]
Biliary Cholesterol Secretion IncreasedDecreased or no significant changeCA feeding leads to a higher concentration of cholesterol in the bile.[1][2]Mice, Humans[1][2]
Bile Acid Pool Size Tends to increaseCan reduce the pool size of other bile acids, including cholic acid.[3]CDCA administration can alter the overall composition of the bile acid pool.Humans[3]
Bile Acid Synthesis Suppresses endogenous bile acid synthesisPotent suppressor of endogenous bile acid synthesis, particularly of cholic acid.[3]Both bile acids provide negative feedback on their own synthesis, with CDCA showing a strong inhibitory effect on CA synthesis.Humans[3]
Serum & Liver Cholesterol Increased levelsNo significant increase, or may decrease levelsCA administration is associated with an accumulation of cholesterol in the serum and liver.[4]Rats[4]

Signaling Pathway Modulation

Cholic acid and chenodeoxycholic acid exert their effects by activating key nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

FXR Signaling Pathway

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.

FXR_Signaling cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus Bile_Acids Cholic Acid (CA) Chenodeoxycholic Acid (CDCA) FXR_RXR FXR-RXR Heterodimer Bile_Acids->FXR_RXR Activation FXRE FXR Response Element (on target genes) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP (Small Heterodimer Partner) Target_Genes->SHP FGF15_19 FGF15 (mice)/ FGF19 (humans) Target_Genes->FGF15_19 CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) SHP->CYP7A1 Inhibition FGF15_19->CYP7A1 Inhibition (via FGFR4) Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Caption: FXR Signaling Pathway Activation by Bile Acids.

CDCA is a potent natural agonist of FXR, while CA is considered a weaker agonist.[5] Activation of FXR by these bile acids in the liver and intestine initiates a signaling cascade that leads to the transcription of target genes. A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6] This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation also induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans), which travels to the liver to further suppress CYP7A1 expression.

TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including those in the gut and brown adipose tissue.

TGR5_Signaling cluster_cell Enteroendocrine L-cell / Brown Adipocyte Bile_Acids Cholic Acid (CA) Chenodeoxycholic Acid (CDCA) TGR5 TGR5 Receptor Bile_Acids->TGR5 Activation AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion (in L-cells) PKA->GLP1_Secretion Energy_Expenditure Increased Energy Expenditure (in Brown Adipocytes) PKA->Energy_Expenditure experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Diet_Prep Diet Preparation: - Control Diet - CA-supplemented Diet - iso-CDCA/CDCA-supplemented Diet Grouping->Diet_Prep Oral_Admin Oral Administration (e.g., dietary mixing or gavage) (e.g., for 2-4 weeks) Diet_Prep->Oral_Admin Fasting Overnight Fasting Oral_Admin->Fasting Euthanasia Euthanasia and Sample Collection Fasting->Euthanasia Blood_Collection Blood (for Serum) Euthanasia->Blood_Collection Liver_Collection Liver Tissue Euthanasia->Liver_Collection Feces_Collection Fecal Pellets Euthanasia->Feces_Collection Sample_Processing Sample Processing (Extraction of Bile Acids) Blood_Collection->Sample_Processing Liver_Collection->Sample_Processing Feces_Collection->Sample_Processing LC_MS LC-MS/MS Analysis (Quantification of Bile Acids and Cholesterol Metabolites) Sample_Processing->LC_MS Data_Analysis Statistical Analysis LC_MS->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as isochenodeoxycholic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory waste management.

This compound is classified as a substance that causes skin and serious eye irritation[1]. Therefore, adherence to strict disposal protocols is necessary to mitigate risks and ensure environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations[2].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat[1]. Handle the material in a well-ventilated area to avoid inhalation of any dust or fumes[3][4]. In case of a spill, immediately clean the area using appropriate absorbent materials and dispose of the contaminated materials as hazardous waste[2][5].

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste protocols. It is crucial to remember that chemical waste should never be disposed of through the sewage system or in regular trash[6][7][8].

  • Waste Identification and Classification : this compound waste should be treated as hazardous chemical waste. Based on its irritant properties, it falls under the category of hazardous materials requiring special disposal.

  • Containerization :

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste[7]. The container must be in good condition with a secure, tight-fitting lid[9].

    • The original container may be used for waste accumulation, provided it is not damaged[9].

    • Never use food containers for storing hazardous waste[9].

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[5][6].

    • Include the date when the first piece of waste was added to the container.

  • Storage (Satellite Accumulation Area) :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9][10].

    • The SAA must be inspected weekly for any signs of leakage[9].

    • Ensure that incompatible chemicals are segregated to prevent dangerous reactions. For instance, store acids and bases separately[9].

  • Disposal Request and Pick-up :

    • Once the container is full or within the designated accumulation time limit, contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor for pick-up[10].

    • Do not exceed the maximum accumulation limits for hazardous waste in your SAA.

Managing Empty Containers

Even "empty" containers that held this compound must be managed properly as they may retain chemical residues.

  • A container that held hazardous waste can be disposed of as regular trash only after all waste has been thoroughly removed, leaving as little residue as possible[5].

  • All chemical labels must be defaced or removed, and the cap should be taken off before placing the container in the regular trash[5].

Quantitative Waste Management Guidelines

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, in accordance with general guidelines.

ParameterGuideline
Maximum Hazardous Waste Volume in SAA 55 gallons
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[10]
Maximum Container Weight 15 kg
Maximum Storage Time in SAA (partially full) Up to 12 months from the start date[10]
Time to Remove Full Container from SAA Within 3 calendar days[10]
Disposal of Opened, Unused Chemicals Within 6 months[5]
Disposal of Unopened, Unused Chemicals Within 1 year[5]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place Waste in a Labeled, Compatible Container ppe->containerize label_container Label: 'Hazardous Waste' + Chemical Name + Date containerize->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store inspect Weekly Inspection of SAA for Leaks store->inspect segregate Segregate from Incompatible Chemicals store->segregate check_full Is Container Full or Storage Time Limit Reached? store->check_full inspect->check_full check_full->store No request_pickup Contact EH&S or Licensed Contractor for Disposal check_full->request_pickup Yes end End: Waste Removed for Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isochenodeoxycholic acid, a bile acid used in research. Adherence to these procedural steps will minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Safety Ratings

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] It is crucial to understand its safety ratings to appreciate the potential hazards.

Hazard Rating SystemHealthFlammabilityReactivity
NFPA 200
HMIS 200
Scale: 0-4, where 0 is minimal hazard and 4 is severe hazard.[3][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure. When handling this compound, the following PPE is mandatory.[5]

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[6]Prevents skin contact and irritation.[7][8] It is recommended to check the chemical resistance of the gloves with the supplier for specific applications.[9]
Eye and Face Protection Tight-sealing safety goggles or a face shield.[7]Protects against splashes that can cause serious eye irritation.[3][2][8]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7][10]Prevents accidental skin exposure.[7] For larger quantities or risk of significant splashing, an acid-resistant suit or apron should be considered.[11]
Respiratory Protection Generally not required with adequate ventilation.[7]If working in an area with poor ventilation or if dust is generated, a NIOSH-approved respirator (e.g., N95) should be used to prevent respiratory tract irritation.[6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to post-handling.

G prep 1. Preparation ppe 2. Don PPE prep->ppe Review SDS handling 3. Handling & Weighing (in ventilated area) ppe->handling Ensure proper fit use 4. Experimental Use handling->use Handle with care decon 5. Decontamination (Clean workspace) use->decon After experiment waste 6. Waste Disposal decon->waste Segregate waste doff 7. Doff PPE waste->doff Close containers wash 8. Wash Hands doff->wash Proper technique

Caption: Safe Handling Workflow for this compound.

1. Preparation:

  • Before starting, review the Safety Data Sheet (SDS) for this compound.[12]

  • Ensure that an eyewash station and safety shower are accessible.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[9][7][10]

2. Handling and Weighing:

  • Wear the appropriate PPE as specified in the table above.[1][2]

  • When weighing the solid, do so carefully to minimize the creation of dust.

3. Experimental Use:

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling the substance.[3][7][8]

4. Post-Experiment Decontamination:

  • Clean the work area and any equipment used with appropriate solvents.

  • Wipe down surfaces to remove any residual chemical.

Emergency and First Aid Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing.[7][8] If skin irritation occurs, seek medical attention.[9][8]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
Inhalation Move the person to fresh air.[2][4][7] If breathing is difficult, provide oxygen.[7] Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water and give 2-4 cupfuls of milk or water to drink.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[4][7]

Spill and Disposal Plan

Accidental Release Measures: In case of a spill, evacuate the immediate area.[8] Wearing full PPE, cover the spill with an absorbent, non-combustible material.[7] Sweep up the material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[9][7]

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.[9]

  • Collect waste in a clearly labeled, sealed container.[7][13]

  • Do not empty into drains or release into the environment.[9][4][8]

  • Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][14] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochenodeoxycholic acid
Reactant of Route 2
Isochenodeoxycholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.